Cresol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25134-02-5, Array | |
| Record name | Phenol, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25134-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthocresol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021808 | |
| Record name | o-Cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.] | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | o-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2% | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | o-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05 | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/571/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | o-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0030 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0154.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals | |
CAS No. |
95-48-7 | |
| Record name | O-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3014 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Cresol | |
| Source | CAS Common Chemistry | |
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Melting Point |
88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cresol Isomers
For Researchers, Scientists, and Drug Development Professionals
Cresols, which are methylphenols, are a group of aromatic organic compounds that exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These compounds are significant in various industrial applications, including the synthesis of plastics, pesticides, pharmaceuticals, and dyes.[1] In the realm of drug development and biomedical research, understanding the distinct physical and chemical properties of each isomer is crucial for applications ranging from synthetic intermediates to their roles as biomarkers and biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical characteristics of cresol isomers, detailed experimental protocols for their determination, and insights into their biological significance.
Physical Properties of this compound Isomers
The position of the methyl group on the phenol (B47542) ring significantly influences the physical properties of the this compound isomers, such as their melting and boiling points, density, and solubility. These differences are critical for their separation, purification, and application in various chemical processes.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of o-, m-, and p-cresol (B1678582) for easy comparison.
| Property | o-Cresol (2-methylphenol) | m-Cresol (3-methylphenol) | p-Cresol (4-methylphenol) |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molar Mass | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |
| Appearance | Colorless crystals or liquid | Colorless to yellowish liquid | Colorless to yellowish solid |
| Melting Point | 30.9 °C | 11-12 °C | 34.8 °C |
| Boiling Point | 191.0 °C | 202.7 °C | 201.9 °C |
| Density (at 20°C) | 1.047 g/cm³ | 1.034 g/cm³ | 1.034 g/cm³ |
| Water Solubility (at 25°C) | 2.5 g/100 mL | 2.4 g/100 mL | 1.9 g/100 mL |
| pKa | 10.28 | 10.09 | 10.26 |
| logP (octanol-water) | 1.95 | 1.96 | 1.94 |
Chemical Properties and Reactivity
The chemical behavior of this compound isomers is dictated by the interplay between the activating hydroxyl group and the methyl substituent on the aromatic ring. The hydroxyl group makes the ring highly susceptible to electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to it.
Electrophilic Aromatic Substitution
Cresols readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, often without the need for a strong catalyst.[2] The positions of substitution are influenced by the directing effects of the hydroxyl and methyl groups.
Named Reactions
Several classic named reactions are applicable to cresols, leading to the formation of valuable chemical intermediates.
-
Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, by reacting the this compound with chloroform (B151607) in a basic solution.[3][4][5][6][7][8][9]
-
Kolbe-Schmitt Reaction: This reaction involves the carboxylation of the phenoxide ion with carbon dioxide under pressure, typically yielding a hydroxybenzoic acid.[10][11][12][13][14]
-
Duff Reaction: This is a formylation reaction that synthesizes benzaldehydes from phenols using hexamine as the formyl carbon source, with formylation typically occurring at the ortho position.[15][16][17][18][19]
Oxidation Reactions
The oxidation of cresols can yield a variety of products depending on the oxidizing agent and reaction conditions.[2][20][21] For instance, oxidation can lead to the formation of quinones, hydroquinones, or, if the hydroxyl group is protected, the methyl group can be oxidized to a formyl or carboxyl group.[2] The catalytic air oxidation of p-cresol is a method for producing p-hydroxybenzaldehyde, an important industrial intermediate.[22][23][24]
Biological Significance and Signaling Pathways
While all this compound isomers exhibit some level of toxicity, p-cresol has garnered significant attention in the biomedical field as a uremic toxin.[25][26] It is produced by the gut microbiota from the amino acid tyrosine and is normally excreted by the kidneys. In patients with chronic kidney disease, elevated levels of p-cresyl sulfate, the conjugated form of p-cresol, are associated with cardiovascular complications and endothelial dysfunction.[27][28][29]
Experimental Protocols
Accurate determination of the physicochemical properties of this compound isomers is essential for their application and study. Standardized methodologies are employed to ensure reproducibility and comparability of data.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus, adjacent to a thermometer.
-
Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a chemical is a critical parameter for assessing its environmental fate and bioavailability.
Methodology (Flask Method):
-
Equilibration: An excess amount of the this compound isomer is added to a known volume of distilled water in a flask. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.
-
Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.
-
Analysis: The concentration of the this compound isomer in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Methodology:
-
Solution Preparation: A standard solution of the this compound isomer is prepared in water or a suitable co-solvent. The solution's ionic strength is typically kept constant with an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Conclusion
The ortho, meta, and para isomers of this compound, while sharing a common molecular formula, exhibit distinct physical and chemical properties that are fundamental to their industrial and biological roles. For researchers and professionals in drug development, a thorough understanding of these properties, from their melting points and solubility to their reactivity in key organic reactions, is indispensable. The provided experimental protocols offer a foundation for the accurate characterization of these important compounds, while insights into their biological significance, particularly that of p-cresol, highlight their relevance in human health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. benchchem.com [benchchem.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 20. Ortho-cresol | chemical compound | Britannica [britannica.com]
- 21. africaresearchconnects.com [africaresearchconnects.com]
- 22. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Antiproliferation effect of the uremic toxin para-cresol on endothelial progenitor cells is related to its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Deep Dive into Cresol Isomers: A Technical Guide to Ortho-, Meta-, and Para-Cresol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cresols, a group of aromatic organic compounds, are methylphenols that exist in three isomeric forms: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol).[1][2] These isomers share the same chemical formula (C₇H₈O) but differ in the substitution pattern of the methyl and hydroxyl groups on the benzene (B151609) ring, leading to distinct physical, chemical, and biological properties.[1][2] This technical guide provides a comprehensive overview of the molecular structures, physicochemical properties, and analytical methodologies for differentiating these isomers, tailored for professionals in research and drug development.
Molecular Structure and Nomenclature
The structural variance among cresol isomers arises from the relative positions of the methyl (-CH₃) and hydroxyl (-OH) groups on the benzene ring.[1]
-
o-cresol (2-methylphenol): The methyl group is located on the carbon atom adjacent to the hydroxyl-substituted carbon (position 2).
-
m-cresol (3-methylphenol): The methyl group is situated one carbon away from the hydroxyl group (position 3).[3]
-
p-cresol (B1678582) (4-methylphenol): The methyl group is positioned directly opposite the hydroxyl group (position 4).[4][5]
The IUPAC names for these isomers are 2-methylphenol, 3-methylphenol, and 4-methylphenol, respectively.[1]
Physicochemical Properties
The seemingly minor variation in the molecular structure of this compound isomers leads to significant differences in their physical and chemical properties. These properties are crucial for their application, separation, and handling. A summary of key quantitative data is presented in the tables below.
Table 1: Physical Properties of this compound Isomers
| Property | o-Cresol | m-Cresol | p-Cresol |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molar Mass ( g/mol ) | 108.14 | 108.14 | 108.14 |
| Appearance | Colorless to yellowish solid or liquid | Colorless to yellowish liquid | Colorless to yellowish solid |
| Melting Point (°C) | 29.8 - 31 | 11 - 12 | 32 - 35.5 |
| Boiling Point (°C) | 191 | 202 - 203 | 201.8 - 202 |
| Density (g/cm³ at 20°C) | 1.047 | 1.034 | 1.034 (solid) |
| Water Solubility ( g/100 mL) | 2.5 (at 20-25°C) | 2.4 (at 20-25°C) | 1.9 (at 20-25°C) |
Table 2: Chemical Properties of this compound Isomers
| Property | o-Cresol | m-Cresol | p-Cresol |
| pKa | 10.28 | 10.09 | 10.26 |
| logP (Octanol-Water Partition Coefficient) | 1.95 | 1.96 | 1.94 |
| Vapor Pressure (mmHg at 20°C) | ~0.25 | ~0.15 | ~0.11 |
Experimental Protocols for Differentiation and Characterization
The differentiation and quantification of this compound isomers are critical in various fields, including environmental monitoring, industrial quality control, and pharmaceutical analysis. Several analytical techniques can be employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like cresols. However, the similar boiling points and polarities of m- and p-cresol make their separation challenging without derivatization.[9][10]
Methodology for GC Separation of this compound Isomers:
Detailed Protocol:
-
Sample Preparation: Dissolve the this compound isomer mixture in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Derivatization (Recommended): To enhance volatility and improve the separation of m- and p-cresol, a derivatization step is often necessary.[9][11] A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane in pyridine.[11] The reaction mixture is typically heated to facilitate the reaction.
-
Gas Chromatography Conditions:
-
Injector: Split/splitless injector, with a temperature of approximately 250°C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Column: A polar capillary column, such as a wax-type column (e.g., Elite Wax) or a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is suitable.[9][12]
-
Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 220-250°C.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification. For identification, a Mass Spectrometer (MS) provides structural information.[12]
-
-
Data Analysis: Identify the isomers based on their retention times compared to known standards. Quantify the concentration of each isomer by integrating the area under its corresponding peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a valuable tool for structural elucidation and isomer differentiation. Both ¹H and ¹³C NMR can be used.
Methodology for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.
-
¹H NMR Spectroscopy:
-
The chemical shifts of the aromatic protons are distinct for each isomer due to the different electronic effects of the methyl and hydroxyl groups.
-
The methyl protons will appear as a singlet, with slight variations in chemical shift depending on the isomer.
-
The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
-
¹³C NMR Spectroscopy:
-
The number of unique carbon signals will differ for each isomer based on its symmetry. p-cresol, being the most symmetrical, will have the fewest signals in the aromatic region.
-
The chemical shifts of the carbon atoms are influenced by the position of the substituents.
-
Expected Chemical Shift Ranges (in CDCl₃):
-
¹H NMR:
-
o-cresol: Aromatic protons (δ 6.7-7.2 ppm), Methyl protons (δ ~2.2 ppm), Hydroxyl proton (variable).
-
m-cresol: Aromatic protons (δ 6.6-7.2 ppm), Methyl protons (δ ~2.3 ppm), Hydroxyl proton (variable).
-
p-cresol: Aromatic protons (two doublets, δ ~6.7 and 7.0 ppm), Methyl protons (δ ~2.3 ppm), Hydroxyl proton (variable).
-
-
¹³C NMR:
-
o-cresol: ~6 unique aromatic signals, 1 methyl signal.
-
m-cresol: ~6 unique aromatic signals, 1 methyl signal.
-
p-cresol: 4 unique aromatic signals, 1 methyl signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. While all this compound isomers will show characteristic absorptions for the O-H and C-H bonds, the "fingerprint" region (below 1500 cm⁻¹) will exhibit unique patterns of absorption bands for each isomer, allowing for their differentiation.
Methodology for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film (for liquids) between salt plates (e.g., NaCl or KBr), as a KBr pellet (for solids), or in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Spectral Interpretation:
-
O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretch: Strong absorption around 1200 cm⁻¹.
-
Out-of-plane C-H bending: The pattern of bands in the 900-650 cm⁻¹ region is highly diagnostic for the substitution pattern on the benzene ring and can be used to distinguish between the ortho, meta, and para isomers.
-
Signaling Pathways and Logical Relationships
While this guide focuses on the molecular and analytical aspects of cresols, it is important for drug development professionals to understand their biological relevance. For instance, p-cresol is a well-known uremic toxin that can influence various signaling pathways in the body. The diagram below illustrates a simplified logical relationship concerning the metabolic origin of p-cresol.
Conclusion
The ortho, meta, and para isomers of this compound, while structurally similar, exhibit distinct physicochemical properties that necessitate precise analytical methods for their differentiation and quantification. This technical guide has provided a detailed comparison of their molecular structures and properties, along with robust experimental protocols for their analysis using GC, NMR, and IR spectroscopy. For researchers, scientists, and drug development professionals, a thorough understanding of these isomers is fundamental for applications ranging from chemical synthesis and environmental analysis to understanding their roles in biological systems.
References
- 1. grokipedia.com [grokipedia.com]
- 2. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Cresol - Wikipedia [en.wikipedia.org]
- 4. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 5. p-Cresol - Wikipedia [en.wikipedia.org]
- 6. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. o-Cresol | 95-48-7 [chemicalbook.com]
- 8. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chemijournal.com [chemijournal.com]
- 11. ufmg.br [ufmg.br]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Formation of Cresol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresols, a group of naturally occurring aromatic organic compounds, are methylphenols with the isomers ortho-, meta-, and para-cresol.[1] They are significant in various biological and industrial processes.[1] This technical guide provides a comprehensive overview of the natural sources of cresol compounds, their formation through biosynthetic and degradation pathways, and detailed experimental protocols for their analysis.
Natural Sources of this compound Compounds
Cresols are widespread in nature, found in a variety of sources ranging from plant essential oils to microbial metabolism byproducts.[2] They are also major components of coal tar and crude oil.[2]
Plant Kingdom
Cresols are constituents of numerous essential oils, contributing to their characteristic aromas. They are found in the oils of:
-
Ylang-ylang (Cananga odorata) : Contains p-cresol (B1678582).
-
Jasmine (Jasminum spp.) : Contains cresols.
-
Peppermint (Mentha piperita) : Contains cresols.
-
Eucalyptus (Eucalyptus spp.) : Contains cresols.
-
Thyme (Thymus vulgaris) : The essential oil is a source of thymol, an isopropyl this compound.[3]
Cresols are also found in various other plants and plant products, including conifers, oaks, and sandalwood.[2] o-Cresol is a chemical compound found in castoreum, a secretion from beaver castor glands, which is derived from the white cedar they consume.[4] m-Cresol (B1676322) is a component of secretions from the ant Colobopsis saundersi.
Microbial World
The gut microbiota is a significant source of endogenous p-cresol.[5] Certain species of gut bacteria, primarily from the Firmicutes and Bacteroidetes phyla, produce p-cresol through the fermentation of the amino acid tyrosine.[6] Key p-cresol producing bacteria include species from the genera Clostridium, Bacteroides, and the family Coriobacteriaceae.[6]
Other Natural Sources
-
Coal Tar and Crude Oil : These are traditional and significant sources of all three this compound isomers.[1] High-temperature coke oven tar, for instance, contains a mixture of phenol (B47542) and cresols.[7]
-
Wood and Tobacco Smoke : The combustion of wood and tobacco releases this compound compounds.[2]
-
Animal Secretions : m-Cresol is found in the temporal gland secretions of male African elephants during musth.
Quantitative Data on this compound Concentrations
The concentration of this compound isomers varies significantly depending on the source. The following table summarizes representative quantitative data from various natural sources.
| Source | This compound Isomer(s) | Concentration Range | Reference(s) |
| Human Feces (Healthy Adults) | p-Cresol | 1.2 - 173.4 µg/g | [8] |
| Human Urine (Healthy Adults) | p-Cresol | Approx. 30 µg/mL | [9] |
| Human Urine (Chronic Kidney Disease) | p-Cresol (total) | 43.0 mg/L (uremic concentration) | [1] |
| Coal Tar (High-Temperature Coke Oven) | o-Cresol | Approx. 12% of crude phenol fraction | [7] |
| m-Cresol | Approx. 18% of crude phenol fraction | [7] | |
| p-Cresol | Approx. 12% of crude phenol fraction | [7] | |
| Ylang-Ylang Essential Oil | p-Cresol | Increases with flower development |
Formation of this compound Compounds
This compound compounds are formed through various biological and chemical pathways, including microbial biosynthesis, degradation of larger organic molecules like lignin (B12514952), and industrial synthesis.
Microbial Biosynthesis of p-Cresol in the Gut
The formation of p-cresol by gut microbiota from dietary tyrosine occurs primarily through two distinct pathways:
-
Direct Cleavage Pathway : This pathway involves the direct cleavage of tyrosine by the enzyme tyrosine lyase (ThiH).[5]
-
Indirect Pathway via p-Hydroxyphenylacetate (p-HPA) : In this more complex pathway, tyrosine is first converted to 4-hydroxyphenylpyruvic acid. This intermediate is then metabolized to p-HPA, which is subsequently decarboxylated to form p-cresol.[5]
Formation from Lignin Degradation
Lignin, a complex polymer in plant cell walls, is a significant source of phenolic compounds, including cresols, upon degradation.[10] The breakdown of lignin is primarily carried out by extracellular enzymes secreted by microorganisms, such as fungi and bacteria. These enzymes, including lignin peroxidases, manganese peroxidases, and laccases, depolymerize the lignin structure into smaller aromatic units.[10] These smaller units can then be further metabolized through various pathways, such as the β-ketoadipate pathway, which can lead to the formation of cresols.
Biosynthesis in Plants
The biosynthesis of phenolic compounds in plants, including cresols, primarily occurs through the shikimate and acetate-malonate pathways.[4] These pathways generate a wide array of secondary metabolites. The shikimate pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as precursors for many phenolic compounds.[4] While the general pathways for phenolic biosynthesis are well-established, the specific enzymatic steps leading to the formation of o- and m-cresol in different plant species are still an active area of research.
Signaling Pathways Affected by p-Cresol
p-Cresol, particularly at elevated concentrations observed in conditions like chronic kidney disease, can impact various cellular signaling pathways, contributing to its toxic effects.
Oxidative Stress and MAPK/ERK Pathway
p-Cresol can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. p-Cresol has been shown to stimulate the production of the pro-inflammatory chemokine MCP-1 in vascular smooth muscle cells, likely through the activation of the NF-κB p65 subunit.[12][13]
Rho/Rho-kinase Pathway
The Rho/Rho-kinase signaling pathway is involved in maintaining the integrity of the endothelial barrier. p-Cresol can activate this pathway, leading to increased endothelial permeability.[14]
Experimental Protocols
Accurate quantification and identification of this compound isomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Analysis of this compound Isomers by HPLC
This protocol describes a general method for the separation and quantification of this compound isomers using reversed-phase HPLC.
1. Instrumentation and Reagents:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Methanol (B129727) (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
o-, m-, and p-cresol standards.
2. Sample Preparation:
-
Liquid Samples (e.g., essential oils, urine): Dilute the sample with the mobile phase. If necessary, perform a liquid-liquid extraction with a suitable solvent like diethyl ether or dichloromethane, followed by evaporation of the solvent and reconstitution in the mobile phase. For urine samples, an initial acid hydrolysis step is required to cleave glucuronide and sulfate (B86663) conjugates.
-
Solid Samples (e.g., feces, plant tissue): Homogenize the sample and perform a solvent extraction (e.g., with methanol or acetone). The extract may require further cleanup using solid-phase extraction (SPE) before analysis.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol/water or acetonitrile/water is typically used. For example, a starting mobile phase of 30% methanol in water, increasing to 70% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 270 nm or fluorescence detection with excitation at 275 nm and emission at 305 nm.
4. Quantification:
-
Prepare a series of standard solutions of each this compound isomer of known concentrations.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of each this compound isomer in the samples by comparing their peak areas to the calibration curve.
Analysis of Cresols from Lignin Degradation by GC-MS
This protocol outlines a general procedure for the analysis of cresols and other phenolic compounds resulting from the degradation of lignin.
1. Instrumentation and Reagents:
-
GC-MS system with a capillary column suitable for phenolic compounds (e.g., DB-5ms, HP-5ms).
-
Pyrolysis unit (optional, for direct analysis of solid lignin).
-
Solvents for extraction (e.g., dioxane, ethyl acetate).
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
2. Sample Preparation:
-
Lignin Degradation: Perform enzymatic or chemical degradation of the lignin sample.
-
Extraction of Phenolic Products: After the degradation reaction, acidify the mixture and perform a liquid-liquid extraction with a solvent such as ethyl acetate.
-
Derivatization: Evaporate the solvent from the extract and add a derivatizing agent like BSTFA to convert the phenolic hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers. This improves chromatographic separation and peak shape.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
4. Identification and Quantification:
-
Identify the this compound isomers and other phenolic compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).
-
Confirm the identification by comparing the retention times with those of authentic standards.
-
For quantification, prepare calibration curves using derivatized standards of the this compound isomers.
Conclusion
This compound compounds are ubiquitous in nature, arising from a diverse range of sources and formed through intricate biosynthetic and degradation pathways. Understanding these sources and formation mechanisms is crucial for various fields, from drug development, where gut microbiota metabolites like p-cresol are of increasing interest, to industrial biotechnology, where the valorization of lignin into valuable chemicals is a key goal. The provided experimental protocols offer a foundation for the accurate and reliable analysis of this compound isomers, enabling further research into their roles in biological systems and their potential applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC Analysis of Phenolic Lignin Monomers with DAD and Coulometric Array Detection. | Semantic Scholar [semanticscholar.org]
- 7. Two main different technologies for m-cresol [betterchemtech.com]
- 8. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
Cresol Isomers: A Comprehensive Toxicological Profile and In-depth Analysis of Health Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cresols, a group of aromatic organic compounds, are methyl-substituted phenols existing in three isomeric forms: ortho-cresol, meta-cresol, and para-cresol. These compounds are widely utilized as intermediates in the chemical industry for the synthesis of plastics, resins, pesticides, disinfectants, and antioxidants.[1][2] Human exposure can occur through various routes, including inhalation of contaminated air from sources like automobile exhaust and industrial emissions, as well as dermal contact and ingestion.[3][4][5] This technical guide provides a comprehensive overview of the toxicological profile of cresol isomers, detailing their health effects, summarizing key quantitative toxicity data, outlining experimental protocols from pivotal studies, and illustrating the underlying molecular mechanisms through signaling pathway diagrams.
Introduction
Cresols are naturally occurring constituents of coal tar and are also found in various essential oils.[6] The three isomers, o-cresol, m-cresol, and p-cresol (B1678582), exhibit similar but distinct physical, chemical, and toxicological properties. Due to their widespread industrial use and environmental presence, a thorough understanding of their potential impact on human health is crucial for risk assessment and the development of safety guidelines. This document aims to provide a detailed technical resource for professionals in research and drug development, presenting a consolidated view of the current knowledge on this compound toxicology.
Toxicokinetics and Metabolism
Cresols are readily absorbed following inhalation, oral, and dermal exposure.[4] After absorption, they are distributed to major organs, including the liver, kidney, lung, brain, and spleen.[7] The primary metabolic pathway for cresols involves conjugation with glucuronic acid and sulfate, which facilitates their excretion in the urine.[4][7] A minor metabolic pathway includes the oxidation of the methyl group, particularly for p-cresol, which can be metabolized to p-hydroxybenzoic acid.[7] In vitro studies using rat liver microsomes have suggested that the metabolism of p-cresol may involve the formation of a reactive quinone methide intermediate.[8]
Health Effects of this compound Isomers
Exposure to high concentrations of cresols can lead to a range of adverse health effects, from irritation to severe organ damage. The corrosive nature of these compounds is a key factor in their toxicity.[5][9][10]
Acute Effects
Acute exposure to high levels of cresols can cause severe irritation and corrosion of the skin, eyes, and mucous membranes.[9][11][12][13] Ingestion can lead to burns in the mouth and throat, abdominal pain, vomiting, and gastrointestinal damage.[5][13][14] Systemic effects of acute exposure can include central nervous system depression, confusion, respiratory failure, and damage to the liver, kidneys, and pancreas.[9][15] In severe cases, exposure can be fatal.[5][11]
Chronic Effects
Long-term exposure to cresols may result in various health issues. Chronic skin contact can lead to dermatitis.[9] Animal studies have shown that chronic oral exposure to p-cresol or a mixture of m- and p-cresol can cause lesions in the nasal respiratory epithelium.[3][11] Other reported effects in animal studies include damage to the liver, kidneys, and nervous system.[9] The U.S. Environmental Protection Agency (EPA) has classified cresols as a possible human carcinogen (Group C), based on inadequate human data and limited animal data.[3][16]
Quantitative Toxicology Data
The following tables summarize key quantitative toxicity data for the this compound isomers, providing a comparative overview of their toxic potential.
Table 1: Acute Lethality Data for this compound Isomers
| Isomer | Species | Route | LD50/LC50 | Reference |
| o-Cresol | Rat | Oral | 1350 mg/kg | [7] |
| Rabbit | Dermal | >2000 mg/kg | ||
| m-Cresol | Rat | Oral | 242 mg/kg | [17] |
| Rabbit | Dermal | 2050 mg/kg | [17] | |
| p-Cresol | Rat | Oral | 207 mg/kg | [17] |
| Rabbit | Dermal | 300 mg/kg | [17] | |
| m/p-Cresol Mix | Rat | Oral | ~200 mg/kg | [17] |
| o-Cresol | Mouse | Inhalation | 178 mg/m³ | [18] |
| p-Cresol | Rat | Inhalation | 29 mg/m³ (aerosol) | [17] |
| m-Cresol | Rat | Inhalation | 58 mg/m³ (aerosol) | [17] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound Isomers
| Isomer/Mixture | Species | Duration | Route | Effect | NOAEL | LOAEL | Reference |
| m-Cresol | Rat | 13 weeks | Gavage | Neurotoxicity, decreased body weight | 50 mg/kg/day | 150 mg/kg/day | [19] |
| p-Cresol | Rat | 13 weeks | Gavage | Decreased red blood cells, hemoglobin, hematocrit | - | 175 mg/kg/day | [18] |
| m/p-Cresol Mix | Rat (male) | 13 weeks | Diet | Nasal respiratory epithelium hyperplasia | <123 mg/kg/day | 123 mg/kg/day | [20] |
| m/p-Cresol Mix | Mouse (female) | 2 years | Diet | Follicular degeneration of the thyroid | - | 100 mg/kg/day | [18] |
| m/p-Cresol Mix | Rat | 28 days | Diet | Esophageal epithelium hyperplasia | 90-95 mg/kg/day | 260 mg/kg/day | [18] |
Table 3: Occupational Exposure Limits and Guidelines for Cresols
| Organization | Guideline | Value (TWA) | Reference |
| OSHA | Permissible Exposure Limit (PEL) | 5 ppm (22 mg/m³) | [16] |
| NIOSH | Recommended Exposure Limit (REL) | 2.3 ppm (10 mg/m³) | [16] |
| ACGIH | Threshold Limit Value (TLV) | 20 mg/m³ (inhalable fraction and vapor) |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols from key studies.
National Toxicology Program (NTP) Feed Studies
The NTP conducted 28-day and 13-week toxicity studies on this compound isomers in F344/N rats and B6C3F1 mice.
-
Test Substance: o-cresol, m-cresol, p-cresol, and a 60:40 mixture of m/p-cresol.[6]
-
Animals: F344/N rats and B6C3F1 mice, 5 per sex per group for 28-day studies.[6][7]
-
Administration: The test substances were administered in the feed at concentrations ranging from 300 to 30,000 ppm.[6]
-
Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and histopathology of major organs and tissues.[6][7] In some studies, reproductive tissue evaluations and estrous cycle characterizations were also performed.[21]
-
Findings: The studies identified target organs for this compound toxicity, including the nasal epithelium, forestomach, and bone marrow at higher doses.[6][21]
In Vitro Hepatotoxicity Study
A study investigated the effects of this compound isomers on the bioenergetic system in isolated rat liver mitochondria to understand the mechanism of hepatotoxicity.
-
Test System: Isolated rat liver mitochondria.[22]
-
Test Substance: o-, m-, and p-cresol.[22]
-
Methodology: The effects of the isomers on state 3 respiration, respiratory control ratio, and mitochondrial swelling were measured.[22] this compound isomers were added to mitochondria with either glutamate (B1630785) or succinate (B1194679) as respiratory substrates.[22]
-
Findings: All three isomers inhibited mitochondrial respiration in a dose-dependent manner and induced mitochondrial swelling, suggesting that mitochondrial dysfunction is a potential mechanism for this compound-induced hepatotoxicity.[22]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of cresols is mediated through several mechanisms, including direct corrosive action and interference with cellular processes.
Membrane Damage
As phenolic compounds, cresols can disrupt bacterial cell membranes, which is the basis for their use as disinfectants.[2][23] This membrane-damaging effect likely contributes to their corrosive action on mammalian tissues.
Oxidative Stress
The metabolism of p-cresol can lead to the formation of reactive intermediates, which can induce oxidative stress. This is a proposed mechanism for its renal toxicity.
Caption: Proposed metabolic activation of p-cresol leading to oxidative stress.
Mitochondrial Dysfunction
As demonstrated in in-vitro studies, this compound isomers can impair mitochondrial function, leading to a decrease in cellular energy production and potentially triggering cell death pathways.
Caption: this compound-induced mitochondrial dysfunction pathway.
Conclusion
The toxicological profile of this compound isomers is characterized by their corrosive nature, leading to significant irritation and damage upon direct contact. Systemic toxicity primarily targets the nervous system, liver, and kidneys, with p-cresol often exhibiting the highest potency, particularly in inducing nasal lesions in animal studies. Quantitative data reveal that the toxicity of cresols is isomer-dependent and varies with the route of exposure. The underlying mechanisms of toxicity involve membrane damage, metabolic activation to reactive intermediates leading to oxidative stress, and mitochondrial dysfunction. This comprehensive guide provides essential data and mechanistic insights for researchers and professionals to support informed decision-making in handling, risk assessment, and the development of potential therapeutic interventions for this compound-related toxicities. Further research is warranted to fully elucidate the carcinogenic potential of this compound isomers in humans and to explore the detailed molecular signaling pathways involved in their diverse health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenesis Studies of Cresols in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inchem.org [inchem.org]
- 9. lanxess.com [lanxess.com]
- 10. m-Cresol - Wikipedia [en.wikipedia.org]
- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. O-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ICSC 0646 - m-CRESOL [inchem.org]
- 14. toxno.com.au [toxno.com.au]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Cresol [cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. db.cngb.org [db.cngb.org]
- 22. Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the p-Cresol Biosynthesis Pathway in Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of p-cresol (B1678582) by the human gut microbiota. p-Cresol, a microbial metabolite of tyrosine, is a uremic toxin and has been implicated in the pathophysiology of several diseases. Understanding its production pathways is crucial for the development of novel therapeutic strategies. This document details the enzymatic reactions, key bacterial players, quantitative production data, and the impact of p-cresol on host cell signaling. Detailed experimental methodologies are provided to facilitate further research in this critical area of host-microbe interactions.
Introduction
The human gut microbiome plays a pivotal role in host health and disease through the production of a vast array of metabolites. Among these, p-cresol (4-methylphenol) has garnered significant attention due to its toxic properties and association with various pathological conditions, including chronic kidney disease and cardiovascular disease.[1][2] p-Cresol is a product of the microbial fermentation of the aromatic amino acid tyrosine in the colon.[3] This guide elucidates the core biosynthetic pathway of p-cresol in the gut microbiota, providing a technical resource for researchers and professionals in drug development.
The p-Cresol Biosynthesis Pathway
The primary route for p-cresol biosynthesis in the gut microbiota is a two-step process initiated from the dietary amino acid tyrosine.
Step 1: Conversion of Tyrosine to p-Hydroxyphenylacetate (p-HPA)
The initial step involves the conversion of tyrosine to p-hydroxyphenylacetate (p-HPA). This is not a single enzymatic reaction but rather a metabolic pathway that can be carried out by a variety of gut bacteria, including species of Clostridium, Acinetobacter, and Klebsiella.[4]
Step 2: Decarboxylation of p-HPA to p-Cresol
The final and rate-limiting step in p-cresol formation is the decarboxylation of p-HPA. This reaction is catalyzed by the enzyme p-hydroxyphenylacetate decarboxylase (HpdBCA) , a glycyl radical enzyme.[5][6][7] The HpdBCA enzyme is encoded by the hpdBCA operon.[4]
The overall reaction is as follows:
p-Hydroxyphenylacetate → p-Cresol + CO₂
Notably, some gut microbes can also produce p-cresol through a pathway involving tyrosine lyase, which directly cleaves tyrosine.[8] However, the HpdBCA-mediated pathway is considered the major contributor to p-cresol production in the gut.
Key Bacterial Producers of p-Cresol
Several bacterial species residing in the human gut have been identified as producers of p-cresol. Clostridioides difficile is a prominent and well-studied producer, and its ability to generate high levels of p-cresol is considered a virulence factor that gives it a competitive advantage in the gut environment.[4] Other identified p-cresol-producing bacteria include Blautia hydrogenotrophica, Olsenella uli, and Romboutsia lituseburensis.[4] A screening of 153 intestinal bacterial strains found p-cresol-producing activity in 55 strains.[9]
Quantitative Data
Table 1: p-Cresol Production by Gut Bacteria
| Bacterial Species | Strain | Condition | p-Cresol Concentration | Reference |
| Clostridioides difficile | 630Δerm | 0.3% p-HPA supplementation | 25 ± 0.04 mM | [8] |
| Clostridioides difficile | CD305 (RT023) | 8 hours growth | 42.2 µM (0.0046 ± 0.001 mg/ml) | [4] |
| Clostridioides difficile | M120 | 8 hours growth | 0.0058 ± 0.0022 mg/ml | [4] |
| Clostridioides difficile | 630Δerm | 8 hours growth | ~20 µM | [4] |
| Clostridioides difficile | R20291 | 8 hours growth | ~15 µM | [4] |
| Clostridioides difficile | M68 | 8 hours growth | ~5 µM | [4] |
| Human Fecal Slurry | N/A | Endogenous production | 1.2–173.4 µg/g | [10] |
| Human Fecal Slurry | N/A | Tyrosine supplementation | 16.7 µg/h/gfeces (production rate) | [10] |
Table 2: Enzyme Kinetics of p-Hydroxyphenylacetate Decarboxylase from Clostridium difficile
| Substrate | Km | Vmax | Reference |
| p-Hydroxyphenylacetate | 2.8 mM | Not Reported | [5][6] |
| 3,4-Dihydroxyphenylacetate | 0.5 mM | Not Reported | [5][6] |
Experimental Protocols
Anaerobic Culture of p-Cresol-Producing Bacteria
Objective: To culture anaerobic gut bacteria for the analysis of p-cresol production.
Materials:
-
Anaerobic chamber (e.g., N₂:CO₂:H₂ = 88:5:7)
-
Pre-reduced Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract and 0.05% L-cysteine.
-
Bacterial strains of interest.
-
Sterile culture tubes and flasks.
Procedure:
-
Prepare the BHI medium and autoclave.
-
Pre-reduce the medium by placing it in the anaerobic chamber for at least 24 hours before inoculation.
-
Inoculate the pre-reduced medium with the desired bacterial strain from a fresh culture.
-
Incubate the cultures anaerobically at 37°C for the desired time period (e.g., 24-72 hours).
-
At the end of the incubation, collect the culture supernatant by centrifugation for p-cresol analysis.
Quantification of p-Cresol by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of p-cresol in bacterial culture supernatants or fecal samples.
Instrumentation:
-
HPLC system with a fluorescence detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
p-Cresol standard
-
Internal standard (e.g., 4-isopropylphenol)
Procedure:
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet the cells and collect the supernatant.
-
For fecal samples, prepare a fecal slurry and centrifuge to obtain the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
To 225 µL of the filtrate, add an internal standard, 0.3 g NaCl, 180 µL of 1 N HCl, and 450 µL of ethyl acetate (B1210297).
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the ethyl acetate (upper) layer for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of 0.1% phosphoric acid and acetonitrile (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 305 nm.
-
Inject the prepared sample onto the HPLC system.
-
-
Quantification:
-
Generate a standard curve using known concentrations of p-cresol.
-
Calculate the concentration of p-cresol in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
p-Hydroxyphenylacetate Decarboxylase (HpdBCA) Activity Assay
Objective: To measure the enzymatic activity of HpdBCA.
Principle: The activity of HpdBCA can be determined by measuring the rate of p-cresol formation from its substrate, p-HPA. The produced p-cresol is quantified by HPLC as described above.
Materials:
-
Cell-free extract containing HpdBCA or purified enzyme.
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 2 mM DTT).
-
p-Hydroxyphenylacetate (p-HPA) solution.
-
Reaction tubes.
Procedure:
-
Prepare cell-free extracts from the bacterial strain of interest grown under conditions that induce hpdBCA expression. All steps should be performed under anaerobic conditions.
-
Set up the reaction mixture in an anaerobic chamber. A typical reaction mixture (e.g., 1 mL) contains:
-
Anaerobic buffer
-
Cell-free extract (to a final protein concentration of e.g., 0.1-1.0 mg/mL)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding p-HPA to a final concentration (e.g., 5 mM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant for p-cresol concentration using the HPLC method described in section 5.2.
-
Calculate the enzyme activity as the rate of p-cresol formation (e.g., in µmol/min/mg of protein).
Signaling Pathways and Experimental Workflows
p-Cresol Biosynthesis Pathway
References
- 1. P-cresol induces disruption of cardiomyocyte adherens junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]
- 5. p-Hydroxyphenylacetate decarboxylase from Clostridium difficile. A novel glycyl radical enzyme catalysing the formation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EC 4.1.1.83 [iubmb.qmul.ac.uk]
- 8. Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome [frontiersin.org]
The Environmental Fate and Degradation of Cresols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cresols, isomers of methylphenol (o-, m-, and p-cresol), are aromatic organic compounds that are both naturally occurring and widely used in industrial applications. They are constituents of crude oil and coal tar and are used in the production of resins, disinfectants, and preservatives. Due to their widespread use and natural production, cresols are common environmental contaminants. Understanding their fate and degradation in soil and water is crucial for assessing their environmental risk and developing effective bioremediation strategies. This technical guide provides an in-depth overview of the environmental fate, degradation pathways, and experimental methodologies for studying cresols.
Environmental Fate of Cresols
Cresols released into the environment are subject to several transport and transformation processes that dictate their ultimate fate. Biodegradation is the primary mechanism for the removal of cresols from soil and water.[1] However, their persistence can be influenced by environmental conditions. In oligotrophic or anaerobic environments, such as certain sediments and groundwater aquifers, cresols may persist for longer periods.[1]
Abiotic Degradation
Abiotic degradation of cresols can occur through photolysis and oxidation. In water, the direct photolysis of p-cresol (B1678582) is estimated to have a half-life of 300–400 days under summer sunlight conditions, suggesting that this is not a major removal mechanism under most environmental conditions.[1] However, reactions with photochemically produced hydroxyl radicals in the atmosphere can lead to a much faster degradation, with an estimated half-life of 6-9 hours. In soil and water, oxidation by metal oxides like ferric iron (Fe(III)) and manganese (Mn(III/IV)) can occur, with half-lives on the order of several hours at low pH.[1]
Biotic Degradation
Biodegradation is the most significant process for the removal of cresols from soil and water ecosystems.[1] A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade cresols under both aerobic and anaerobic conditions. The rate and extent of biodegradation are influenced by factors such as the microbial population present, temperature, pH, and the concentration of the cresol isomers.
Quantitative Data on this compound Degradation
The degradation of cresols can be quantified by parameters such as degradation rates and half-lives. These values can vary significantly depending on the environmental matrix and conditions.
| This compound Isomer | Environmental Matrix | Condition | Half-life/Degradation Rate | Reference |
| Cresols (general) | Soil | Aerobic | ~1 week | [2] |
| Cresols (general) | Water | Aerobic | 2-29 days | [3] |
| Cresols (general) | Water | Anaerobic | 15-49 days | [3] |
| p-Cresol | Water | Direct Photolysis | 300-400 days | [1] |
| o-Cresol (B1677501) | Water (H2O2/UV) | pH ~5, initial concentration 0.93 mM | Optimal H2O2 dose ~150 mM | [2] |
| p-Cresol | Batch Reactor (Pseudomonas putida) | Initial concentration 200 mg/L | Max. specific growth rate: 0.8121 h⁻¹ | |
| p-Cresol | Continuous Bioreactor (Pseudomonas putida) | Initial concentration 500 mg/L | Max. degradation rate: 62.8 mg/L/h | |
| m-Cresol (B1676322) | Soil (inoculated with Pseudomonas monteilii) | 50 and 100 mg/kg soil | >90% degradation within 4 days | [4] |
Microbial Degradation Pathways
The microbial degradation of cresols involves a series of enzymatic reactions that break down the aromatic ring. Different pathways are utilized by various microorganisms and can be dependent on the specific this compound isomer and the presence or absence of oxygen.
Aerobic Degradation Pathways
Under aerobic conditions, the degradation of cresols is typically initiated by monooxygenases or dioxygenases that hydroxylate the aromatic ring, leading to the formation of catechols or methylcatechols. These intermediates are then subject to ring cleavage through either ortho or meta pathways.
-
p-Cresol Degradation: A common pathway for p-cresol degradation in bacteria like Pseudomonas species involves the oxidation of the methyl group to form p-hydroxybenzoate, which is then converted to protocatechuate. Protocatechuate subsequently undergoes ring cleavage.[5]
-
m-Cresol Degradation: Pseudomonas putida can metabolize m-cresol via two different pathways depending on the growth substrate. When grown on m-cresol, a meta-cleavage pathway involving a methyl-substituted catechol is induced. When grown on 3,5-xylenol, it utilizes a gentisate pathway.[5][6]
-
o-Cresol Degradation: The degradation of o-cresol often proceeds through the formation of 3-methylcatechol, which is then cleaved via the meta pathway.
Anaerobic Degradation Pathways
In the absence of oxygen, cresols are degraded through different initial reactions. These often involve carboxylation, methylation, or addition to fumarate.
-
p-Cresol: Anaerobic degradation of p-cresol can proceed via the hydroxylation of the methyl group to form p-hydroxybenzyl alcohol, which is further oxidized to p-hydroxybenzoate. This is then converted to benzoyl-CoA.[7] Another pathway involves the addition of the methyl group to fumarate.[7]
Genetic Regulation and Signaling Pathways
The expression of genes encoding the enzymes for this compound degradation is tightly regulated in response to the presence of the substrate. This regulation often involves transcriptional regulators and, in some cases, two-component signal transduction systems.
In Pseudomonas species, the genes for the meta-cleavage pathway are often organized in operons, and their expression can be controlled by regulatory proteins that act as both repressors and activators. For instance, in Pseudomonas pickettii PKO1, the tbuS gene product regulates the tbuEFGKIHJ operon, with phenol (B47542) and m-cresol acting as inducers.
Two-component systems, consisting of a sensor histidine kinase and a response regulator, are also implicated in the regulation of aromatic compound degradation. These systems allow bacteria to sense the presence of aromatic compounds in their environment and initiate the appropriate transcriptional response to produce the necessary degradation enzymes. For example, in Rhodococcus jostii RHA1, a two-component system is responsible for inducing the expression of biphenyl (B1667301) degradation genes. While specific two-component systems for this compound degradation are less characterized, their involvement in the broader context of aromatic catabolism suggests a similar regulatory mechanism.
Experimental Protocols
Soil Microcosm Study for this compound Biodegradation
This protocol outlines a method for assessing the biodegradation of cresols in soil microcosms.
1. Materials:
-
Test soil, sieved (<2 mm)
-
This compound standard (o-, m-, or p-cresol)
-
Glass vials (e.g., 125 mL) with PTFE-lined screw caps
-
Sterile water
-
Analytical balance
-
Syringes
-
Incubator
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)
2. Microcosm Setup:
-
Weigh a specific amount of soil (e.g., 50 g) into each glass vial.
-
Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) with sterile water.
-
Prepare a stock solution of the target this compound isomer in a suitable solvent (e.g., acetone).
-
Spike the soil with the this compound stock solution to achieve the desired initial concentration (e.g., 100 mg/kg). Allow the solvent to evaporate in a fume hood.
-
Prepare control microcosms:
-
Sterile control: Use autoclaved soil to assess abiotic degradation.
-
Unspiked control: Use non-sterile soil without this compound to monitor background microbial activity.
-
-
Seal the vials tightly with the screw caps.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice triplicate microcosms for each treatment.
-
Extract the cresols from the soil using an appropriate solvent (e.g., methylene (B1212753) chloride or a mixture of acetone (B3395972) and hexane). This can be done by adding the solvent to the soil, shaking vigorously, and then separating the solvent phase.
-
Analyze the this compound concentration in the extracts using GC or HPLC.
Analysis of this compound Concentration by HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
2. Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound standards
3. Procedure:
-
Prepare a mobile phase, for example, a mixture of methanol and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 270 nm.
-
Prepare a series of this compound standard solutions of known concentrations to create a calibration curve.
-
Inject a fixed volume (e.g., 20 µL) of the standards and the sample extracts into the HPLC system.
-
Identify and quantify the this compound peaks in the chromatograms based on the retention times and peak areas of the standards.
Gene Expression Analysis by RT-qPCR
1. RNA Extraction:
-
Extract total RNA from bacterial cells grown in the presence and absence of cresols using a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. qPCR:
-
Perform quantitative PCR (qPCR) using the synthesized cDNA as a template, gene-specific primers for the target degradation genes (e.g., catechol 2,3-dioxygenase), and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene as an internal control for normalization.
-
Analyze the amplification data to determine the relative expression levels of the target genes under different conditions.
Conclusion
Cresols are biodegradable compounds, with microbial degradation being the primary mechanism for their removal from soil and water. The degradation pathways are complex and depend on the specific isomer, the microorganisms present, and the environmental conditions. A thorough understanding of these processes, facilitated by the experimental protocols outlined in this guide, is essential for developing effective strategies for the bioremediation of this compound-contaminated sites. Further research into the signaling pathways that regulate this compound catabolism will provide deeper insights and may lead to the development of enhanced bioremediation technologies.
References
- 1. Biodegradation of organic chemicals in soil/water microcosms system: Model development | U.S. Geological Survey [usgs.gov]
- 2. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
- 6. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microcosm method for investigating the biodegradation of organic compounds in rhizosphere soils (Conference) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of o-Cresol
This technical guide offers a comprehensive analysis of ortho-cresol (o-cresol) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this compound. This document provides summarized spectral data, detailed experimental protocols, and a logical workflow for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For o-cresol (B1677501), both ¹H (proton) and ¹³C NMR provide definitive structural information.
¹H NMR Spectral Data
The ¹H NMR spectrum of o-cresol displays distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating effects of both the hydroxyl and methyl groups.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent |
| Aromatic H | 7.09 - 7.16 | Multiplet (m) | 2H | CDCl₃[1] |
| Aromatic H | 6.88 | Triplet (t) | 1H | CDCl₃[1] |
| Aromatic H | 6.79 | Doublet (d) | 1H | CDCl₃[1] |
| Hydroxyl OH | 4.89 | Singlet (s) | 1H | CDCl₃[1] |
| Methyl CH₃ | 2.28 | Singlet (s) | 3H | CDCl₃[1] |
Table 1: ¹H NMR spectral data for o-cresol.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of o-cresol shows seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.
| Assignment | Chemical Shift (δ, ppm) | Solvent |
| C-OH | 153.75 | CDCl₃[1] |
| C-CH₃ | 123.80 | CDCl₃[1] |
| Aromatic C-H | 131.07 | CDCl₃[1] |
| Aromatic C-H | 127.15 | CDCl₃[1] |
| Aromatic C-H | 120.80 | CDCl₃[1] |
| Aromatic C-H | 114.94 | CDCl₃[1] |
| Methyl CH₃ | 15.74 | CDCl₃[1] |
Table 2: ¹³C NMR spectral data for o-cresol.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of o-cresol is as follows:
-
Sample Preparation : Weigh approximately 15-20 mg of o-cresol and dissolve it in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[2][3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[1][4]
-
Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.[4]
-
Instrument Setup : Place the NMR tube in the spectrometer. Standard experiments are run on a spectrometer operating at a frequency of 400 MHz for ¹H or higher.[1]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The IR spectrum of o-cresol shows characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) groups.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3600 - 3300 | O-H stretch | Strong, broad band characteristic of a hydroxyl group involved in hydrogen bonding.[5] |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak bands. |
| 2960 - 2850 | Methyl C-H stretch | Medium intensity bands. |
| ~1600, ~1470 | Aromatic C=C stretch | Medium to strong, sharp bands. |
| ~1225 | C-O stretch | Strong band associated with the phenol (B47542) C-O bond. |
| 900 - 675 | Aromatic C-H bend | Strong out-of-plane bending bands, indicative of ortho substitution. |
Table 3: Key IR absorption bands for o-cresol.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a solid sample like o-cresol, the KBr pellet method is common. A small amount of o-cresol is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.[6]
-
Background Spectrum : An IR spectrum of the empty spectrometer (or the KBr pellet/solvent alone) is recorded as a background.
-
Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.
-
Data Analysis : The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify the characteristic absorption frequencies of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
MS Spectral Data
The electron ionization (EI) mass spectrum of o-cresol shows a prominent molecular ion peak and several characteristic fragment ions. The molecular weight of o-cresol is 108.14 g/mol .[7]
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 108 | High | [M]⁺˙ (Molecular Ion)[7][8] |
| 107 | High | [M-H]⁺ (Loss of a hydrogen atom)[7] |
| 90 | Low | [M-H₂O]⁺˙ (Loss of water) |
| 79 | Medium | [M-CHO]⁺ or [C₆H₅O]⁺ (Loss of a methyl radical followed by CO)[7] |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation, from loss of CHO)[7] |
Table 4: Major ions in the mass spectrum of o-cresol.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like o-cresol.
-
Sample Preparation : A dilute solution of o-cresol is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). For biological samples, an extraction and sometimes a derivatization step is required.[9][10] For instance, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic properties.[9][11]
-
GC Separation : A small volume (typically 1 µL) of the sample is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates o-cresol from other components based on boiling point and polarity.[9]
-
MS Analysis : As o-cresol elutes from the GC column, it enters the mass spectrometer.
-
Ionization : Electron Ionization (EI) is typically used, where molecules are bombarded with high-energy electrons (70 eV), causing them to ionize and fragment.[7][9]
-
Mass Analyzer : A quadrupole or other mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, generating the mass spectrum.
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which serve as a fingerprint for o-cresol.
Integrated Spectroscopic Analysis Workflow
The combination of these techniques provides a robust confirmation of the structure of o-cresol. The logical workflow from sample to final structural elucidation is visualized below.
References
- 1. rsc.org [rsc.org]
- 2. o-Cresol(95-48-7) 1H NMR spectrum [chemicalbook.com]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. O-cresol, 4-(1-methylhexyl)- [webbook.nist.gov]
- 7. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Cresol Isomers in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of the three cresol isomers—ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol)—in a range of common organic solvents. Understanding the solubility of these compounds is critical for a multitude of applications, including chemical synthesis, formulation development in the pharmaceutical industry, and environmental remediation processes.
Cresols, as methylphenols, exhibit a dual nature in their solubility behavior, influenced by the polar hydroxyl group capable of hydrogen bonding and the nonpolar aromatic ring. This guide summarizes available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual workflow to aid researchers in their laboratory practices.
Quantitative Solubility Data of this compound Isomers
The solubility of this compound isomers is significantly higher in organic solvents compared to their moderate solubility in water. This is attributed to the favorable intermolecular interactions between the cresols and the organic solvent molecules. The following tables present a compilation of available quantitative solubility data for o-cresol, m-cresol, and p-cresol (B1678582) in various organic solvents at different temperatures. It is important to note that comprehensive, temperature-dependent solubility data for all isomers in a wide array of solvents is not always readily available in published literature.
Table 1: Solubility of o-Cresol in Select Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) |
| Water | 20 | 2.5[1] | - |
| Water | 25 | 3.2[2] | - |
| Ethanol | Ambient | Miscible[3] | - |
| Ether | Ambient | Miscible[3] | - |
| Benzene | Ambient | Highly Soluble[2] | - |
| Chloroform | Ambient | Miscible[3] | - |
| Toluene | 60 | - | ~0.3 (VLE data)[4] |
| Toluene | 90 | - | ~0.5 (VLE data)[4] |
Table 2: Solubility of m-Cresol in Select Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) |
| Water | 20 | 2.4[1] | - |
| Ethanol | Ambient | Miscible[5] | - |
| Ether | Ambient | Miscible[5] | - |
| Benzene | Ambient | Miscible[6] | - |
| Toluene | 60 | - | ~0.3 (VLE data)[4] |
| Toluene | 90 | - | ~0.5 (VLE data)[4] |
Table 3: Solubility of p-Cresol in Select Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) |
| Water | 25 | 2.4[7] | - |
| Water | 40 | 2.4[8] | - |
| Water | 100 | 5.3[8] | - |
| Ethanol | Ambient | Miscible[8] | - |
| Ether | Ambient | Miscible[8] | - |
| Acetone | Ambient | Miscible[9] | - |
| Chloroform | Ambient | Soluble[10] | - |
| Toluene | 60 | - | ~0.3 (VLE data)[4] |
| Toluene | 90 | - | ~0.5 (VLE data)[4] |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Highly Soluble" indicates a significant but not necessarily infinite solubility. VLE (Vapor-Liquid Equilibrium) data provides an indication of the composition of the liquid phase at equilibrium, which is related to solubility.
Experimental Protocol: Determination of this compound Solubility in Organic Solvents using the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid or liquid solute in a solvent.[11][12] The following protocol provides a detailed methodology for determining the solubility of this compound isomers in various organic solvents.
1. Materials and Equipment:
-
This compound isomer (o-, m-, or p-cresol) of high purity
-
Organic solvent of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Magnetic stir bars (optional)
-
Syringes and syringe filters (0.45 µm or smaller pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the this compound isomer to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium is reached with a solid or separate liquid phase present.
-
Record the exact mass of the this compound isomer added.
-
Add a known volume or mass of the organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary from a few hours to several days depending on the solute, solvent, and temperature. It is recommended to run preliminary experiments to determine the necessary equilibration time by taking samples at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow for phase separation (sedimentation of the excess solid or separation of the liquid phases).
-
Carefully withdraw a sample from the clear supernatant liquid phase using a syringe. To avoid drawing any undissolved solute, the syringe can be fitted with a filter or the sample can be filtered through a syringe filter immediately after withdrawal.
-
Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a pre-calibrated analytical method (UV-Vis, HPLC, or GC) to determine the concentration of the this compound isomer.
-
Prepare a calibration curve by measuring the response of the analytical instrument to a series of standard solutions of the this compound isomer of known concentrations in the same organic solvent.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the this compound isomer in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.
-
3. Data Reporting:
-
Report the solubility value along with the experimental temperature and the analytical method used.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound isomers in organic solvents.
Signaling Pathways and Logical Relationships
In the context of the solubility of this compound isomers in organic solvents, the primary relationships are physical-chemical rather than biological signaling pathways. The solubility is governed by the principles of thermodynamics, specifically the Gibbs free energy of mixing, which is influenced by enthalpy and entropy changes. The logical relationship for solubility can be summarized as follows:
This diagram illustrates that the properties of both the this compound isomer (solute) and the organic solvent, along with the temperature, dictate the nature and strength of intermolecular interactions, which in turn determine the extent of solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m-Cresol - Wikipedia [en.wikipedia.org]
- 6. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. p-Cresol - Wikipedia [en.wikipedia.org]
- 9. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of Cresol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cresols and their derivatives are fundamental building blocks in the synthesis of a wide array of valuable chemicals, ranging from pharmaceuticals and agrochemicals to fragrances and polymers. The strategic functionalization of the cresol scaffold allows for the fine-tuning of chemical properties to achieve desired biological activities or material characteristics. This technical guide provides an in-depth overview of the core chemical synthesis routes for producing a variety of this compound derivatives. Key transformations, including O-alkylation, C-alkylation, nitration, halogenation, formylation, carboxylation, and esterification, are discussed in detail. This guide is intended to be a comprehensive resource, offering detailed experimental protocols for key reactions and presenting quantitative data in a clear, comparative format to aid researchers in their synthetic endeavors.
Introduction
Cresols, which are methylphenols, exist as three isomers: ortho-, meta-, and para-cresol. The presence of the electron-donating methyl group and the activating hydroxyl group on the aromatic ring makes cresols highly reactive towards electrophilic substitution, while the hydroxyl group also provides a site for nucleophilic reactions. This reactivity allows for a diverse range of chemical modifications, leading to a vast library of derivatives with significant applications in various fields of chemistry and materials science. This guide will systematically explore the primary synthetic pathways for the derivatization of cresols.
Overview of Synthetic Pathways
The synthesis of this compound derivatives can be broadly categorized into reactions involving the hydroxyl group and reactions involving the aromatic ring. The following diagram illustrates the key synthetic transformations accessible from a generic this compound starting material.
Caption: Key synthetic routes for this compound derivatives.
Functionalization of the Hydroxyl Group
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of this compound ethers. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the this compound with a base, acts as a nucleophile and attacks an alkyl halide.[1][2]
Experimental Protocol: Synthesis of p-Methylphenoxyacetic Acid [2][3]
-
Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide (B78521) (KOH) in 8 mL of water. To this solution, add 2.0 g of p-cresol (B1678582) and swirl the mixture until a homogenous solution is obtained.[2]
-
Reaction with Alkyl Halide: Add 3 boiling stones to the flask and fit it with a reflux condenser. Heat the mixture to a gentle boil. Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.[2]
-
Reflux: Once the addition is complete, continue refluxing the reaction mixture for an additional 10 minutes.[2]
-
Work-up and Isolation: While still hot, transfer the solution to a small beaker and allow it to cool to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is acidic, as confirmed with pH paper. Cool the mixture in an ice bath to facilitate the precipitation of the product.[2][3]
-
Purification: Collect the solid product by vacuum filtration. The crude product can be recrystallized from boiling water to yield purified p-methylphenoxyacetic acid.[2][3]
| Reactant | Molar Ratio | Conditions | Yield | Reference |
| p-Cresol, Chloroacetic Acid | 1 : 1.5 (approx.) | KOH, H₂O, Reflux | ~75% | [4] |
| o-Cresol (B1677501), Chloroacetic Acid | 1 : 1.5 (approx.) | KOH, H₂O, Reflux | Not specified | [2] |
| m-Cresol (B1676322), Chloroacetic Acid | 1 : 1.5 (approx.) | KOH, H₂O, Reflux | Not specified | [2] |
Table 1: Quantitative data for the Williamson ether synthesis of cresols.
Esterification
This compound esters are commonly synthesized by reacting the this compound with an acyl halide or an acid anhydride, often in the presence of a base or an acid catalyst. These esters have applications as fragrances and in the synthesis of other organic molecules.
Experimental Protocol: Synthesis of o-Cresyl Acetate [5]
-
Reactant Setup: In a 1 L flask, prepare a mixture of 324 g (3 moles) of o-cresol and 36.6 g (0.3 moles) of 4-dimethylaminopyridine (B28879) (DMAP) in 1 L of toluene.
-
Acylation: To this mixture, add 235.5 g (3.3 moles) of acetyl chloride dropwise, followed by the dropwise addition of 282.8 g (2.8 moles) of triethylamine.
-
Reaction: Heat the mixture at 65°C for 3 hours.
-
Work-up and Isolation: After the reaction, filter the solid hydrochloride salt. Wash the organic phase twice with 1 N hydrochloric acid and then with water. Dry the organic solution.
-
Purification: Remove the solvent under vacuum. The remaining oil is distilled under vacuum (boiling point 87°C at 12 Torr) to yield 428.8 g of o-cresyl acetate.
| Reactant | Acylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| o-Cresol | Acetyl Chloride | DMAP/Triethylamine | Toluene | 65°C, 3h | High | [5] |
| m-Cresol | Acetic Anhydride | Sulfuric Acid | Toluene | Reflux | Not specified | [6] |
| p-Cresol | Acetic Anhydride | None | None | 130°C to reflux | High | [7] |
Table 2: Quantitative data for the esterification of cresols.
Functionalization of the Aromatic Ring
C-Alkylation
Direct alkylation of the this compound ring can be achieved through Friedel-Crafts alkylation, typically using an alkyl halide or an alkene in the presence of a Lewis acid or a solid acid catalyst. The position of alkylation is influenced by the directing effects of the hydroxyl and methyl groups, as well as steric hindrance.
Experimental Protocol: Synthesis of 6-tert-Butyl-m-cresol [8]
-
Reaction Setup: In a glass ampoule, charge 5 wt% of the catalyst (with respect to the this compound), 100 mmol of m-cresol, 200 mmol of tert-butanol, and 10 mmol of a halogenated methane (B114726) (e.g., CBr₄) under an argon atmosphere.
-
Reaction: Seal the ampoule and place it in a stainless steel microautoclave. Heat the autoclave to 150-250°C for 6-8 hours with stirring.
-
Work-up: After cooling, open the ampoule and neutralize the reaction mass with a 10% aqueous solution of Na₂CO₃. Extract the organic layer with methylene (B1212753) chloride and filter.
-
Purification: After removing the solvent, separate the residue via chromatography.
| This compound Isomer | Alkylating Agent | Catalyst | Temperature | Yield | Reference |
| p-Cresol | tert-Butyl alcohol | CAL-TsOH | Room Temp. | >80% conversion | [9] |
| p-Cresol | Isobutylene | Sulfuric acid | 70-80°C | 93.5% conversion | [10] |
| m-Cresol | Isopropyl alcohol | Strong acid resin | 180°C | High selectivity for mono-alkylated products | [11] |
Table 3: Quantitative data for the C-alkylation of cresols.
Nitration
Nitration of cresols introduces a nitro group onto the aromatic ring and is a key step in the synthesis of various dyes, explosives, and pharmaceutical intermediates. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, and the regioselectivity is highly dependent on the reaction conditions.
Experimental Protocol: General Procedure for the Nitration of m-Cresol [12]
-
Preparation of Nitrating Mixture: In a flask placed in an ice-salt bath, add concentrated sulfuric acid. While stirring vigorously, slowly add concentrated nitric acid (1.0-1.1 molar equivalents) dropwise, maintaining the temperature below 5°C.
-
Nitration: In a separate flask, dissolve m-cresol in a suitable solvent and cool to -5°C in an ice-salt bath. Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution, ensuring the internal temperature is maintained between -5°C and 0°C.
-
Reaction Completion: After the addition is complete, continue stirring at 0°C for 30-60 minutes.
-
Quenching and Work-up: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by column chromatography or fractional crystallization to separate the isomers.
| This compound Isomer | Nitrating Agent | Conditions | Major Products | Yield | Reference |
| m-Cresol | Mixed Acid | -5 to 0°C | Mixture of 2-, 4-, and 6-nitro isomers | ~50% | [12][13] |
| p-Cresol | Dilute HNO₃/H₂SO₄ | 30-40°C | m-nitro-p-cresol | Not specified | [14] |
Table 4: Quantitative data for the nitration of cresols.
Halogenation
Halogenated this compound derivatives are important as disinfectants, preservatives, and intermediates in organic synthesis. Direct halogenation of cresols with elemental halogens (Cl₂, Br₂) typically proceeds readily due to the activated nature of the aromatic ring.
Experimental Protocol: Bromination of m-Cresol [15]
-
Preparation of Brominating Agent: In a flask cooled to 0°C, bubble 35.5 g (0.5 mole) of chlorine into a solution of 80 g (0.5 mole) of bromine in 80 g (0.5 mole) of carbon tetrachloride over 32 minutes at 2-4°C to form a bromine chloride solution.
-
Bromination: Add the resulting bromine chloride solution dropwise with stirring to a solution of 108.1 g (1 mole) of m-cresol in 1215 g (7.9 moles) of carbon tetrachloride at 23-27°C over 2 hours.
-
Reaction Completion: Stir the reaction mixture for an additional hour and then let it stand overnight.
-
Work-up: Wash the reaction mixture five times with 300 mL portions of water.
-
Purification: Distill the organic layer to isolate the brominated this compound products.
| This compound Isomer | Halogenating Agent | Solvent | Temperature | Major Product(s) | Reference |
| m-Cresol | BrCl | CCl₄ | 23-27°C | Brominated m-cresols | [15] |
| o-Cresol | BrCl | CCl₄ | 0-1°C | 4-bromo-o-cresol and 6-bromo-o-cresol | [15] |
| p-Cresol | Bromine | Chlorobenzene | Room Temp. | 2-bromo-4-methylphenol (B149215) | [16] |
Table 5: Conditions for the halogenation of cresols.
Formylation: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols to produce hydroxybenzaldehydes. The reaction involves the generation of dichlorocarbene (B158193) as the electrophile in a basic solution.[17][18]
Experimental Protocol: Formylation of p-Cresol [19]
-
Reactant Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 0.1 mol of p-cresol in a solution of 0.4 mol of sodium hydroxide (NaOH) in 100 mL of water.
-
Reaction: Heat the mixture to 65°C with constant stirring. Add 0.12 mol of chloroform (B151607) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C.
-
Reaction Completion: After the addition is complete, continue stirring at the same temperature for several hours.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid. The product can be isolated by steam distillation or extraction with an organic solvent.
-
Purification: The crude product can be purified by distillation or recrystallization.
References
- 1. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Solved Williamson Ether Synthesis Lab- Draw the mechanism | Chegg.com [chegg.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GB2062636A - Process for the preparation of -halogenated this compound esters - Google Patents [patents.google.com]
- 8. 6-tert-Butyl-m-cresol synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. CN1072638C - Process for pressing preparation of 2,6-di-tert-butyl-p-cresol - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. US2136187A - Nitration of para this compound - Google Patents [patents.google.com]
- 15. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 16. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 17. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 18. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 19. benchchem.com [benchchem.com]
p-Cresol as a Uremic Toxin in Chronic Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of uremic toxins. Among these, p-cresol (B1678582), a gut-derived microbial metabolite, and its major conjugate, p-cresyl sulfate (B86663) (PCS), have emerged as key players in the pathophysiology of CKD and its associated comorbidities. This technical guide provides an in-depth overview of the generation, metabolism, and multifaceted pathological effects of p-cresol and PCS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways implicated in their toxicity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target the detrimental effects of these uremic toxins.
Generation and Metabolism of p-Cresol
p-Cresol is a phenolic compound produced from the bacterial fermentation of the amino acids tyrosine and phenylalanine in the large intestine.[1][2] Gut dysbiosis, a common feature in CKD patients, can lead to an overgrowth of proteolytic bacteria, thereby increasing the production of p-cresol.[3] Once produced, p-cresol is absorbed into the bloodstream. In the liver, it undergoes extensive conjugation to form p-cresyl sulfate (PCS), the major circulating metabolite in humans, and to a lesser extent, p-cresol glucuronide (pCG).[4][5] Due to their high binding affinity to albumin, these protein-bound uremic toxins are not efficiently removed by conventional hemodialysis, leading to their accumulation in CKD patients.[6]
Pathophysiological Effects of p-Cresol and p-Cresyl Sulfate
The accumulation of p-cresol and PCS is associated with a wide range of adverse effects, contributing significantly to the morbidity and mortality of CKD patients.
Endothelial Dysfunction and Cardiovascular Disease
Both p-cresol and PCS are strongly implicated in the endothelial dysfunction that drives the high prevalence of cardiovascular disease in CKD.[1][7] They have been shown to inhibit endothelial cell proliferation and migration, and increase endothelial permeability.[8][9] This disruption of the endothelial barrier is a critical early event in the development of atherosclerosis.[8] Furthermore, elevated levels of free p-cresol and total PCS are independent predictors of cardiovascular events and mortality in CKD patients.[10][11]
Oxidative Stress and Inflammation
p-Cresol and PCS are potent inducers of oxidative stress and inflammation, key drivers of CKD progression and its systemic complications.[5][12][13] PCS has been shown to increase the production of reactive oxygen species (ROS) in various cell types, including renal tubular cells and cardiomyocytes, primarily through the activation of NADPH oxidase.[14][15][16] This oxidative stress, in turn, triggers pro-inflammatory signaling pathways, leading to the production of inflammatory cytokines and further tissue damage.[12]
Renal Tubular Damage
The kidneys are a primary target for the toxic effects of p-cresol and PCS. PCS can accumulate in renal tubular cells, where it induces apoptosis and necrosis.[14][15] This direct cytotoxicity contributes to the progression of renal fibrosis and the decline of kidney function.[14]
Immune Dysfunction
Uremia is associated with a state of immunodeficiency, and p-cresol has been identified as a contributing factor. It can impair the function of phagocytes and decrease the endothelial response to inflammatory cytokines by inhibiting the expression of adhesion molecules.[17][18] More specifically, PCS has been shown to suppress the proliferation of B-cell progenitors by inhibiting IL-7-induced STAT5 signaling, leading to a reduction in peripheral B cells.[19]
Quantitative Data
Table 1: Serum Concentrations of p-Cresol and its Metabolites in Healthy Individuals and CKD Patients
| Analyte | Healthy Controls | CKD Stage 3-4 | CKD Stage 5 (Non-dialysis) | End-Stage Kidney Disease (ESKD) on Hemodialysis | Reference(s) |
| Total p-Cresyl Sulfate (mg/L) | 2.8 ± 1.7 to 6.6 ± 3.7 | 7.16 (median) | - | 21.8 ± 12.4 to 106.9 ± 44.6 | [11][20] |
| Total p-Cresyl Sulfate (µM) | 14.9 ± 9.0 to 35.1 ± 19.7 | - | - | 115.8 ± 65.9 to 568.0 ± 237.0 | [20] |
| Total p-Cresol (µmol/L) | 8.6 ± 3.0 | - | - | 88.7 ± 49.3 | [6] |
| Free p-Cresylglucuronide (mg/dL) | 0.035 ± 0.003 | Progressively increases with CKD stage | Progressively increases with CKD stage | Progressively increases with CKD stage | [1] |
Note: It is important to recognize that early studies often measured "p-cresol" after acidic deproteinization, which hydrolyzes the conjugates. Therefore, these values largely represent the concentration of p-cresyl sulfate. Unconjugated p-cresol is found at very low to undetectable levels in the circulation.[4][21]
Table 2: In Vitro Effects of p-Cresol on Endothelial Cells
| Cell Type | p-Cresol Concentration | Incubation Time | Observed Effect | Reference(s) |
| HUVEC | 80 µg/mL | 24, 48, 72 h | Inhibition of proliferation by 22.47%, 41.40%, and 77.56% respectively | [8] |
| HUVEC | 20, 40, 80 µg/mL | 72 h | G0/G1 phase cell cycle arrest | [8] |
| EA.hy926 | 100-500 µM | - | 30-61% decrease in cell number | [22][23] |
| EA.hy926 | >100 µM | - | Inhibition of wound closure | [22][23] |
| EA.hy926 | >50 µM | - | Stimulation of ROS production | [22][23] |
| HUVEC | Not specified | 24 h | Increased endothelial permeability | [9][20] |
| 3D HUVEC Vessels | 200 µM, 400 µM | 72 h | Significant increase in vascular leakage | [24][25] |
| 3D HUVEC Vessels | 340.4 ± 25 µM (IC50) | 72 h | Decreased endothelial viability | [24] |
Experimental Protocols
Measurement of p-Cresol and p-Cresyl Sulfate in Human Serum/Plasma by HPLC
This protocol provides a general method for the determination of total and free p-cresol. It is important to note that for accurate measurement of the conjugates, methods avoiding strong acidification are necessary.
4.1.1. Sample Preparation for Total p-Cresol
-
To 100 µL of serum, add a deproteinizing agent (e.g., acetonitrile).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant for HPLC analysis.
4.1.2. Sample Preparation for Free p-Cresol
-
Perform ultrafiltration of the serum sample to separate the protein-bound fraction from the free fraction.
-
The ultrafiltrate, containing the free p-cresol, is then directly injected into the HPLC system or after a concentration step.
4.1.3. HPLC Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: Fluorescence detection with excitation at 284 nm and emission at 310 nm provides high sensitivity.[6]
-
Quantification: A calibration curve is generated using standard solutions of p-cresol.
Induction of Chronic Kidney Disease in Mice: 5/6 Nephrectomy Model
The 5/6 nephrectomy model is a widely used surgical procedure to induce CKD in rodents.[13][14][16][26]
4.2.1. Two-Step Surgical Procedure
-
Step 1: Left Kidney Pole Ligation/Resection. Anesthetize the mouse. Make a flank incision to expose the left kidney. Ligate the upper and lower poles of the kidney with a non-absorbable suture or resect the poles.[5][13] Close the incision.
-
Step 2: Right Nephrectomy. After a recovery period of one to two weeks, perform a second surgery to remove the entire right kidney.[13][27]
4.2.2. Post-Operative Care and Monitoring
-
Provide appropriate analgesia and antibiotics.
-
Monitor the animals for signs of distress and weight loss.
-
CKD development can be confirmed by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[14]
In Vitro Assessment of Endothelial Dysfunction
4.3.1. Cell Culture
-
Human Umbilical Vein Endothelial Cells (HUVEC) are a commonly used primary cell line.
-
Culture cells in appropriate endothelial cell growth medium.
4.3.2. Endothelial Permeability Assay
-
Seed HUVEC on a porous membrane insert (e.g., Transwell).
-
Allow the cells to form a confluent monolayer.
-
Treat the cells with various concentrations of p-cresol or PCS.
-
Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber.
-
Measure the amount of tracer that has passed through the monolayer into the lower chamber over time using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.[24][25]
4.3.3. Cell Viability Assay (MTT Assay)
-
Seed HUVEC in a 96-well plate.
-
Treat the cells with different concentrations of p-cresol or PCS for the desired duration.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.[23]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Therapeutic Strategies
Given the significant toxicity of p-cresol and PCS and their poor removal by dialysis, strategies to reduce their levels are of great interest.
-
Dietary Interventions: Supplementation with dietary fiber and prebiotics can modulate the gut microbiota, shifting it away from proteolytic fermentation and thereby reducing the production of p-cresol.[28][29]
-
Adsorbents: Oral adsorbents, such as AST-120, can bind to p-cresol's precursor, indole, in the gut, preventing its absorption and subsequent conversion to p-cresol and PCS.[12][13]
-
Novel Dialysis Techniques: Advanced dialysis membranes and techniques with enhanced protein-bound toxin removal capabilities are under investigation.
Conclusion
p-Cresol and its sulfate conjugate are pivotal uremic toxins that contribute significantly to the pathophysiology of chronic kidney disease and its cardiovascular complications. Their detrimental effects are mediated through the induction of endothelial dysfunction, oxidative stress, inflammation, and direct cellular toxicity. This guide provides a foundational understanding of these toxins, offering quantitative data, experimental methodologies, and pathway visualizations to aid researchers and clinicians in developing novel therapeutic strategies to mitigate their harmful effects and improve outcomes for CKD patients.
References
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- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]
- 3. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
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- 6. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-bound P-cresol inhibits human umbilical vein endothelial cell proliferation by inducing cell cycle arrest at G0/G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-cresol, a uremic retention solute, alters the endothelial barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 15. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. p-Cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-cresol, a uremic toxin, decreases endothelial cell response to inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The microbial metabolite p-cresol compromises the vascular barrier and induces endothelial cytotoxicity and inflammation in a 3D human vessel-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Animal models of pediatric chronic kidney disease. Is adenine intake an appropriate model? | Nefrología [revistanefrologia.com]
- 27. 5/6 Nephrectomy [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
The Cellular Crucibilis: An In-depth Technical Guide to the Biological Impact of Cresol on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cresol, a ubiquitous phenolic compound derived from environmental sources and gut microbiota metabolism, exerts a significant and complex influence on cellular physiology. This technical guide provides a comprehensive analysis of the multifaceted biological impact of this compound, with a particular focus on its modulation of key cellular pathways. This document details the molecular mechanisms, summarizes critical quantitative data, and provides detailed experimental protocols relevant to the study of this compound's effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Introduction
Cresols (o-, m-, and p-cresol) are aromatic organic compounds that have garnered considerable attention due to their widespread presence and potential health implications. p-Cresol (B1678582), in particular, is a well-characterized uremic toxin that accumulates in patients with chronic kidney disease, contributing to the progression of the disease and its cardiovascular complications.[1][2] Beyond its role in uremia, this compound exposure can occur through various environmental and dietary routes. Understanding the precise mechanisms by which this compound isomers interact with and perturb cellular functions is paramount for developing effective therapeutic strategies and mitigating their toxic effects. This guide will delve into the core cellular pathways affected by this compound, including oxidative stress, apoptosis, and critical signaling cascades.
Core Cellular Pathways Modulated by p-Cresol
p-Cresol orchestrates a cascade of cellular events, primarily by inducing oxidative stress, which in turn triggers a host of downstream signaling pathways leading to cellular dysfunction, apoptosis, or necrosis.
Oxidative Stress
A primary and well-documented effect of p-cresol is the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[3][4] p-Cresol has been shown to increase the formation of ROS, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.[4]
Apoptosis and Necrosis
At high concentrations, p-cresol is cytotoxic, inducing cell death through both apoptosis and necrosis.[5][6] The apoptotic pathway is a programmed cell death mechanism, while necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. The loss of cell membrane permeability is a key event in p-cresol-induced necrosis.[5]
Signaling Pathway Perturbations
p-Cresol has been demonstrated to interfere with several critical intracellular signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: p-Cresol activates multiple arms of the MAPK signaling cascade, including c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK).[2][7] Activation of these pathways is closely linked to the cellular response to stress, inflammation, and apoptosis.
-
Rho/Rho Kinase Pathway: This pathway, crucial for maintaining the integrity of the actin cytoskeleton, is activated by p-cresol, leading to increased endothelial permeability.[5]
-
Ras/mTOR Pathway: The Ras and mTOR signaling pathways have been implicated in the invasion and migration of bladder carcinoma cells induced by p-cresol.
-
Akt Pathway: p-Cresol can induce Akt-pathway-selective insulin (B600854) resistance in bone marrow-derived mesenchymal stem cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of p-cresol on cellular systems.
Table 1: Cytotoxicity and Oxidative Stress Markers
| Cell Line | Parameter | Endpoint | Value | Reference |
| HepaRG | p-Cresol | EC50 (DCF formation - Oxidative Stress) | 0.64 ± 0.37 mM | [8] |
| HepaRG | p-Cresol | EC50 (GSH depletion) | 1.00 ± 0.07 mM | [8] |
| HepaRG | p-Cresol | EC50 (LDH release - Necrosis) | 0.85 ± 0.14 mM | [8] |
| EAHY Endothelial Cells | p-Cresol (100 µM) | Cell Number Reduction | 30% | [1][3] |
| EAHY Endothelial Cells | p-Cresol (500 µM) | Cell Number Reduction | 61% | [1][3] |
| U937 Mononuclear Cells | p-Cresol (>50 µM) | ROS Production | Stimulated | [1][3] |
| DBTRG-05MG Glioblastoma Cells | p-Cresol | EC50 (Intracellular Ca2+ increase) | 70 ± 2 µM (in Ca2+-containing medium) | [9] |
| DBTRG-05MG Glioblastoma Cells | p-Cresol | EC50 (Intracellular Ca2+ increase) | 70 ± 3 µM (in Ca2+-free medium) | [9] |
Table 2: Antiplatelet Effects
| Platelet Source | Parameter | Endpoint | Value | Reference |
| Rabbit Platelet-Rich Plasma | p-Cresol | IC50 (Arachidonic Acid-induced Aggregation) | 2 µM | [7] |
| Human Platelet-Rich Plasma | p-Cresol | IC50 (Arachidonic Acid-induced Aggregation) | 13.6 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
p-Cresol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of p-cresol for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay
This protocol is based on standard wound healing assay methodologies.[15][16][17][18]
Materials:
-
6-well or 12-well tissue culture plates
-
Cells of interest (e.g., endothelial cells)
-
Complete culture medium
-
p-Cresol stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing different concentrations of p-cresol. Include an untreated control.
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
The rate of wound closure is determined by measuring the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: ((Initial Wound Width - Final Wound Width) / Initial Wound Width) * 100.
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This protocol is adapted from standard DCF-DA assay procedures for flow cytometry.[19][20][21][22][23]
Materials:
-
Cells of interest
-
Complete culture medium
-
p-Cresol stock solution
-
2',7'-dichlorofluorescin diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with p-cresol at various concentrations for the specified time.
-
After treatment, wash the cells with PBS.
-
Load the cells with 5-10 µM DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard propidium (B1200493) iodide (PI) staining methods for flow cytometry.[24][25][26][27][28]
Materials:
-
Cells of interest
-
Complete culture medium
-
p-Cresol stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with p-cresol as described previously.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of MAPK Pathway
This protocol provides a general framework for analyzing the activation of MAPK pathway proteins.[29][30][31][32]
Materials:
-
Cells of interest
-
Complete culture medium
-
p-Cresol stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with p-cresol.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins (20-40 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The levels of phosphorylated proteins are normalized to the total protein levels to determine the activation status of the pathway.
Visualizations of Cellular Pathways and Workflows
Signaling Pathways
Caption: Overview of cellular pathways affected by p-cresol.
Experimental Workflows
Caption: General experimental workflow for studying this compound's cellular effects.
Conclusion
The impact of this compound on cellular pathways is extensive and pleiotropic, with oxidative stress serving as a central node from which numerous downstream signaling cascades are initiated. The activation of MAPK pathways, perturbation of cytoskeletal dynamics via the Rho/Rho kinase pathway, and interference with cell cycle regulation underscore the profound influence of this compound on cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms of this compound-induced cellular responses. A deeper understanding of these pathways is critical for the development of novel therapeutic interventions for conditions associated with this compound toxicity, particularly in the context of chronic kidney disease and other inflammatory conditions. Future research should focus on the specific roles of different this compound isomers and their metabolites in a wider range of cell types to build a more complete picture of their biological significance.
References
- 1. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]
- 3. p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p‐this compound and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiplatelet effect by p-cresol, a uremic and environmental toxicant, is related to inhibition of reactive oxygen species, ERK/p38 signaling and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation [mdpi.com]
- 9. Essential oil extract p‑this compound effect on Ca2+ signaling and its underlying mechanism in DBTRG‑05MG human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. moodle2.units.it [moodle2.units.it]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
- 20. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 28. docs.research.missouri.edu [docs.research.missouri.edu]
- 29. benchchem.com [benchchem.com]
- 30. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ccrod.cancer.gov [ccrod.cancer.gov]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Baseline Separation of Cresol Isomers
Introduction
Cresol, which exists as three structural isomers—ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol)—is a critical raw material and intermediate in the chemical and pharmaceutical industries.[1] For instance, m-cresol (B1676322) is a common preservative in injectable drug formulations, including insulin (B600854) and hormone therapies.[1] Given their structural similarity, the separation and quantification of these isomers present a significant analytical challenge.[1] This application note describes a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of o-, m-, and p-cresol (B1678582) isomers, which is essential for quality control and research in drug development.
While standard reversed-phase C18 columns often fail to provide adequate resolution, particularly between o- and m-cresol, phenyl stationary phases offer an alternative with enhanced selectivity.[1][2] The separation on a phenyl column is achieved through a combination of hydrophobic and π-π interactions between the stationary phase and the aromatic this compound isomers, leading to improved resolution.[1][2]
Experimental Protocols
This section details the necessary instrumentation, reagents, and procedures for the separation of this compound isomers using a phenyl stationary phase.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: A phenyl-based column, such as the Shim-pack GIST Phenyl (100 mm L x 3.0 mm I.D., 2 µm), is recommended for optimal separation.[1][2]
-
Reagents: HPLC-grade methanol (B129727), acetonitrile, and ultrapure water are required.[1] Analytical standards of o-cresol, m-cresol, and p-cresol are also necessary.[1]
Standard Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each this compound isomer and dissolve it in 100 mL of methanol in separate volumetric flasks.[1]
-
Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[1]
Chromatographic Conditions
The optimized HPLC parameters for the separation of this compound isomers are summarized in the table below.
| Parameter | Condition |
| Column | Shim-pack GIST Phenyl (2 µm, 100 x 3.0 mm)[1] |
| Mobile Phase | Water / Methanol = 80 / 20 (v/v)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL[1] |
| Detection | UV at 254 nm[1] |
| Run Time | < 15 minutes[1] |
Table 1: Optimized HPLC Conditions for this compound Isomer Separation.
Alternative Method: Pre-column Derivatization
For complex matrices where direct separation is challenging, a pre-column derivatization approach can be employed. This involves converting the this compound isomers into their corresponding cresyl acetates.[3]
Derivatization Protocol
-
In a reaction vial, combine the this compound isomer mixture with a slight molar excess of acetyl chloride.
-
Add a base, such as pyridine, to catalyze the reaction.
-
After the reaction is complete, carefully quench it with water.
-
Extract the resulting cresyl acetate (B1210297) derivatives.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[1]
Chromatographic Conditions for Derivatized Isomers
A standard reversed-phase C18 column can be used for the separation of the derivatized isomers.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size)[1] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 2: General HPLC Conditions for Derivatized this compound Isomers.
Data Presentation
The following table summarizes typical retention times for the this compound isomers using the primary phenyl column method.
| Analyte | Retention Time (min) |
| o-Cresol | ~8.5 |
| m-Cresol | ~9.5 |
| p-Cresol | ~10.5 |
Table 3: Typical Retention Times for this compound Isomers on a Phenyl Column.
Method Development Workflow
The logical progression of developing an HPLC method for this compound isomer separation is depicted in the following workflow diagram.
Caption: Workflow for HPLC method development.
Separation Principle on a Phenyl Stationary Phase
The enhanced separation of this compound isomers on a phenyl column is attributed to the unique interactions between the analytes and the stationary phase.
Caption: Interactions on a phenyl stationary phase.
The described HPLC method utilizing a phenyl column offers a simple, rapid, and dependable solution for the baseline separation and quantification of o-, m-, and p-cresol isomers.[1] This method exhibits excellent linearity and is well-suited for routine quality control and various research applications.[1] The distinct selectivity of the phenyl stationary phase, driven by π-π interactions, is key to overcoming the challenges associated with separating these structurally similar aromatic compounds.[1][2]
References
Application Note: Quantification of p-Cresol in Human Plasma using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol (B1678582), a phenolic compound generated from the metabolism of tyrosine by intestinal bacteria, is a significant uremic toxin.[1] In healthy individuals, p-cresol is detoxified in the liver and colon into conjugates, primarily p-cresol sulfate (B86663) (pCS) and p-cresol glucuronide (pCG), which are subsequently excreted.[1] However, in patients with chronic kidney disease (CKD), the accumulation of these conjugates is observed and has been associated with cardiovascular complications and overall mortality.[1] Consequently, the accurate and sensitive quantification of p-cresol in plasma is crucial for clinical research into uremic toxicity and the development of novel therapeutic strategies. This application note provides a detailed protocol for the quantification of total p-cresol in human plasma using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).
Experimental Workflow
Caption: Experimental workflow for p-cresol quantification in plasma.
Experimental Protocols
This protocol outlines the necessary steps for the determination of total p-cresol in plasma samples. To measure "free" or unconjugated p-cresol, the acid hydrolysis step should be omitted.
1. Sample Preparation
-
Acid Hydrolysis (for total p-cresol):
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
2. Derivatization
Derivatization is essential to improve the volatility and chromatographic behavior of p-cresol.[3][4] Silylation is a common and effective method.[4][5]
-
Transfer 50 µL of the extract or standard solution to a 2 mL injection vial with a 240 µL insert.[6]
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 30 µL of pyridine.[6]
-
Let the mixture react for 10 minutes at room temperature (25°C).[6]
-
The derivatized sample is now ready for immediate GC analysis.[6]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are suggested starting conditions and may require optimization for your specific instrument and column.
| Parameter | Value |
| GC System | Agilent 6890 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temp | 250°C |
| Oven Program | Initial temp 80°C for 2 min, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, hold for 5 min[5] |
| MS System | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan m/z 50-550 |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
Quantitative Data Summary
The following table summarizes validation parameters for p-cresol quantification in biological matrices from various studies. Note that the methodologies may differ slightly between studies.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Plasma | Fluorescence Spectroscopy | 0.2 µg/mL | [2] |
| Limit of Quantification (LOQ) | Plasma | Fluorescence Spectroscopy | 0.6 µg/mL | [2] |
| Linear Range | Plasma | Fluorescence Spectroscopy | 0.5 - 30 µg/mL | [2] |
| Recovery | Serum | HPLC-Fluorescence | 95.4 ± 4.1% | [7] |
| Intra-assay Precision (CV%) | Serum | HPLC-Fluorescence | 3.2% (Free), 6.9% (Total) | [7] |
| Inter-assay Precision (CV%) | Serum | HPLC-Fluorescence | 4.2% (Free), 7.3% (Total) | [7] |
Data Analysis and Quantification
-
Peak Identification: The derivatized p-cresol is identified based on its retention time and mass spectrum. The trimethylsilyl (B98337) (TMS) derivative of p-cresol will have a characteristic mass spectrum.
-
Calibration Curve: Prepare a series of calibration standards of known p-cresol concentrations in a blank matrix (e.g., saline or analyte-free plasma). Process these standards using the same sample preparation and derivatization procedure. Construct a calibration curve by plotting the peak area of the p-cresol derivative against its concentration.
-
Quantification: Determine the concentration of p-cresol in the unknown plasma samples by comparing their peak areas to the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the quantification of p-cresol in plasma using gas chromatography. The described method, involving acid hydrolysis, protein precipitation, liquid-liquid extraction, and derivatization, allows for the reliable measurement of total p-cresol. The GC-MS conditions provided offer a solid starting point for method development and validation. Accurate quantification of p-cresol is essential for advancing our understanding of its role in the pathophysiology of chronic kidney disease and for the development of targeted therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.gnest.org [journal.gnest.org]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. ufmg.br [ufmg.br]
- 7. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of o-Cresol as a Solvent in High-Performance Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance polymers, such as aromatic polyimides and polyamides (aramids), are essential materials in industries requiring exceptional thermal stability, mechanical strength, and chemical resistance, including aerospace, electronics, and medical devices. The synthesis of these polymers often necessitates the use of high-boiling, polar aprotic solvents to ensure monomer solubility and facilitate high-temperature polycondensation reactions. While solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) are commonly employed, cresols, particularly m-cresol (B1676322), have proven to be excellent solvents for producing high molecular weight aromatic polymers.[1][2]
This document provides detailed application notes and protocols for the use of o-cresol (B1677501) as a solvent in the synthesis of polyimides and aramids. It is important to note that while m-cresol is more extensively documented in the scientific literature for these applications, the similar physical and chemical properties of o-cresol suggest its suitability as a solvent in these reactions.[3][4][5] The protocols provided herein are based on established methods using m-cresol and are adapted for o-cresol, offering a basis for further investigation and optimization.
Physicochemical Properties of Cresol Isomers
The selection of a solvent is critical for successful polymer synthesis. The properties of the this compound isomers are presented in Table 1 for comparison. The high boiling point of o-cresol makes it suitable for high-temperature reactions, and its ability to dissolve a wide range of organic compounds is beneficial for polymer synthesis.[3][6][7]
Table 1: Physicochemical Properties of this compound Isomers
| Property | o-Cresol | m-Cresol | p-Cresol |
| CAS Number | 95-48-7 | 108-39-4 | 106-44-5 |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molecular Weight ( g/mol ) | 108.14 | 108.14 | 108.14 |
| Boiling Point (°C) | 191-192 | 202.8 | 201.9 |
| Melting Point (°C) | 31 | 11 | 34.5 |
| Density (g/cm³ at 20°C) | 1.046 | 1.034 | 1.034 |
| Solubility in Water ( g/100 mL at 20°C) | 2.5 | 2.35 | 1.9 |
Data compiled from various sources.[4][6]
Application in Polyimide Synthesis
o-Cresol can serve as a solvent for the one-step high-temperature polycondensation synthesis of polyimides. This method is particularly advantageous for producing soluble and thermally stable polyimides. The presence of a catalyst, such as isoquinoline (B145761), is often employed to facilitate the imidization reaction.[1][2]
Experimental Protocol: Synthesis of a Polyimide via One-Step High-Temperature Polycondensation in o-Cresol
This protocol is adapted from established procedures using m-cresol.[1]
Materials:
-
Aromatic Dianhydride (e.g., 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) - BPADA)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline - ODA)
-
o-Cresol (synthesis grade, anhydrous)
-
Isoquinoline (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Precipitation vessel (beaker or blender).
-
Filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Procedure:
-
Monomer Dissolution: In the three-necked flask, charge the aromatic diamine and o-cresol. Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Addition of Dianhydride and Catalyst: Add an equimolar amount of the aromatic dianhydride to the solution, followed by a catalytic amount of isoquinoline (e.g., 1-2 wt% of the total monomer weight).
-
Polycondensation: Heat the reaction mixture to 180-200°C with continuous stirring under a nitrogen atmosphere. The water formed during the imidization reaction will be removed azeotropically with a small amount of o-cresol and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reaction for 4-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.
-
Precipitation: After cooling the viscous polymer solution to room temperature, pour it slowly into a vigorously stirred excess of methanol to precipitate the polyimide.
-
Purification: Collect the fibrous or powdered polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polyimide in a vacuum oven at 120°C overnight or until a constant weight is achieved.
Figure 1: Experimental Workflow for Polyimide Synthesis in o-Cresol
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
Application Notes: p-Cresol as a Biomarker for Renal Disease Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Cresol (B1678582), a phenolic compound produced by the gut microbiota, and its primary conjugate, p-cresyl sulfate (B86663) (PCS), are recognized as key uremic toxins that accumulate in the body with the decline of renal function.[1][2][3] Elevated levels of p-cresol and its conjugates are not merely indicators of diminished kidney function but are also implicated in the pathophysiology of chronic kidney disease (CKD) progression and its associated cardiovascular complications.[4][5][6] These toxins contribute to endothelial dysfunction, inflammation, and oxidative stress.[1][4][6][7] Consequently, monitoring p-cresol levels offers a valuable tool for assessing the risk of CKD progression and for evaluating the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the utilization of p-cresol as a biomarker in renal disease research.
Generation and Metabolism of p-Cresol
p-Cresol originates from the fermentation of the amino acid tyrosine by intestinal bacteria, such as those from the Clostridium and Coriobacteriaceae genera.[2] Once produced in the colon, p-cresol is absorbed into the bloodstream.[8] In the intestinal mucosa and liver, it undergoes extensive metabolism, primarily through sulfation to form p-cresyl sulfate (PCS) and to a lesser extent, glucuronidation to form p-cresyl glucuronide (PCG).[2][9] Under normal physiological conditions, these water-soluble conjugates are efficiently eliminated by the kidneys through urine.[2] However, in patients with CKD, impaired renal clearance leads to their systemic accumulation.[2][10] Due to its strong binding to albumin, PCS is not effectively removed by conventional hemodialysis.[1][2]
Caption: Generation and metabolism of p-cresol.
Pathophysiological Role in Renal Disease
Accumulated p-cresol and PCS exert a range of toxic effects that contribute to the progression of CKD and related comorbidities:
-
Oxidative Stress and Inflammation: PCS induces the production of reactive oxygen species (ROS) in renal tubular cells, partly through the activation of NADPH oxidase.[7] This oxidative stress, in turn, triggers the expression of pro-inflammatory cytokines and profibrotic factors like TGF-β1, contributing to renal fibrosis.[6][7]
-
Endothelial Dysfunction: p-Cresol and PCS are associated with endothelial dysfunction, a key factor in the development of cardiovascular disease.[8][11] They can impair endothelial cell proliferation and response to inflammatory stimuli.[12]
-
Renal Tubular Damage: PCS has been shown to be cytotoxic to human proximal tubular epithelial cells, inducing apoptosis and inflammation.[13] This direct toxicity to renal cells can accelerate the loss of kidney function.
-
Insulin (B600854) Resistance: Studies suggest that PCS may contribute to the insulin resistance often observed in CKD patients.[14]
Caption: Pathophysiological effects of p-cresyl sulfate.
Quantitative Data
Serum concentrations of p-cresol and its conjugates increase significantly with the progression of CKD. The following table summarizes representative data from published studies.
| CKD Stage | Total p-Cresol/PCS (mg/L) | Free p-Cresol (mg/L) | Reference |
| Healthy Controls | 0.34 - 5.3 (as pC) | - | [15] |
| Stage 2-3 | Significantly lower than Stage 4-5 | - | [16] |
| Stage 3 | 1.8 ± 1.1 (PCS) | - | [17] |
| Stage 4 | 5.3 ± 4.1 (PCS) | - | [17] |
| Stage 5 (non-dialysis) | 10.9 ± 5.9 (PCS) | - | [17] |
| Hemodialysis | 21.8 ± 12.4 to 106.9 ± 44.6 (PCS) | - | [3] |
| High Compliance Fiber Diet (CKD) | 4.22 ± 1.16 (p-cresol) | - | [18] |
| Low Compliance Fiber Diet (CKD) | 5.82 ± 1.72 (p-cresol) | - | [18] |
Experimental Protocols
Accurate measurement of p-cresol and its conjugates in biological matrices is crucial for its use as a biomarker. Below are generalized protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC).
Measurement of Total p-Cresol in Plasma/Serum
This protocol measures the total p-cresol concentration after acidic hydrolysis of its conjugates (PCS and PCG).
1. Sample Preparation (Hydrolysis and Extraction):
-
To 100 µL of plasma or serum, add 100 µL of 1N HCl.
-
Incubate at 95°C for 30 minutes to hydrolyze p-cresyl sulfate and p-cresyl glucuronide to free p-cresol.
-
Cool the samples to room temperature.
-
Add 900 µL of acetonitrile (B52724) (ACN) to precipitate proteins and vortex for 15 minutes.
-
Add 0.5 mL of saturated NaCl solution and vortex for another 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant (organic phase) for analysis.
2. HPLC with Fluorescence Detection:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and formic acid (e.g., 10:90:0.05, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 310 nm.
-
Quantification: Generate a standard curve using known concentrations of p-cresol.
Measurement of p-Cresyl Sulfate in Plasma/Serum using LC-MS/MS
This method allows for the direct and sensitive quantification of PCS without a hydrolysis step.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and dilute with an appropriate mobile phase for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile.
-
Mass Spectrometry: Employ a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific transition for PCS, for example, m/z 187 → 80.00 and m/z 187 → 107.00.[19]
-
Quantification: Use a stable isotope-labeled internal standard and a calibration curve prepared in a similar matrix.
Caption: General experimental workflow for p-cresol measurement.
Applications in Drug Development
The role of p-cresol as a biomarker extends to the development of novel therapeutics for CKD.
-
Target for Therapy: Strategies aimed at reducing the production or enhancing the clearance of p-cresol are being explored. These include the use of prebiotics and probiotics to modulate the gut microbiota, and oral adsorbents like AST-120 that bind p-cresol in the gut, thereby preventing its absorption.[6]
-
Efficacy Readout: Measuring changes in p-cresol levels can serve as a surrogate endpoint to evaluate the effectiveness of such interventions in clinical trials.
-
Patient Stratification: Baseline p-cresol levels could potentially be used to stratify patients in clinical trials, identifying those at higher risk of disease progression who may benefit most from a particular therapy.
Conclusion
p-Cresol and its conjugates are clinically relevant uremic toxins that play a significant role in the progression of chronic kidney disease and its cardiovascular complications. The methodologies for their measurement are well-established, allowing for their reliable use as biomarkers in research and clinical settings. Incorporating the monitoring of p-cresol levels in preclinical and clinical studies can provide valuable insights into disease mechanisms and the efficacy of novel therapeutic strategies aimed at improving outcomes for patients with renal disease.
References
- 1. metabolon.com [metabolon.com]
- 2. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 3. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum total p-cresol and indoxyl sulfate correlated with stage of chronic kidney disease in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Cresyl sulphate and indoxyl sulphate predict progression of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 9. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organscigroup.us [organscigroup.us]
- 17. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Selective Herbicides from Cresol Precursors
Introduction
Phenoxy herbicides derived from cresol precursors are a significant class of selective herbicides used for the control of broadleaf weeds in various agricultural settings, including cereal crops and pastures.[1][2] Cresols, which are methylphenols, serve as key starting materials for the synthesis of these compounds.[3][4] The most common this compound isomers used are o-cresol (B1677501) and m-cresol.[3] This document provides detailed protocols for the synthesis of prominent phenoxy herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid), MCPP (mecoprop), and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) from this compound-derived precursors. These herbicides function as synthetic auxins, mimicking plant growth hormones to induce uncontrolled growth and eventual death in susceptible weed species.[1]
The general synthesis strategy involves the reaction of a chlorinated this compound with a haloalkanoic acid in the presence of a base.[1][5] The purity of the final product is highly dependent on the purity of the starting chlorothis compound.[5] For instance, the chlorination of o-cresol can yield byproducts like 6-chloro- and 4,6-dichloro-2-methylphenol, which can be minimized by using specific chlorinating agents like sulfuryl chloride.[5]
Synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid)
MCPA is a widely used selective herbicide synthesized from o-cresol.[2][3] The synthesis involves two main approaches: the chlorination of o-cresol followed by etherification with chloroacetic acid, or the etherification of o-cresol with chloroacetic acid followed by chlorination of the resulting 2-methylphenoxyacetic acid (2-MPA).[1][6][7] The latter approach is detailed below as it can offer higher selectivity.
Physicochemical Properties of MCPA
A comprehensive understanding of MCPA's properties is crucial for its handling, formulation, and application.
| Property | Value | Reference |
| Chemical Formula | C₉H₉ClO₃ | [8] |
| Molar Mass | 200.62 g/mol | [8] |
| Appearance | White to light brown solid | [8] |
| Melting Point | 114 to 118 °C | [8] |
| Water Solubility | 825 mg/L (at 25 °C, acid form) | [8] |
| Solubility in Methanol | 621.0 g/L (at 20 °C) | [8] |
| Solubility in Acetone | 454.6 g/L (at 20 °C) | [8] |
Experimental Protocol: Synthesis via Etherification then Chlorination
This protocol is adapted from a patented method that involves the synthesis of 2-methyl-sodium phenoxyacetate (B1228835) followed by a chlorination step.[6]
Step 1: Neutralization of Chloroacetic Acid
-
In a suitable storage tank, combine 580.6 kg of chloroacetic acid with 247.8 kg of sodium hydroxide (B78521).[6]
-
Add 1051 kg of water to dissolve the reactants.[6]
-
Allow the reaction to proceed for 4-5 hours at room temperature.[6]
-
Cool the resulting sodium chloroacetate (B1199739) solution using a refrigeration compressor.[6]
Step 2: Etherification
-
In a separate etherification reactor, charge 616.2 kg of o-cresol and 253.1 kg of sodium hydroxide.[6]
-
Add 363.5 kg of water to dissolve and initiate the neutralization reaction, forming sodium o-cresolate.[6]
-
Once the neutralization is complete, slowly add the prepared sodium chloroacetate solution to the reactor.[6]
-
Maintain the reaction temperature between 125-140 °C for 8-10 hours to facilitate the etherification reaction, yielding 2-methyl-sodium phenoxyacetate.[6]
Step 3: Chlorination
-
Transfer the 2-methyl-sodium phenoxyacetate solution (approx. 1039.4 kg) to a chlorination reactor.[6]
-
Acidify the solution by adding 201.8 kg of hydrochloric acid.[6]
-
Add dichloroethane as a reaction medium.[6]
-
Introduce chlorine gas into the reactor while maintaining the temperature at 75-80 °C.[6]
-
Continue the chlorination for 5-6 hours.[6]
Step 4: Product Isolation and Salt Formation
-
Transfer the chlorinated mixture to a salt-forming reactor.[6]
-
Add sodium hydroxide to neutralize the mixture, reacting for 4-5 hours at 100 °C to yield 2-methyl-4-chloro-phenoxy sodium acetate (B1210297) (MCPA-sodium).[6]
-
To obtain the acidic form (MCPA), the reaction mixture can be poured into concentrated HCl to precipitate the acid.[7]
-
The precipitated MCPA is then filtered, washed with water, and dried.[7]
Quantitative Data
| Parameter | Value | Reference |
| Chlorination Conversion Rate | 90.44% | [6] |
| Final Product Yield (MCPA) | >98% | [7] |
| Final Product Purity | 98.2% | [9] |
| Reaction Yield | 99.5% | [9] |
Diagrams: MCPA Synthesis Workflow and Pathway
Caption: General experimental workflow for the synthesis of MCPA.
Caption: Simplified reaction pathway for MCPA synthesis.
Synthesis of MCPP (Mecoprop) and MCPB
MCPP (Mecoprop) and MCPB are also important phenoxy herbicides derived from o-cresol.[3] Their synthesis follows a similar principle to that of MCPA, but utilizes different chloroalkanoic acids.
-
MCPP (Mecoprop) is synthesized by reacting 4-chloro-2-methylphenol with 2-chloropropionic acid.[10]
-
MCPB is synthesized by reacting sodium 4-chloro-2-methylphenolate with gamma-butyrolactone (B3396035) or by reacting 4-chloro-2-methylphenol with a butyric acid derivative.[3][11]
Experimental Protocol: General Synthesis of Phenoxy Herbicides (Pokorny Process)
This generalized protocol, known as the Pokorny Process, is applicable for synthesizing MCPA, MCPP, and MCPB.[5]
Step 1: Chlorophenolate Formation
-
In a reaction kettle, neutralize the appropriate chlorophenol (e.g., 4-chloro-2-methylphenol) with a strong base like sodium hydroxide (NaOH) to form the sodium chlorophenolate salt.[5][12] This reaction is typically exothermic.[12]
Step 2: Condensation Reaction
-
Prepare the sodium salt of the appropriate chloroalkanoic acid (e.g., sodium chloroacetate for MCPA, sodium 2-chloropropionate for MCPP) in a separate vessel.[12]
-
React the sodium chlorophenolate with the sodium chloroalkanoate.[5][12] This condensation reaction yields the sodium salt of the desired phenoxy herbicide.
Step 3: Acidification and Isolation
-
Transfer the resulting salt solution to an acidification kettle.[5]
-
Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to hydrolyze the salt and precipitate the free phenoxy acid.[5]
-
The precipitated herbicide is then collected via filtration.[5]
-
Wash the filter cake with water to remove impurities.[5]
-
Dry the final product, which can be further purified by recrystallization if necessary.[5]
Diagram: Generalized Synthesis Pathway
Caption: Logical steps in phenoxy herbicide synthesis from this compound.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemcess.com [chemcess.com]
- 6. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 7. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine - Google Patents [patents.google.com]
- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. MCPB synthesis - chemicalbook [chemicalbook.com]
- 12. nzic.org.nz [nzic.org.nz]
Application Note: Protocol for Trace-Level Cresol Detection in Environmental Water Samples
Introduction
Cresol, which exists as three structural isomers, ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol), is a methylphenol compound. These isomers are common intermediates in the chemical industry for synthesizing resins, antioxidants, and disinfectants.[1] Their presence in environmental water sources, often stemming from industrial effluents and the degradation of other pollutants, is a significant concern due to their toxicity. The toxicity of this compound isomers can vary significantly; for instance, the p-isomer is noted to be 5 to 10 times more toxic than the o- and m-isomers. Therefore, sensitive and selective analytical methods are crucial for monitoring trace levels of these isomers in water to ensure environmental safety and public health.
The primary analytical challenge lies in the separation and quantification of the structurally similar isomers, particularly m- and p-cresol (B1678582), which often co-elute in chromatographic systems.[2][3] This application note provides detailed protocols for two robust methods for the determination of trace-level cresols in environmental water samples: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step and High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methodologies
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the consensus methods for the separation and analysis of this compound isomers after sample preparation.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying cresols. To overcome the poor chromatographic separation of m- and p-cresol and improve volatility, a derivatization step, such as silylation, is often employed.[3][5][6] Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) allows for the complete separation of all three isomers on standard capillary columns.[2][3][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection offers a reliable alternative, and advancements in column technology have improved isomer separation.[1] While standard C18 columns may offer inadequate resolution, phenyl stationary phases provide enhanced selectivity for aromatic compounds through π-π interactions, enabling effective separation without derivatization.[1] An alternative HPLC approach involves derivatizing the cresols into cresyl acetates, which can then be separated on a conventional C18 column.[1]
This note details the GC-MS method with silylation derivatization and the HPLC-UV method using a phenyl column for direct analysis.
Experimental Protocols
This protocol is based on established EPA methodologies and derivatization techniques for trace-level analysis of phenols in water.[7][8]
3.1.1. Principle Cresols are extracted and concentrated from the water sample using Solid-Phase Extraction (SPE). The extracted analytes are then derivatized via silylation to form trimethylsilyl (B98337) (TMS) ethers. This process increases their volatility and allows for the chromatographic separation of the m- and p-isomers. The derivatized compounds are then analyzed by GC-MS.[2][3]
3.1.2. Materials and Reagents
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5ms), SPE manifold, nitrogen evaporator, analytical balance, vortex mixer.
-
Glassware: 1 L amber glass bottles, volumetric flasks, pipettes, 2 mL GC vials with inserts.
-
Reagents:
-
Methanol, Dichloromethane (DCM), Acetonitrile (HPLC or GC grade)
-
Reagent Water (HPLC grade)
-
Hydrochloric Acid (HCl), Sodium Sulfite, Sodium Hydroxide (NaOH)
-
This compound isomer standards (o-, m-, p-cresol)
-
Internal Standards and Surrogates (e.g., 2,4-Dimethylphenol-d3)[8]
-
Silylating Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2][6]
-
Catalyst: Pyridine[6]
-
SPE Cartridges: Polystyrene-divinylbenzene (e.g., 500 mg, 6 mL)[7]
-
3.1.3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection & Preservation: Collect a 1 L water sample in an amber glass bottle. If residual chlorine is present, dechlorinate with ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with concentrated HCl.[7] Store at ≤ 6°C until extraction.[9]
-
Cartridge Conditioning: Set up the SPE cartridge on the manifold. Condition the cartridge by passing 3 x 3 mL of DCM, followed by 3 x 3 mL of methanol, and finally 3 x 3 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry after the final wash.[7]
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under a full vacuum or with nitrogen for 15 minutes.[7]
-
Elution: Elute the trapped analytes from the cartridge by passing 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[7]
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.[7]
3.1.4. Derivatization Protocol
-
Transfer 50 µL of the concentrated extract into a 2 mL GC vial containing a micro-insert.[6]
-
Add 100 µL of BSTFA and 30 µL of pyridine (B92270) to the vial.[6]
-
Cap the vial and let it stand at room temperature (25°C) for 10 minutes to allow the reaction to complete.[6]
-
The sample is now ready for immediate GC-MS analysis. The derivatized products are stable for at least 3 hours.[6]
3.1.5. GC-MS Instrumental Parameters The following table provides typical GC-MS conditions for the analysis of silylated this compound isomers.
| Parameter | Condition |
| GC System | Thermo Scientific Trace 2000 GC or equivalent[2] |
| Column | Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Injector Temp. | 275°C |
| Injection Mode | Splitless (1 min)[10] |
| Oven Program | 80°C for 2 min, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, hold for 5 min[2] |
| MS System | Mass Spectrometer (e.g., Thermo Scientific DSQ)[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | Scan 50-300 amu |
| Transfer Line Temp. | 300°C[10] |
This method is adapted from protocols that utilize phenyl-based stationary phases for enhanced separation of aromatic isomers.[1]
3.2.1. Principle Following SPE, the sample extract is directly injected into an HPLC system. A phenyl-based stationary phase column is used to separate the this compound isomers. The separation is based on a combination of hydrophobic and π-π interactions between the aromatic analytes and the phenyl rings of the stationary phase.[1] Quantification is achieved using a UV detector.
3.2.2. Materials and Reagents
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Glassware & Reagents: As listed in Section 3.1.2 (excluding derivatization agents).
-
HPLC Column: Phenyl stationary phase column (e.g., Shim-pack GIST Phenyl, 100 mm L × 3.0 mm I.D., 2 µm).[1]
3.2.3. Sample Preparation Follow the SPE protocol as described in Section 3.1.3. After concentration, adjust the final volume to 1 mL with the mobile phase. The sample is ready for HPLC analysis.
3.2.4. HPLC Instrumental Parameters The following table summarizes optimized chromatographic conditions for the separation of this compound isomers on a phenyl column.[1]
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | Shim-pack GIST Phenyl (100 mm × 3.0 mm, 2 µm)[1] |
| Mobile Phase | Water / Methanol = 80 / 20 (v/v)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temp. | 40°C[1] |
| Injection Volume | 5 µL[1] |
| Detection | UV at 254 nm[1] |
| Run Time | < 15 minutes |
Data Presentation: Method Performance
The following table summarizes quantitative data from various studies for the analysis of cresols in water, providing a basis for method selection and comparison.
| Parameter | Method 1: GC-MS (with Derivatization/SPE) | Method 2: HPLC-UV |
| Instrumentation | GC-MS | HPLC-UV/PDA |
| Method Detection Limit (MDL) | o-cresol (B1677501): 0.026 µg/L (as part of EPA Method 528)[11][12] | Not specified, but suitable for mg/L without SPE[11] |
| Practical Quantitation Level (PQL) | ~0.1 µg/L (calculated as 5x MDL)[12][13] | 0.9 - 2.6 mg/L (direct injection)[11] |
| Linear Range | 1.5 - 10.0 mg/L (R² = 0.997) for HS-SPME-GC-FID[14] | Not specified, but good linearity demonstrated[1] |
| Recovery | 85% (for o-cresol via SPE)[11] | >80% (HPLC/UV)[11] |
| Relative Standard Deviation (RSD) | ≤ 5.9% for HS-SPME-GC-FID[14] | < 6.5% for on-line SPE-HPLC[15] |
Note: Detection limits are highly dependent on the specific sample matrix, instrumentation, and concentration factor from sample preparation.
Visualizations
Caption: Overall workflow for trace-level this compound analysis in water samples.
Caption: Separation principle of this compound isomers on a phenyl stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. ufmg.br [ufmg.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. NEMI Method Summary - 528 [nemi.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dep.nj.gov [dep.nj.gov]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cresol in Novolac and Epoxy Resin Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data on the utilization of cresol in the synthesis of novolac and subsequently, this compound novolac epoxy resins. These materials are of significant interest due to their enhanced thermal stability, mechanical strength, low moisture absorption, and chemical resistance, making them suitable for high-performance applications such as electronic packaging, composites, and specialty coatings.
Introduction
This compound novolac resins are produced through the acid-catalyzed condensation of this compound (o-, m-, or p-cresol) with formaldehyde (B43269). These thermoplastic resins are then converted into thermosetting epoxy resins by reaction with epichlorohydrin (B41342) in the presence of a base. The resulting this compound novolac epoxy (CNE) resins exhibit a higher functionality and crosslink density compared to standard bisphenol A-based epoxies, leading to superior performance characteristics. This document outlines the synthesis procedures, key reaction parameters, and the resulting properties of these resins.
Data Presentation
The following tables summarize the quantitative data for the synthesis and properties of this compound novolac and this compound novolac epoxy resins.
Table 1: Synthesis Parameters for this compound Novolac Resins
| Parameter | o-Cresol (B1677501) Novolac | m-Cresol Novolac | p-Cresol Novolac | Reference |
| This compound:Formaldehyde Molar Ratio | 1:0.7 | 1:0.7 | 1:0.7 | [1] |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid | p-Toluenesulfonic acid | [1] |
| Reaction Temperature (°C) | 80 | 80 | 80 | [1] |
| Reaction Time (hours) | 3 | 3 | 3 | [1] |
| pH of Reaction | 1.5 | 1.5 | 1.5 | [1] |
Table 2: Properties of this compound Novolac Epoxy Resins (Uncured)
| Property | EOCN (ortho) | EMCN (meta) | EPCN (para) | Reference |
| Epoxy Equivalent Weight (g/eq) | 200.3 | 263.15 | 233.1 | [1] |
| Softening Point (°C) | 65-75 | - | - | [2] |
| Epoxy Value (eq/100g) | 0.48-0.50 | - | - | [2] |
| Melt Viscosity at 150°C (ICI, Poise) | Low | - | - | [2] |
Table 3: Thermal and Mechanical Properties of Cured this compound Novolac Epoxy Resins
| Property | Cured o-Cresol Novolac Epoxy | Cured m-Cresol Novolac Epoxy | Notes | Reference |
| Glass Transition Temperature (Tg, °C) | High | - | Varies with curing agent and conditions | [3][4] |
| Fracture Toughness (KIC, MPa·m¹/²) | ~1.1 | - | Improved compared to phenolic novolac-epoxy | [5] |
| Tensile Strength | Better than meta-cresol | - | - | [6] |
| Flexural Strength | Better than meta-cresol | - | - | [6] |
| Compressive Strength | Better than meta-cresol | - | - | [6] |
| Hardness | Slightly lower than meta-cresol | Slightly higher than ortho-cresol | High degree of crosslinking | [6] |
| Low Water Uptake | Yes | - | A key feature of these resins | [4] |
Experimental Protocols
Synthesis of o-Cresol Novolac Resin
This protocol describes the synthesis of an ortho-cresol novolac resin.
Materials:
-
o-Cresol
-
Formaldehyde solution (37-41%)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (10%)
-
Distilled water
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Liebig condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge 108 g of o-cresol and 11 mL of distilled water into the three-necked flask.
-
Adjust the pH of the solution to 1.5 using p-toluenesulfonic acid.[1]
-
Heat the mixture to 80°C with constant stirring.[1]
-
Add 55.3 mL of formaldehyde solution dropwise over a period of 3 hours, maintaining the temperature at 80°C.[1]
-
After the addition is complete, continue the reaction for a specified duration to achieve the desired molecular weight.
-
Terminate the reaction by adding 40 mL of 10% sodium bicarbonate solution to neutralize the acid catalyst.[1]
-
Wash the resulting resin mixture with warm distilled water 3-4 times in a separatory funnel until the pH is neutral.[1]
-
Dry the resin at 80°C under reduced pressure to remove any residual water and unreacted monomers.[1]
Synthesis of o-Cresol Novolac Epoxy (EOCN) Resin
This protocol details the epoxidation of the o-cresol novolac resin synthesized in the previous step.
Materials:
-
o-Cresol novolac resin
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (40% w/w solution)
-
Whatman filter paper No. 42
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Distillation apparatus
-
Vacuum oven
Procedure:
-
In a three-necked flask, dissolve the prepared o-cresol novolac resin in epichlorohydrin. A molar ratio of 1:5 (novolac phenolic hydroxyl group to epichlorohydrin) is recommended.[1]
-
Heat the mixture to 112 ± 1°C.[1]
-
Gradually add a 40% (w/w) sodium hydroxide solution over a period of 3.5 hours. The molar ratio of sodium hydroxide to epichlorohydrin should be approximately 0.2:1.0.[1]
-
After the addition, maintain the reaction at 112 ± 1°C for an additional period to ensure complete reaction.
-
Distill off the excess epichlorohydrin under reduced pressure.[1]
-
Cool the reaction mixture and dissolve it in toluene.[1]
-
Filter the solution using Whatman filter paper No. 42 to remove the sodium chloride salt formed during the reaction.[1]
-
Distill off the toluene and dry the resulting epoxy resin at 60°C under vacuum for 48 hours.[1]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
- 1. aidic.it [aidic.it]
- 2. Chenguang Research Institute - O-Cresol Novolac Epoxy Resin (EOCN) [chenguang-chemi.com]
- 3. Curing reaction of o-cresol novolac epoxy resin according to hardener change | Semantic Scholar [semanticscholar.org]
- 4. This compound Novolac/Epoxy Networks: Synthesis, Properties, and Processability [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. asianonlinejournals.com [asianonlinejournals.com]
Application Note: Quantification of p-Cresol in Serum using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol (B1678582), a phenolic compound produced by gut bacteria from the metabolism of tyrosine, is a significant biomarker associated with various pathological conditions, including chronic kidney disease (CKD) and certain neuropsychiatric disorders.[1][2] In individuals with impaired renal function, p-cresol and its metabolites, p-cresyl sulfate (B86663) (pCS) and p-cresyl glucuronide (pCG), accumulate in the body and can contribute to disease progression.[1] Accurate and sensitive quantification of p-cresol in serum is crucial for understanding its physiological and pathological roles, as well as for the development of potential therapeutic interventions.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose, offering high sensitivity and selectivity for precise measurement in complex biological matrices.[1][3]
This application note provides a detailed protocol for the quantification of p-cresol in human serum using LC-MS/MS. The described methodology is based on established practices and offers a robust framework for researchers.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of p-cresol in serum by LC-MS/MS.
Caption: Experimental workflow for p-cresol quantification in serum.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of p-cresol and its related metabolites in serum/plasma.
| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| p-Cresyl Sulfate (pCS), Indoxyl Sulfate (IS) | 50 - 10,000 (pCS) | 50 (pCS) | Intra- and Inter-day < 15% | Not explicitly stated | [4][5] |
| pCS, IS | 100 - 40,000 | 100 | < 15% | 86 - 104% (pCS) | [3][6] |
| Unconjugated p-Cresol (with derivatization) | Not explicitly stated | 20 pg/mL (plasma) | < 15% | 91 - 100% | [2][4] |
| p-Cresol (pC) | 0.5 - 30 µg/mL | 0.5 µg/mL | Not explicitly stated | Not explicitly stated | [7] |
Experimental Protocols
This section provides a detailed methodology for the quantification of p-cresol in serum.
Materials and Reagents
-
p-Cresol analytical standard
-
p-Cresol-d7 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free for calibration standards and quality controls)
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm)[5][7][8]
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Calibrated pipettes
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting p-cresol from serum samples.[4]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
To 100 µL of serum, add the internal standard (e.g., p-cresol-d7) at a predetermined concentration.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at a high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.
-
The prepared sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of p-cresol. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm)[5][7][8]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate[3][5]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[3]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
-
Gradient Elution: A gradient should be optimized to ensure separation of p-cresol from other matrix components.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used.[9][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 105 - 600 °C[11]
-
Ion Spray Voltage: Typically between -1500 and -5000 V[11]
-
MRM Transitions:
-
p-Cresol: Precursor ion (Q1) m/z 107 -> Product ion (Q3) m/z 92
-
p-Cresol-d7 (IS): Precursor ion (Q1) m/z 114 -> Product ion (Q3) m/z 98
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
-
Derivatization for Enhanced Sensitivity
For the detection of very low concentrations of unconjugated p-cresol, a derivatization step can be employed to improve signal intensity.[2][7] Dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) have been shown to enhance the detectability of phenolic compounds.[2][7] This involves an additional step after sample preparation and before LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the origin and metabolic fate of p-cresol.
Caption: Metabolic pathway of p-cresol.
Conclusion
This application note provides a comprehensive guide for the quantification of p-cresol in serum using LC-MS/MS. The described protocols, including sample preparation, chromatographic separation, and mass spectrometric detection, offer a reliable foundation for researchers. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by correcting for matrix effects and procedural variability.[1] The provided quantitative data from various studies can serve as a benchmark for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. db.cngb.org [db.cngb.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Cresol Red as a pH Indicator for Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maintaining a stable physiological pH is critical for the successful cultivation of mammalian cells. The optimal pH for most human and animal cell lines is between 7.2 and 7.4.[1][2] Deviations from this range can adversely affect cell growth, metabolism, morphology, and other cellular processes.[1][2][3] pH indicators are commonly added to cell culture media to provide a real-time, visual assessment of the culture's health. While phenol (B47542) red is the most frequently used pH indicator, cresol red presents a viable alternative for specific applications.[4][5] This document provides detailed application notes and protocols for using this compound red as a pH indicator in cell culture media.
This compound Red: Properties and Mechanism of Action
This compound red, also known as o-cresolsulfonphthalein, is a triarylmethane dye that functions as a pH indicator.[6] It undergoes a distinct color change over a specific pH range, making it useful for monitoring the pH of solutions.[4][6]
Mechanism of Action: this compound red is a weak acid that changes its molecular structure and, consequently, its color in response to changes in the hydrogen ion concentration (pH) of the surrounding environment.[4] In acidic conditions, it exists predominantly in its protonated form, while in alkaline conditions, it transitions to its deprotonated form.[4]
Comparison of this compound Red and Phenol Red
The choice between this compound red and phenol red depends on the specific requirements of the cell culture experiment. The table below summarizes the key properties of both indicators.
| Property | This compound Red | Phenol Red |
| pH Range | 7.2 - 8.8[4][6] | 6.8 - 8.2[5][7] |
| Color (Acidic) | Yellow (below pH 7.2)[6] | Yellow (below pH 6.8)[8] |
| Color (Physiological) | Yellow-Orange to Red | Red (around pH 7.4)[8] |
| Color (Alkaline) | Reddish-purple (above pH 8.8) | Pink/Fuchsia (above pH 8.2)[8] |
| pKa | Two pKa values: ~1.0-2.5 and 7.2-8.8 | ~7.9[7] |
| Estrogenic Activity | Not widely reported | Weak estrogen mimic[5][7] |
| Common Use | General pH indicator, titration | Standard in most commercial cell culture media[8] |
Advantages and Considerations for Using this compound Red
Advantages:
-
Distinct Color Transition: this compound red offers a clear color change within the physiological pH range relevant to most cell cultures.
-
Alternative for Phenol Red-Sensitive Assays: For studies involving hormone-sensitive cells, such as some breast cancer cell lines, the weak estrogenic activity of phenol red can be a confounding factor.[5][7] this compound red is a suitable alternative in such cases.
Considerations:
-
Limited pH Range: The primary pH transition range of this compound red is between 7.2 and 8.8.[4] This may not be ideal for cultures that prefer a more acidic environment.
-
Potential for Cytotoxicity: While not as extensively studied as phenol red, high concentrations of any chemical additive can have cytotoxic effects. It is crucial to determine the optimal, non-toxic concentration for each cell line. Some studies have shown that p-cresol, a related compound, can inhibit cell growth at higher concentrations.[9]
-
Color Interpretation: In complex or colored media, interpreting the exact pH based on a visual color change can be challenging.[4] Using a pH meter for periodic calibration is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Red Stock Solution
This protocol describes the preparation of a 10 mM this compound red stock solution.
Materials:
-
This compound red, sodium salt (MW: 404.4 g/mol )
-
Distilled water
-
Sterile container
Procedure:
-
Weigh out 4.04 mg of this compound red sodium salt.
-
Dissolve the powder in 1 mL of distilled water to create a 10 mM stock solution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at room temperature, protected from light.[10]
Protocol 2: Supplementing Cell Culture Media with this compound Red
This protocol outlines the steps for adding the this compound red stock solution to a basal cell culture medium.
Materials:
-
Basal cell culture medium (phenol red-free)
-
10 mM this compound red stock solution
-
Sterile pipettes and tubes
Procedure:
-
Determine the desired final concentration of this compound red in the medium. A typical starting concentration is 15 mg/L, similar to phenol red.[7] To achieve a concentration of approximately 15 mg/L (~39 µM), add 3.9 µL of the 10 mM stock solution to every 1 mL of culture medium.
-
Aseptically add the calculated volume of the this compound red stock solution to the phenol red-free basal medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The medium is now ready for use in cell culture.
Protocol 3: Monitoring pH in Cell Culture
Procedure:
-
Visually inspect the color of the this compound red-supplemented medium daily.
-
A change in color from red towards yellow indicates a drop in pH, which can be due to cellular metabolism, overgrowth, or bacterial contamination.[1][8]
-
A change in color towards a deeper red or purple indicates an increase in pH.
-
For precise pH measurements, aseptically remove a small aliquot of the culture medium and measure the pH using a calibrated pH meter.
Protocol 4: Assessment of this compound Red Cytotoxicity (MTT Assay)
This protocol provides a method to evaluate the potential cytotoxic effects of this compound red on a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound red
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound red in the complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound red. Include a control group with no this compound red.
-
Incubation: Incubate the plate for a period that corresponds to the typical duration of your experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound red relative to the untreated control. This will help determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
Visualization of pH-Related Cellular Effects
Changes in extracellular pH can significantly impact intracellular signaling pathways, affecting cell proliferation, metabolism, and survival.[3][11][12]
Logical Workflow for Using this compound Red in Cell Culture
Caption: Workflow for the application of this compound red in cell culture.
Signaling Pathways Affected by Extracellular pH
Extracellular pH fluctuations can influence key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[12]
Caption: Impact of extracellular pH on the PI3K/mTOR signaling pathway.
References
- 1. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 2. scientificbio.com [scientificbio.com]
- 3. scientificbio.com [scientificbio.com]
- 4. This compound Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]
- 5. promocell.com [promocell.com]
- 6. goldbio.com [goldbio.com]
- 7. Phenol red - Wikipedia [en.wikipedia.org]
- 8. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 9. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Red Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. pH variation impacts molecular pathways associated with somatic cell reprogramming and differentiation of pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaline intracellular pH (pHi) increases PI3K activity to promote mTORC1 and mTORC2 signaling and function during growth factor limitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: o-Cresol as a Certified Reference Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Cresol (B1677501), a methylphenol isomer, is a significant compound in various industrial processes and is also a known metabolite of toluene (B28343) exposure.[1][2] Its accurate quantification is crucial for environmental monitoring, occupational safety, and in the manufacturing of pharmaceuticals, disinfectants, and resins.[3][4][5] As a certified reference standard, o-cresol provides the benchmark for ensuring the accuracy, precision, and reliability of analytical methods. These application notes provide detailed protocols for the quantification of o-cresol in biological matrices using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two common analytical techniques.
Physicochemical Properties of o-Cresol
A solid understanding of the physicochemical properties of o-cresol is essential for method development and accurate analysis.
| Property | Value | Reference |
| Synonyms | 2-Methylphenol, 2-Hydroxytoluene | [6] |
| CAS Number | 95-48-7 | [6] |
| Molecular Formula | CH₃C₆H₄OH | [6] |
| Molecular Weight | 108.14 g/mol | [6] |
| Melting Point | 29-31 °C | [6] |
| Boiling Point | 191 °C | [6] |
| Solubility | Insoluble in water, soluble in chloroform, DMSO, and methanol. | [2][7] |
| Appearance | Colorless to light beige or yellow solid or liquid. | [7] |
Application: Biomarker of Toluene Exposure
One of the primary applications of o-cresol as a certified reference standard is in the biological monitoring of occupational exposure to toluene.[8][9] Toluene is metabolized in the body, and a small fraction is oxidized to cresols, which are then excreted in the urine.[5][10] The quantification of o-cresol in urine provides a reliable biomarker of toluene uptake.[8][11]
Analytical Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for the separation and quantification of volatile and semi-volatile compounds like o-cresol.
Experimental Protocol: Determination of o-Cresol in Urine by GC-FID
This protocol is adapted from established methods for the analysis of o-cresol in urine samples.[8][9][11]
1. Sample Preparation (Acid Hydrolysis and Extraction)
-
Pipette 5 mL of urine into a centrifuge tube.
-
Add 1 mL of concentrated sulfuric acid.[9]
-
Stopper the tube and place it in a water bath at 100°C for 1 hour to hydrolyze cresol conjugates.[9]
-
Allow the sample to cool to room temperature.
-
Saturate the sample with ammonium (B1175870) sulfate.[9]
-
Add a known amount of an appropriate internal standard (e.g., 3,4-dimethylphenol (B119073) or tridecane).[9][11]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes to extract the o-cresol.[9]
-
Centrifuge to separate the phases.
-
Transfer the supernatant (organic layer) to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions
| Parameter | Condition | Reference |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) | [8][9] |
| Column | 3% OV-17 on Chromosorb WPH, 80/100 mesh (1.8 m x 1/8 in) or DB-5 (30 m x 0.25 mm, 0.25 µm) | [9][11] |
| Carrier Gas | Nitrogen at 30 mL/min | [9] |
| Oven Program | Initial temperature of 110°C for 10 min, then ramp at 10°C/min to 170°C, hold for 5 min. | [9] |
| Injector Temperature | 250°C | [12] |
| Detector Temperature | 250°C | [12] |
| Injection Volume | 1-4 µL | [9][11] |
3. Calibration
Prepare a series of calibration standards by spiking blank urine with known concentrations of the o-cresol certified reference standard. Process these standards using the same sample preparation procedure as the unknown samples. Construct a calibration curve by plotting the peak area ratio of o-cresol to the internal standard against the concentration of o-cresol.
Quantitative Data for GC-FID Method
| Parameter | Value | Reference |
| Detection Limit | 0.2 µg/mL | [9] |
| Recovery | 98% | [8][9] |
| Precision (Intra-assay CV) | 3.77% | [9] |
| Precision (Inter-assay CV) | 3.8% | [9] |
Workflow for GC-FID Analysis of o-Cresol
Caption: Workflow for the GC-FID analysis of o-cresol in urine.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the separation and quantification of o-cresol and its isomers.[13]
Experimental Protocol: Determination of o-Cresol in Urine by HPLC with Fluorescence Detection
This protocol is based on established HPLC methods for the analysis of cresols.[1][14]
1. Sample Preparation (Steam Distillation)
For complex matrices like urine, a cleanup step such as steam distillation may be necessary to remove interferences before HPLC analysis.[14]
2. HPLC Instrumentation and Conditions
| Parameter | Condition | Reference |
| Instrument | Isocratic HPLC system with a fluorescence detector | [1] |
| Column | NUCLEOSIL C18 | [14] |
| Mobile Phase | NaH₂PO₄ in H₂O (pH 3.8) : Acetonitrile (65:35, v/v) | [14] |
| Flow Rate | 0.8 mL/min | [14] |
| Detection | Fluorescence: Excitation 273 nm, Emission 302 nm | [14] |
| Injection Volume | Not specified, typically 10-20 µL |
3. Calibration
Prepare a series of calibration standards by dissolving the o-cresol certified reference standard in the mobile phase at various known concentrations. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data for HPLC Method
Published quantitative data for this specific HPLC method with fluorescence detection was not available in the provided search results. However, HPLC methods for this compound isomers generally demonstrate good linearity and sensitivity.[13]
Logical Relationship for HPLC Separation of this compound Isomers
Caption: Principle of reversed-phase HPLC separation of this compound isomers.
Use of Deuterated o-Cresol as an Internal Standard
For enhanced accuracy and precision, especially in complex matrices, the use of a stable isotope-labeled internal standard such as o-cresol-d7 (B566161) is highly recommended.[15][16][17] o-Cresol-d7 is chemically identical to o-cresol but has a different mass, allowing it to be distinguished by a mass spectrometer.[15] This internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, thus providing more reliable quantification.[15][16]
Workflow for Analysis using o-Cresol-d7 Internal Standard
Caption: General workflow for quantification using an internal standard.
Conclusion
The use of o-cresol as a certified reference standard is indispensable for the accurate and reliable quantification of this important industrial chemical and biomarker. The detailed GC and HPLC protocols provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals. For the most accurate results, the implementation of a deuterated internal standard like o-cresol-d7 is strongly advised, particularly when dealing with complex sample matrices.
References
- 1. chromsystems.com [chromsystems.com]
- 2. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. cdc.gov [cdc.gov]
- 6. 邻甲酚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of o-cresol by gas chromatography and comparison with hippuric acid levels in urine samples of individuals exposed to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DETERMINATION OF o-CRESOL BY GAS CHROMATOGRAPHY AND COMPARISON WI...: Ingenta Connect [ingentaconnect.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Gas chromatographic determination of urinary o-cresol for the monitoring of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. benchchem.com [benchchem.com]
- 14. Determination of phenol, o-cresol and m-cresol/p-cresol in urine by HPLC [chromaappdb.mn-net.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Cresol as an Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cresols, which are methyl-substituted phenols, exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These aromatic organic compounds are pivotal in the chemical industry, serving as precursors and synthetic intermediates for a vast range of products, including plastics, pesticides, dyes, and notably, pharmaceuticals.[1] In the pharmaceutical sector, cresols are not only used as disinfectants, preservatives, and solvents but are fundamentally important as starting materials and key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2][3][4][5] Their versatile reactivity allows for the construction of complex molecular architectures found in many modern drugs. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals and intermediates derived from cresol isomers, supported by quantitative data and process diagrams.
Application: Synthesis of Thymol (B1683141) from m-Cresol (B1676322)
Application Note: Thymol (2-isopropyl-5-methylphenol) is a natural monoterpenoid phenol (B47542) renowned for its potent antiseptic, antibacterial, and antifungal properties.[6] It is extensively used in dental hygiene products, cosmetics, and as a pharmaceutical agent.[6] The primary industrial synthesis of thymol involves the direct alkylation of m-cresol with an isopropylating agent, such as propene or isopropanol, via a Friedel-Crafts alkylation reaction.[6][7] The selection of a suitable catalyst is critical to achieve high conversion of m-cresol and, more importantly, high selectivity for the desired thymol isomer over other isomeric byproducts.[6]
Experimental Protocol: Catalytic Alkylation of m-Cresol with Propene This protocol describes the gas-phase synthesis of thymol using a γ-Alumina catalyst, a method suitable for industrial-scale production.
Materials:
-
m-Cresol (99% purity)
-
Propene (polymerization grade)
-
γ-Alumina catalyst (e.g., average pore size of 7.48 nm)[8]
-
Nitrogen gas (for inerting)
-
Fixed-bed catalytic reactor system
Procedure:
-
Pack the fixed-bed reactor with the γ-Alumina catalyst.
-
Purge the system with nitrogen gas and heat the reactor to the desired reaction temperature (e.g., 250 °C).[8]
-
Introduce a gaseous feed stream consisting of m-cresol and propene. A typical molar ratio of m-cresol to propene is 1:2.[8]
-
Maintain a constant flow rate. The space velocity of m-cresol can be set to approximately 0.87 mL/(g·h).[8]
-
The reaction is typically carried out at atmospheric pressure.[8]
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The crude product is collected and analyzed by Gas Chromatography (GC) to determine the conversion of m-cresol and the selectivity for thymol.
-
Pure thymol is recovered from the product mixture by fractional distillation.[9]
Data Presentation: Comparison of Catalytic Systems for Thymol Synthesis
| Catalyst System | Isopropylating Agent | Temperature (°C) | Pressure | m-Cresol Conversion (%) | Thymol Selectivity (%) | Reference |
| γ-Alumina | Propene | 250 | Atmospheric | 78.9 | 95.1 | [8] |
| Zeolites (wide-pored) | Propene | 230 - 270 | 1 - 2 bar | - | - | [9] |
| Activated Alumina | Propene | 360 - 365 | 48 - 50 bar | - | 80 | [9] |
| Al-Cu/HAP | Isopropanol | 180 | Microwave (600W) | 98.34 | 96.82 | [6][10] |
| ZnAl2O4 | Isopropanol | 200 - 310 | Atmospheric | 78.2 | 88.4 | [8] |
Synthesis Pathway for Thymol from m-Cresol
Application: Synthesis of Tolterodine (B1663597) from p-Cresol (B1678582)
Application Note: Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of urinary frequency, urgency, and incontinence associated with an overactive bladder.[11] The synthesis of this important urological drug often utilizes p-cresol as a key starting material in a multi-step process.[11] One common synthetic route involves the cyclization of trans-cinnamic acid with p-cresol to form a dihydrocoumarin (B191007) derivative, which is then further modified to yield the final tolterodine molecule.[12][13]
Experimental Protocol: Synthesis of Tolterodine Intermediate from p-Cresol This protocol outlines the initial steps for synthesizing a key intermediate for racemic tolterodine.
Materials:
-
p-Cresol
-
trans-Cinnamic acid
-
Sulfuric acid (concentrated)
-
Xylene (solvent)[13]
-
Diisobutylaluminum hydride (DIBAL)
-
Diisopropylamine
-
Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Step 1: Cyclization. A mixture of trans-cinnamic acid and p-cresol is prepared in a suitable solvent like xylene. Concentrated sulfuric acid is added, and the mixture is heated (e.g., to 140-145 °C) to facilitate the cyclization reaction, forming 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one. After the reaction, the mixture is cooled and washed with water.[13]
-
Step 2: Reduction. The resulting benzopyran-2-one intermediate is reduced using a reducing agent such as diisobutylaluminum hydride (DIBAL) in a solvent like toluene.[13] This step yields 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol.
-
Step 3: Reductive Amination. The product from Step 2 undergoes reductive condensation with diisopropylamine.[12] This reaction is typically carried out with hydrogen gas over a palladium on charcoal (Pd/C) catalyst in a solvent like methanol (B129727).[12] This final step affords racemic tolterodine.
-
Step 4: Resolution. The racemic mixture can be resolved using a chiral acid, such as L-(+)-tartaric acid, to isolate the desired (R)-enantiomer.[12][13]
Data Presentation: Key Reagents in Tolterodine Synthesis from p-Cresol
| Synthesis Step | Starting Materials | Key Reagents | Intermediate/Product |
| 1. Cyclization | p-Cresol, trans-Cinnamic acid | H₂SO₄ (conc.), Xylene | 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one |
| 2. Reduction | Benzopyran-2-one intermediate | Diisobutylaluminum hydride (DIBAL) | 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol |
| 3. Reductive Amination | Benzopyran-2-ol intermediate | Diisopropylamine, H₂, Pd/C | Racemic Tolterodine |
| 4. Resolution | Racemic Tolterodine | L-(+)-Tartaric Acid | (R)-Tolterodine |
Logical Workflow for Tolterodine Synthesis
Application: Synthesis of Vitamin E Intermediate from m-Cresol
Application Note: Vitamin E, a group of fat-soluble compounds with powerful antioxidant properties, is essential for human health. The industrial synthesis of synthetic vitamin E (all-rac-α-tocopherol) relies on the condensation of two key intermediates: trimethylhydroquinone (B50269) (TMHQ) and isophytol (B1199701).[14] m-Cresol is a critical starting material for one of the most common routes to produce TMHQ.[14][15] This process involves the methylation of m-cresol to form 2,3,6-trimethylphenol (B1330405), which is then oxidized and subsequently reduced to yield the target TMHQ.[14]
Protocol Outline: Synthesis of Trimethylhydroquinone (TMHQ) from m-Cresol
Materials:
-
m-Cresol
-
Methylating agent (e.g., methanol over a catalyst)
-
Oxidizing agent
-
Reducing agent (e.g., Hydrogen gas with a catalyst)
Procedure:
-
Step 1: Methylation. m-Cresol is reacted with a methylating agent to produce 2,3,6-trimethylphenol. This is a crucial step that establishes the correct substitution pattern on the aromatic ring.[14]
-
Step 2: Oxidation. The resulting 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).[14]
-
Step 3: Reduction (Hydrogenation). TMBQ is then reduced (hydrogenated) to yield the final intermediate, 2,3,5-trimethylhydroquinone (TMHQ).[14] This TMHQ is then ready for condensation with isophytol to produce Vitamin E.
Data Presentation: Synthesis Stages of TMHQ from m-Cresol
| Stage | Process | Starting Material | Product |
| 1 | Methylation | m-Cresol | 2,3,6-Trimethylphenol |
| 2 | Oxidation | 2,3,6-Trimethylphenol | 2,3,5-Trimethylbenzoquinone (TMBQ) |
| 3 | Reduction | 2,3,5-Trimethylbenzoquinone (TMBQ) | 2,3,5-Trimethylhydroquinone (TMHQ) |
Synthesis Workflow for Vitamin E Intermediate (TMHQ)
Other Notable Pharmaceutical Applications of this compound Isomers
Cresols are starting points for a wide variety of other pharmaceutical agents and related compounds. The table below summarizes several examples.
| This compound Isomer | Derivative/Product | Pharmaceutical Application/Use | Reference |
| o-Cresol | Mephenesin | Centrally acting muscle relaxant | [16][17] |
| o-Cresol | Carvacrol | Antiseptic | [16][18][19] |
| m-Cresol | Amylmetathis compound | Antiseptic used in throat lozenges | [1][20] |
| m-Cresol | Fenitrothion | Contact insecticide (precursor synthesis) | [17][20] |
| p-Cresol | Butylated Hydroxytoluene (BHT) | Antioxidant used as a pharmaceutical and food preservative | [21][22][23] |
| p-Cresol | Trimethylpsoralen (TMP) | Used in photochemotherapy for skin disorders like psoriasis (precursor) |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. chemimpex.com [chemimpex.com]
- 6. tanzj.net [tanzj.net]
- 7. Thymol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US5030770A - Process for the preparation of thymol - Google Patents [patents.google.com]
- 10. CN104744219B - Preparation method of thymol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
- 13. WO2010046801A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]
- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 15. acrossbiotech.com [acrossbiotech.com]
- 16. o-Cresol - Wikipedia [en.wikipedia.org]
- 17. structure and uses of phenol, this compound, resorcinol and naphthol | PDF [slideshare.net]
- 18. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chemcess.com [chemcess.com]
- 20. scribd.com [scribd.com]
- 21. p-Cresol - Wikipedia [en.wikipedia.org]
- 22. britannica.com [britannica.com]
- 23. nbinno.com [nbinno.com]
Troubleshooting & Optimization
improving HPLC resolution of m-cresol and p-cresol co-elution
Technical Support Center: HPLC Resolution of Cresol Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving the co-elution of m-cresol (B1676322) and p-cresol (B1678582).
Troubleshooting Guide: Improving Resolution of m-Cresol and p-Cresol
Co-elution of m-cresol and p-cresol is a common challenge in HPLC due to their structural similarity.[1] This guide provides a systematic approach to troubleshoot and enhance their separation.
Systematic Approach to Troubleshooting Co-elution
When encountering poor resolution between m-cresol and p-cresol, it is crucial to ensure the HPLC system is performing optimally before modifying the method.[2] Verify system suitability parameters such as peak symmetry and theoretical plates. If the system is functioning correctly, proceed with method optimization.
Key Parameters to Optimize for this compound Isomer Separation
The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors: efficiency (N), selectivity (α), and retention factor (k').[3][4] To improve the separation of m-cresol and p-cresol, one or more of these factors must be optimized.
| Parameter | Action | Rationale | Expected Outcome |
| Stationary Phase Chemistry | Switch from a standard C18 column to a Phenyl column. | Phenyl columns introduce π-π interactions between the stationary phase and the aromatic rings of the this compound isomers, providing an additional separation mechanism beyond hydrophobicity.[1] This enhances selectivity (α) for aromatic compounds. | Improved separation between m-cresol and p-cresol. |
| Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile (B52724) to methanol). | Methanol (B129727) can enhance π-π interactions on a phenyl column, potentially improving selectivity.[5] The choice of organic modifier affects the retention factor (k'). | Altered retention times and potentially improved resolution. |
| Adjust the mobile phase pH. | The ionization state of phenolic compounds like cresols is pH-dependent. Modifying the pH can alter their hydrophobicity and interaction with the stationary phase, thus affecting selectivity.[5][6] | Changes in peak shape and selectivity, leading to better separation. | |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency (N) by allowing more time for analyte interaction with the stationary phase, although it will increase the run time.[5][6] | Sharper peaks and improved resolution. |
| Column Temperature | Increase the column temperature. | Elevated temperatures can reduce mobile phase viscosity, leading to improved peak shape and efficiency.[5] It can also influence selectivity. | Sharper peaks and potentially better separation. |
| Gradient Elution | Introduce or shallow the gradient. | A shallower gradient can improve the separation of closely eluting compounds by providing more time for resolution to occur.[2] | Increased separation between the m-cresol and p-cresol peaks. |
| Derivatization | Derivatize the this compound isomers prior to analysis. | Converting the cresols to derivatives (e.g., cresyl acetates) can alter their physicochemical properties, making them easier to separate on a standard C18 column.[1][7] | Enhanced resolution due to altered selectivity. |
Frequently Asked Questions (FAQs)
Q1: Why do m-cresol and p-cresol co-elute on a standard C18 column?
A1: Due to their very similar structures and physicochemical properties, m-cresol and p-cresol exhibit similar partitioning behavior between the mobile phase and a standard C18 stationary phase, leading to inadequate resolution.[1]
Q2: What is the first step I should take to improve the resolution of m-cresol and p-cresol?
A2: Before modifying your method, ensure your HPLC system is performing optimally by checking for issues like peak broadening or tailing, which can indicate problems with column health, extra-column volume, or flow rate consistency.[2] If the system is fine, the most impactful change is often to switch to a stationary phase with different selectivity, such as a phenyl column.[1][6]
Q3: Can changing the mobile phase organic solvent really make a difference?
A3: Yes. Different organic modifiers, such as acetonitrile and methanol, have different selectivities. For aromatic compounds like cresols, methanol can sometimes enhance the π-π interactions with a phenyl stationary phase, leading to better separation compared to acetonitrile.[5]
Q4: Is derivatization a common strategy for separating this compound isomers?
A4: While not always the first approach, derivatization can be a very effective solution when other method development strategies fail to provide adequate resolution.[7] By converting the cresols to a different chemical form, their separation characteristics can be significantly altered.[1]
Q5: My peaks are broad and tailing, which is contributing to the co-elution. What should I check?
A5: Peak broadening and tailing can be caused by several factors, including a contaminated or voided column, excessive extra-column volume, an inappropriate injection solvent, or a non-optimized flow rate.[2] It's recommended to flush the column, minimize tubing length, and ensure your sample is dissolved in the mobile phase.[2]
Experimental Protocols
Method 1: HPLC Separation of this compound Isomers using a Phenyl Column
This method is adapted from established procedures for the separation of this compound isomers.[1]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Phenyl stationary phase column (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size).
-
HPLC grade methanol, acetonitrile, and water.
-
o-Cresol, m-Cresol, and p-Cresol standards.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of methanol and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each this compound isomer and dissolve in 100 mL of methanol in separate volumetric flasks.
-
Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
3. Chromatographic Conditions:
-
Column: Phenyl, 4.6 mm ID x 250 mm L, 5 µm
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard mixture and record the chromatogram.
-
The typical elution order is o-cresol, followed by m-cresol and p-cresol.
Method 2: Analysis of this compound Isomers via Derivatization
This protocol outlines the general steps for derivatizing cresols for improved HPLC separation.[1][7]
1. Derivatization Reaction (Acetylation):
-
In a suitable reaction vessel, combine the this compound sample with an excess of acetyl chloride.
-
Gently heat the mixture (e.g., 50°C) for a specified period (e.g., 1-2 hours) to form the cresyl acetate (B1210297) derivatives.[7]
-
Carefully quench the reaction with water.
-
Extract the cresyl acetate derivatives using a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions (for Derivatized Cresols):
-
Column: Reversed-phase C18 (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted derivatized sample.
-
Run the gradient program and record the chromatogram.
Visualizations
Caption: Troubleshooting workflow for improving HPLC resolution of m-cresol and p-cresol.
Caption: Logical relationship between HPLC parameters and chromatographic resolution.
References
troubleshooting peak tailing of cresols in gas chromatography
Troubleshooting Guide: Peak Tailing of Cresols
This guide provides solutions for common issues encountered during the gas chromatography (GC) analysis of cresols, specifically addressing poor peak shapes like tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for polar, acidic compounds like cresols?
Peak tailing for cresols in GC is typically caused by unwanted interactions between the analyte and active sites within the system, or by non-ideal physical and chromatographic conditions.[1][2] Cresols, being polar and acidic, are particularly susceptible to these issues.[1] The primary causes can be categorized as follows:
-
Chemical Activity (Adsorption): This is the most common cause for polar analytes like cresols.[1][3] Active sites are locations in the GC flow path that can interact with and temporarily adsorb analyte molecules.[2][4] These sites include:
-
Silanol Groups: Exposed Si-OH groups on glass surfaces (liner, column) are highly polar and acidic, leading to strong interactions with the hydroxyl group of cresols.[1][5]
-
Contamination: Non-volatile matrix components or residues from previous injections can create active sites at the inlet or column head.[1][6]
-
Metal Surfaces: Metal components in the flow path can also have active sites.[4][7]
-
-
Physical & Flow Path Issues: These problems affect the physical path the sample travels and can cause tailing for all compounds, not just active ones.[2][3]
-
Poor Column Installation: An improperly cut column end or incorrect column positioning within the inlet can create dead volumes and disrupt the sample band, causing turbulence.[1][8]
-
System Leaks: Leaks in the system allow oxygen to enter, which can degrade the column's stationary phase, creating active sites.[9][10]
-
-
Chromatographic & Method-Related Issues:
-
Column Phase Mismatch: Using a non-polar column (like a DB-1 or DB-5) for polar cresols can result in significant tailing due to poor analyte-phase interaction.[11][12]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[9][13]
-
Inappropriate Temperatures: An inlet temperature that is too low can cause slow vaporization, while an initial oven temperature that is too high can affect analyte focusing in splitless injections.[9][13][14]
-
Q2: How can I systematically diagnose the source of my cresol peak tailing?
A systematic approach is crucial for efficient troubleshooting. The first step is to determine if the problem is chemical or physical.
-
Inject a Non-Polar Standard: Inject a non-polar compound, like an alkane (e.g., hexadecane), that is known not to tail.
-
If the alkane peak also tails: The problem is likely mechanical or physical.[2] This includes issues like a poorly installed column, dead volume, or a column blockage.[1][6]
-
If the alkane peak is symmetrical but this compound peaks tail: The issue is chemical in nature, pointing to active sites in the system that are specifically interacting with your polar analytes.[1][2]
-
-
Evaluate the Scope of the Tailing: Observe which peaks in your chromatogram are tailing.
The following flowchart outlines a logical troubleshooting workflow.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Phenol Alkylation for Selective o-Cresol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective synthesis of o-cresol (B1677501) via phenol (B47542) alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective in the selective synthesis of o-cresol? The main goal is to maximize the conversion of phenol and the selectivity towards the ortho-alkylated product, o-cresol, while minimizing the formation of unwanted byproducts.[1] O-cresol is a valuable chemical intermediate used in the production of resins, antioxidants, pharmaceuticals, and dyes.[2][3]
Q2: What are the common side reactions and byproducts in phenol alkylation with methanol (B129727)? The primary competing reactions are O-alkylation (methylation on the hydroxyl group) to form anisole (B1667542), and C-alkylation at different positions on the aromatic ring to form p-cresol (B1678582) and m-cresol.[3][4] Further alkylation can also occur, leading to the formation of polymethylated products like 2,6-xylenol and 2,4-xylenol.[2][3][5] Anisole can also act as an intermediate that subsequently converts to cresols.[3][6]
Q3: Which catalyst types are most effective for promoting high ortho-selectivity? Catalysts with strong basic sites or weak acidic sites tend to favor C-alkylation to produce cresols.[3] Metal oxide catalysts, particularly those based on magnesium oxide (MgO) or iron-magnesium oxides (Fe-Mg-O), have demonstrated high selectivity for o-cresol.[7] For instance, some Fe-Mg-O catalysts can achieve over 90% selectivity to o-cresol.[7] In contrast, catalysts with strong Brønsted acidity, such as certain zeolites or heteropolyacids, tend to promote O-alkylation, yielding anisole as the main product.[2][3]
Q4: How do key reaction parameters influence o-cresol selectivity? Several parameters must be carefully controlled:
-
Temperature: Higher temperatures generally favor C-alkylation over O-alkylation.[1] However, excessively high temperatures can lead to catalyst deactivation and the formation of secondary products like xylenols.[1] For many gas-phase reactions, temperatures between 350-450°C are common.[8]
-
Reactant Molar Ratio: The ratio of phenol to methanol is crucial. A higher methanol concentration can increase phenol conversion but may also lead to undesirable polyalkylation.[8] A common starting ratio is 1:4 (phenol:methanol).[7]
-
Catalyst Acidity/Basicity: This is a determining factor. Basic catalysts favor ortho-C-alkylation, while acidic catalysts often favor O-alkylation or para-C-alkylation.[3][4]
-
Catalyst Structure: For zeolite catalysts, pore structure and shape selectivity can influence the isomer distribution, sometimes favoring the formation of p-cresol.[4][5]
Troubleshooting Guide
Problem 1: Low or No Phenol Conversion
-
Possible Cause: Catalyst Inactivity or Deactivation.
-
Solution: The catalyst may have lost activity due to coking (carbon deposition) or poisoning.[2] Regeneration is often possible through calcination in air to burn off coke deposits.[7] Ensure the catalyst was properly prepared and activated according to the protocol. For solid acid catalysts, strong acid sites can be poisoned, reducing activity.[8]
-
-
Possible Cause: Incorrect Reaction Temperature.
-
Solution: The reaction temperature may be too low. While higher temperatures can promote side reactions, a certain thermal energy is required to overcome the activation barrier. Systematically increase the temperature in increments (e.g., 10-20°C) to find the optimal point for conversion without sacrificing selectivity.[8]
-
-
Possible Cause: Insufficient Reactant Molarity or Flow Rate.
Problem 2: Poor Selectivity towards o-Cresol
-
Possible Cause: High Formation of Anisole (O-Alkylation).
-
Possible Cause: High Formation of p-Cresol and m-Cresol.
-
Possible Cause: Formation of Xylenols (Polyalkylation).
-
Solution: This is often caused by an excessive methanol-to-phenol ratio or overly harsh conditions (high temperature, long residence time).[8] Reduce the molar ratio of methanol to phenol and consider increasing the space velocity (reducing residence time) to minimize the chance of secondary alkylation of the this compound product.
-
Problem 3: Rapid Catalyst Deactivation
-
Possible Cause: Coking.
-
Solution: Coke formation is a common cause of deactivation in solid acid catalysts, resulting from the polymerization of reactants or products on the catalyst surface.[2] Both phenol and methanol can contribute to coke formation.[2] To mitigate this, optimize the reaction temperature and reactant ratios. Periodic regeneration by calcination in air can restore catalyst activity.[7]
-
-
Possible Cause: Catalyst Sintering or Phase Change.
-
Solution: Operating at excessively high temperatures can cause irreversible changes to the catalyst's physical structure. Ensure the reaction temperature does not exceed the thermal stability limit of the catalyst.
-
Data Presentation
Table 1: Comparison of Catalyst Performance in Gas-Phase Phenol Alkylation with Methanol
| Catalyst | Temperature (°C) | Phenol Conversion (%) | o-Cresol Selectivity (%) | Other Products/Selectivity | Reference |
| Fe-Mg-O | 360 | 47.3 | >90 | - | [7] |
| Spinel-type Co/Cr (0.8 ratio) | 420 | 97.3 | 94.8 (total ortho-selectivity to o-cresol and 2,6-xylenol) | 2,6-xylenol | [7] |
| Al₂O₃ (liquid phase) | 300 - 400 | - | 43 - 51 | m-cresol (17-36%), p-cresol (17-36%) | [10] |
| HBEA Zeolite | - | - | ~54 (this compound selectivity, o-cresol major) | Anisole, p-cresol, xylenols | [2] |
| HZSM-5 Zeolite | - | - | ~54 (this compound selectivity, o-cresol major) | Anisole, p-cresol, xylenols | [2] |
Experimental Protocols
Protocol 1: General Procedure for Gas-Phase Phenol Alkylation in a Fixed-Bed Reactor
-
Catalyst Preparation: Prepare the chosen catalyst (e.g., Fe-Mg-O by coprecipitation).[7] Load a specific amount (e.g., 5-10 g) of the catalyst into a stainless-steel fixed-bed reactor.
-
System Setup: Place the reactor inside a programmable tube furnace. Connect reactant feed lines, a preheater, the reactor, a condenser, and a product collection vessel.
-
Catalyst Activation: Heat the catalyst under a flow of inert gas (e.g., N₂) to the required activation temperature (e.g., 400-500°C) for several hours to remove moisture and adsorbed species.
-
Reaction Execution:
-
Set the reactor furnace to the desired reaction temperature (e.g., 360°C).[7]
-
Prepare a liquid feedstock of phenol and methanol at the desired molar ratio (e.g., 1:4).[7]
-
Using a high-precision pump (e.g., HPLC pump), feed the liquid mixture into the preheater at a controlled flow rate to achieve the target liquid hourly space velocity (LHSV), for example, 1.0 h⁻¹.[7]
-
The vaporized reactants pass through the catalyst bed where the alkylation occurs.
-
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser (e.g., a cold trap or shell-and-tube condenser) to liquefy the products, which are collected in a sample vessel.
-
Reaction Monitoring: Collect liquid samples at regular intervals to analyze for conversion and selectivity over time.
Protocol 2: Quantitative Analysis of Reaction Products by Gas Chromatography (GC)
Separating and quantifying this compound isomers can be challenging.[11] GC with a Flame Ionization Detector (FID) is a standard and effective method.[12]
-
Sample Preparation:
-
Take a known volume of the collected liquid product.
-
Add a precise amount of an internal standard (e.g., naphthalene (B1677914) or an isotopically labeled standard like o-Cresol-d7) to correct for variations in injection volume and instrument response.[13][14]
-
Dilute the sample with a suitable solvent (e.g., methanol or dichloromethane) to a concentration within the calibrated range.[15]
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of phenol, o-cresol, p-cresol, m-cresol, anisole, and xylenols, each spiked with the same concentration of the internal standard.
-
Analyze these standards to create a calibration curve (peak area ratio vs. concentration) for each compound.[15]
-
-
GC Analysis:
-
Instrument: Gas chromatograph with FID.
-
Column: A capillary column suitable for separating phenols (e.g., a polar column like a DB-WAX or a nonpolar column like a DB-5).
-
Conditions: Set the injector temperature, detector temperature, and oven temperature program according to established methods to achieve good separation of all isomers.[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
-
Data Calculation:
-
Identify and integrate the peaks corresponding to each compound based on retention times from the calibration standards.
-
Calculate the concentration of each analyte in the sample using the calibration curve and the peak area ratio relative to the internal standard.
-
Use these concentrations to determine the phenol conversion and product selectivity.
-
Mandatory Visualizations
Caption: Reaction network for phenol methylation.
Caption: General experimental workflow for o-cresol synthesis.
Caption: Troubleshooting logic for low o-cresol selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2017138015A1 - Process of methylation of phenol with increased this compound and anisole selectivity - Google Patents [patents.google.com]
- 10. US9212116B2 - Method for producing this compound from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 11. chemijournal.com [chemijournal.com]
- 12. osha.gov [osha.gov]
- 13. benchchem.com [benchchem.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
techniques for removing cresol impurities from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for removing cresol impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound impurities from a reaction mixture?
A1: The choice of method depends on the scale of the reaction, the specific this compound isomers present, and the desired purity of the final product. The main techniques include:
-
Extraction: Utilizing differences in solubility and acidity.
-
Distillation: Separating based on boiling points, sometimes with the aid of azeotropes.
-
Crystallization: Forming a solid phase of the desired compound or a this compound-adduct.
-
Chromatography: High-resolution separation based on differential partitioning between a stationary and mobile phase.
-
Scavenging: Using solid-supported reagents to bind and remove the impurity.
Q2: How can I separate this compound isomers from each other, especially the meta- and para-isomers?
A2: Separating m-cresol (B1676322) and p-cresol (B1678582) is challenging due to their very similar boiling points (202.2°C and 201.9°C, respectively)[1][2]. Standard fractional distillation is often ineffective[3]. More advanced techniques are required:
-
Complexation Crystallization: This is a highly effective chemical method where p-cresol selectively forms a crystalline complex with an agent like oxalic acid, which precipitates from the solution. This complex can be isolated and then decomposed to yield high-purity p-cresol (over 99%)[3][4].
-
Azeotropic Distillation: This technique involves adding a substance (an azeotrope-former) like benzyl (B1604629) alcohol that alters the relative volatilities of the isomers, enabling their separation by distillation[3][5].
-
Stripping Crystallization (Distillative Freezing): This advanced method operates at the triple point of the mixture, where the liquid is simultaneously vaporized and crystallized. It combines distillation and crystallization to produce pure crystals and is effective for separating close-boiling isomers like m- and p-cresol[1][2][3].
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can achieve high-purity separation, though they are typically better suited for smaller-scale applications[3]. Using a phenyl stationary phase in HPLC is particularly effective for separating aromatic isomers through π-π interactions[6][7].
Q3: What is dissociation extraction and when should it be used?
A3: Dissociation extraction is a chemical separation technique that exploits the differences in the dissociation constants (acidity) of this compound isomers. The process involves equilibrating a solution of the this compound mixture in an organic solvent with an aqueous phase containing a stoichiometrically deficient amount of a base. The more acidic isomer will preferentially react with the base to form a salt, which dissolves in the aqueous phase, while the less acidic isomer remains in the organic phase. This method is particularly useful for separating mixtures of closely similar phenols like m- and p-cresol on a larger scale where chromatography might be impractical[8].
Q4: Can scavenger resins be used to remove this compound impurities?
A4: Yes, scavenger resins are a viable option, especially for final purification steps or when dealing with low levels of this compound contamination. Scavengers are solid-supported reagents with functional groups that react selectively with specific impurities. For acidic impurities like cresols, a basic scavenger resin (e.g., an amine-based resin) can be used. The process involves stirring the resin with the reaction mixture and then simply filtering it off. This avoids aqueous workups and complex purification procedures[9].
Troubleshooting Guides
Issue 1: Low Yield After Purification by Complexation Crystallization
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation | Verify the stoichiometric ratio of the complexing agent (e.g., oxalic acid) to p-cresol. Ensure the solution was cooled sufficiently and for an adequate duration to allow for complete crystallization[3]. |
| Loss During Washing | The purified crystals may have partial solubility in the washing solvent. Use an ice-cold solvent and apply it sparingly. Select a solvent in which the complex has minimal solubility[3]. |
| Premature Decomplexation | The complex may be unstable under the isolation conditions. Ensure the temperature and pH are maintained within the optimal range for the complex's stability during filtration and washing[3]. |
Issue 2: Poor Separation of this compound Isomers Using HPLC
| Potential Cause | Troubleshooting Step |
| Inadequate Column Chemistry | Standard C18 (ODS) columns often provide insufficient resolution for this compound isomers, particularly o- and m-cresol. Switch to a phenyl stationary phase column, which enhances selectivity for aromatic compounds through π-π interactions in addition to hydrophobic interactions[6][7]. |
| Mobile Phase Not Optimized | Adjust the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water/buffer). Optimize the pH of the mobile phase, as this can influence the ionization state and retention of phenolic compounds. |
| Derivatization Needed | If baseline separation is still not achieved, consider derivatizing the cresols. For example, silylation of the phenolic hydroxyl group can alter the volatility and chromatographic behavior, allowing for better separation by GC-MS[10]. |
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Solubility in Water ( g/100 mL) |
| o-cresol | 191.0 | 29.8 | 2.5 |
| m-cresol | 202.2 | 11.8 | 2.4 |
| p-cresol | 201.9 | 34.8 | 1.9 |
| Data sourced from various references, including[11][12]. |
Table 2: Comparison of Purification Techniques for p-Cresol
| Technique | Principle | Achievable Purity | Scale | Key Advantage |
| Complexation Crystallization | Selective complex formation with oxalic acid | > 99%[3] | Lab to Industrial | High selectivity and purity |
| Stripping Crystallization | Simultaneous distillation and crystallization | > 99%[3] | Lab to Pilot | Energy efficient, no solvent needed[1] |
| Azeotropic Distillation | Altered volatility with benzyl alcohol | ~70-75% (commercial)[5] | Industrial | Separates close-boiling isomers |
| Preparative HPLC | Differential partitioning | > 99.5% | Lab | High resolution for trace impurities |
Experimental Protocols & Methodologies
Method 1: Purification of p-Cresol via Complexation Crystallization
This protocol describes the purification of p-cresol from a mixture of isomers using oxalic acid as a complexing agent.
1. Complexation:
-
Dissolve the crude this compound mixture in a suitable solvent like toluene.
-
Add oxalic acid (in the correct stoichiometric ratio to p-cresol).
-
Heat the mixture (e.g., to 60-70°C) to facilitate the formation of the p-cresol-oxalic acid complex.
-
Cool the mixture slowly to allow the complex to crystallize out of the solution[3][4].
2. Purification of the Complex:
-
Isolate the crystals by filtration.
-
Wash the crude complex crystals with a small amount of cold purification solvent to remove occluded impurities[3].
3. Decomplexation (Hydrolysis):
-
Add the purified complex to water.
-
Heat the suspension (e.g., to 40-80°C) to decompose the complex. This liberates pure p-cresol, which will separate as an oily organic layer[3][4].
-
Separate the organic p-cresol layer while the mixture is still hot. The aqueous layer, containing the oxalic acid, can be processed to recover the acid[4].
Method 2: HPLC Analysis of this compound Isomers
This protocol provides a starting point for the analytical separation of this compound isomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size). A phenyl column is recommended for its enhanced selectivity towards aromatic compounds[6][7].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm[13].
-
Sample Preparation: Dissolve the this compound-containing reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Visualizations
Caption: Decision workflow for selecting a this compound purification method.
Caption: Experimental workflow for complexation crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of the this compound Isomers by a New Technique Combining Distillation and Crystallization | AIChE [aiche.org]
- 3. benchchem.com [benchchem.com]
- 4. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 5. US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pjsir.org [pjsir.org]
- 9. silicycle.com [silicycle.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
methods for stabilizing cresol solutions for long-term laboratory use
This technical support center provides guidance on the long-term stabilization of cresol solutions for laboratory use. This compound solutions are susceptible to degradation over time, which can impact experimental accuracy and reproducibility. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals maintain the stability and efficacy of their this compound solutions.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Discoloration (Yellowing to Dark Brown) | Oxidation due to exposure to air (oxygen).[1][2] | 1. Immediately transfer the solution to a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] 2. For future preparations, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or sodium sulfite (B76179).[3][4] 3. Store the solution in a cool, dark place.[3] |
| Photodegradation from exposure to light.[1][5] | 1. Ensure the storage container is made of amber or opaque glass to protect the solution from light.[3][6] 2. Store the container in a dark cabinet or a light-proof secondary container.[3] | |
| Contamination with metal ions that catalyze oxidation. | 1. Use high-purity solvents and reagents for solution preparation. 2. Consider adding a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to sequester metal ions.[6] | |
| Loss of Potency or Inconsistent Experimental Results | Chemical degradation of this compound. | 1. Verify the storage conditions (temperature, light, and atmosphere). 2. Prepare fresh solutions more frequently if instability persists. 3. Implement a stability testing protocol to monitor the concentration of this compound over time using a validated analytical method like HPLC.[7][8] |
| pH shift of the solution. | 1. Measure the pH of the solution. The stability of phenolic compounds can be pH-dependent.[3] 2. Consider buffering the solution to a slightly acidic pH, as this may enhance stability for some related compounds.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound solutions to degrade?
A1: The primary factors are exposure to oxygen (leading to autoxidation), light (photodegradation), elevated temperatures, and the presence of metal ions which can act as catalysts for oxidation.[1][3][5][6] This degradation often manifests as a darkening of the solution from colorless or pale yellow to brown.[1][2]
Q2: How should I store my this compound solutions for optimal long-term stability?
A2: For optimal stability, this compound solutions should be stored in tightly sealed, amber glass containers to protect them from air and light.[3] It is also recommended to store them in a cool, dark place, such as a refrigerator at 2-8°C, and to displace the air in the headspace with an inert gas like nitrogen or argon.[3][7]
Q3: What types of stabilizers can be added to this compound solutions?
A3: To inhibit oxidative degradation, antioxidants such as Butylated Hydroxytoluene (BHT) or sodium sulfite can be added.[3][4] To prevent metal-catalyzed oxidation, a chelating agent like EDTA can be incorporated into the formulation.[6]
Q4: How can I determine if my this compound solution is still suitable for use?
A4: Visual inspection for significant color change is the first indicator of degradation. However, for quantitative applications, the concentration of this compound should be verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] This method can separate the intact this compound from its degradation products.
Q5: For how long can a properly stored this compound solution be considered stable?
A5: The stability of a this compound solution depends on the specific formulation, storage conditions, and the presence of stabilizers. For example, purified meta-cresol purple solutions used for pH measurements have been found to be stable for at least 5.3 years when stored at room temperature in a dark container.[9][10] However, for general laboratory use, it is recommended to establish an in-house expiration date based on periodic stability testing.
Data on this compound Solution Stability
The following table summarizes stability data for this compound and related phenolic compounds under various storage conditions.
| Compound | Storage Conditions | Observed Stability | Reference(s) |
| o-Cresol | Turns dark on exposure to air and light. | Susceptible to oxidation and photodegradation. | [7] |
| meta-Cresol purple | Stored in a dark container at room temperature. | Stable for at least 5.3 years. | [9][10] |
| Phenolic compounds in nutraceutical mixtures | Storage in the presence of sunlight at 23°C. | Notable decline in total phenolic content (by 53%). | [7] |
| Phenolic compounds in nutraceutical mixtures | Storage at 40°C. | Significant degradation of phenolic compounds. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with the addition of stabilizers to enhance its long-term stability.
Materials:
-
This compound (o-, m-, p-, or mixed isomers)
-
High-purity solvent (e.g., ethanol, methanol, or purified water, depending on the application)
-
Butylated Hydroxytoluene (BHT)
-
EDTA disodium (B8443419) salt
-
Amber glass volumetric flasks and storage bottles
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening.
-
In a chemical fume hood, accurately weigh the required amount of this compound.
-
Prepare the solvent containing the stabilizers. For example, to prepare a 0.01% BHT and 0.01% EDTA solution, dissolve 100 mg of BHT and 100 mg of EDTA in 1 liter of the chosen solvent. Gentle heating or sonication may be required to fully dissolve the stabilizers.
-
Add the stabilizer-containing solvent to the volumetric flask with the weighed this compound.
-
Dissolve the this compound completely by swirling or gentle vortexing.
-
Bring the solution to the final volume with the stabilized solvent.
-
Before sealing the storage bottle, flush the headspace with an inert gas (nitrogen or argon) for 30-60 seconds to displace oxygen.
-
Seal the bottle tightly and label it clearly with the compound name, concentration, solvent, stabilizers, preparation date, and your initials.
-
Store the solution in a cool, dark place (e.g., a refrigerator at 2-8°C).
Protocol 2: Stability Testing of this compound Solutions using HPLC
This protocol outlines a general procedure for conducting a long-term stability study of a this compound solution.
Materials and Equipment:
-
Stored this compound solution
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 or Phenyl column)[11]
-
Mobile phase suitable for the separation of this compound isomers and their potential degradation products
-
This compound reference standard
-
Calibrated laboratory equipment (pipettes, volumetric flasks)
-
Stability chambers or controlled temperature/humidity environments
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the this compound solution, perform an initial analysis to determine the starting concentration.
-
Sample Storage: Aliquot the this compound solution into several amber glass vials, flush with inert gas, and seal tightly. Store these stability samples under the desired long-term storage conditions (e.g., 2-8°C) and, if desired, under accelerated conditions (e.g., 40°C/75% relative humidity).[7][12]
-
Time-Point Testing: At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, and 24 months for long-term stability; 1, 3, and 6 months for accelerated stability), retrieve a sample vial from storage.[7]
-
Sample Preparation: Allow the sample to equilibrate to room temperature. Prepare the sample for HPLC analysis, which may involve dilution with the mobile phase.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. The UV detector should be set to a wavelength where this compound has strong absorbance (e.g., 218 nm).[8]
-
Inject the prepared sample and a series of calibration standards of the this compound reference material.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify the this compound peak based on the retention time and calibration curve of the reference standard.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Establish a shelf-life based on the time it takes for the this compound concentration to decrease to a predetermined specification limit (e.g., 90% of the initial concentration).
-
Visualizations
Caption: Simplified pathway of this compound degradation.
Caption: Workflow for stabilizing this compound solutions.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mlrip.ac.in [mlrip.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Quantification of p-Cresol in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of p-cresol (B1678582) in biological matrices such as plasma, serum, urine, and feces.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow for p-cresol quantification.
1. Issue: Low or No Recovery of p-Cresol
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis of Conjugates | p-Cresol is predominantly present as sulfate (B86663) and glucuronide conjugates in biological fluids.[1][2][3] For total p-cresol measurement, ensure complete hydrolysis. Optimize acid concentration (e.g., HCl or sulfuric acid), temperature, and incubation time.[4][5][6][7][8] Enzymatic hydrolysis using sulfatase and β-glucuronidase can also be an option. |
| Inefficient Extraction | Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), ethyl acetate (B1210297) or diethyl ether are commonly used.[9] Ensure the pH of the aqueous phase is adjusted to an acidic range (e.g., pH 2) to protonate p-cresol and improve its partitioning into the organic solvent.[8][10] Acetonitrile is often used for protein precipitation.[2][4] |
| Analyte Degradation | p-Cresol can be susceptible to degradation. Ensure proper sample handling and storage (e.g., freezing at -80°C). Avoid prolonged exposure to high temperatures or strong oxidizing agents. Check the stability of p-cresol in the matrix under your experimental conditions.[4] |
| Suboptimal Derivatization (for GC-based methods) | Ensure the derivatization reagent (e.g., BSTFA for silylation, acetic anhydride (B1165640) for acetylation) is fresh and not hydrolyzed.[10][11] Optimize the reaction conditions, including temperature, time, and catalyst, if required.[11] Incomplete derivatization can lead to poor chromatographic peak shape and low response.[11] |
2. Issue: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Matrix Effects in LC-MS/MS | Biological matrices can cause ion suppression or enhancement.[2] Use a stable isotope-labeled internal standard (e.g., p-cresol-d7 (B584137) or p-cresol-13C6) to compensate for matrix effects and variations in sample preparation and injection volume.[1][7] Perform a post-extraction addition study to evaluate the extent of the matrix effect. Diluting the sample can also mitigate matrix effects. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and centrifugation. Automating sample preparation can improve reproducibility. |
| Instrumental Instability | Check the stability and performance of the analytical instrument (GC-MS, LC-MS/MS, or HPLC). Perform regular calibration and maintenance. Ensure the autosampler is functioning correctly. |
3. Issue: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Co-elution with Isomers (m-cresol, o-cresol) | Optimize the gas chromatography (GC) or liquid chromatography (LC) method to achieve baseline separation of p-cresol from its isomers. For GC, a polar column (e.g., Stabilwax-DA) may be required.[12] For LC, a phenyl-based column has shown good selectivity for cresol isomers after derivatization.[7] Without derivatization, m-cresol (B1676322) and p-cresol can be difficult to separate on standard C18 columns.[12][13] |
| Active Sites in GC System | Phenolic compounds like p-cresol can interact with active sites in the GC inlet and column, leading to peak tailing. Use a deactivated inlet liner and a column specifically designed for polar compounds. Silylation of p-cresol can also reduce its interaction with active sites.[13] |
| Inappropriate Mobile Phase (LC) | Optimize the mobile phase composition, including the organic modifier, pH, and additives, to improve peak shape and retention. |
4. Issue: Low Sensitivity (Signal-to-Noise Ratio)
| Potential Cause | Troubleshooting Step |
| Insufficient Analyte Concentration | For trace-level analysis, consider a pre-concentration step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME). |
| Suboptimal MS/MS Parameters | Optimize the mass spectrometry parameters, including ionization source settings (e.g., capillary voltage, gas flows) and collision energy for the specific MRM transitions of p-cresol or its derivative.[14] |
| Inefficient Derivatization for Sensitivity Enhancement | For LC-MS/MS, derivatization with reagents like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) can significantly enhance ionization efficiency and, therefore, sensitivity, especially for low-abundance unconjugated p-cresol.[1][7][15][16] Derivatization with 5-DMISC has been shown to increase sensitivity up to 40-fold compared to dansyl derivatization.[15] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to hydrolyze samples when measuring total p-cresol?
A1: In biological systems, p-cresol, which is produced by gut bacteria from tyrosine, undergoes conjugation in the liver and intestinal mucosa to form p-cresyl sulfate and p-cresyl glucuronide.[1][2][3] These conjugated forms are the predominant circulating forms. To measure the total p-cresol concentration (free + conjugated), a hydrolysis step (acidic or enzymatic) is required to cleave the sulfate and glucuronide moieties and convert the conjugates back to free p-cresol for analysis.[4][5][8]
Q2: What are the advantages of using LC-MS/MS over GC-MS for p-cresol quantification?
A2: LC-MS/MS offers several advantages, including high selectivity and sensitivity, especially when using multiple reaction monitoring (MRM).[14] It often requires simpler sample preparation and can directly analyze the conjugated forms if desired. While GC-MS is also a powerful technique, it typically necessitates a derivatization step to make p-cresol volatile, which adds complexity to the sample preparation workflow.[6][11][13] However, for separating this compound isomers, GC can offer excellent resolution.[12][13]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, the most effective strategy is the use of a stable isotope-labeled internal standard (e.g., p-cresol-d7). This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. Other strategies include optimizing sample cleanup procedures (e.g., using solid-phase extraction), diluting the sample extract, and ensuring efficient chromatographic separation to move the analyte away from co-eluting matrix components.
Q4: What derivatization reagent is best for enhancing the sensitivity of p-cresol detection by LC-MS/MS?
A4: Dansyl chloride has been a popular choice for derivatizing p-cresol to improve its ionization efficiency in LC-MS/MS.[1][7][16] More recently, 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been reported to provide a significant increase in sensitivity, up to 40-fold higher than dansyl chloride, allowing for detection at the picogram level.[15] The choice of reagent may depend on the required sensitivity and the specific biological matrix being analyzed.
Q5: Is it possible to measure only the free (unconjugated) form of p-cresol?
A5: Yes, it is possible to measure free p-cresol. This requires a sample preparation method that avoids hydrolysis of the conjugated forms. Typically, this involves protein precipitation with a solvent like acetonitrile, followed by direct analysis of the supernatant.[8] It is crucial to use a gentle extraction method as some deproteinization techniques, such as heating and acidification, can partially hydrolyze the conjugates, leading to an overestimation of the free p-cresol concentration.[17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for p-cresol quantification from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for p-Cresol in Biological Matrices
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS (Dansyl Deriv.) | Plasma | - | 0.85 ng/mL | [1] |
| LC-MS/MS (5-DMISC Deriv.) | Plasma | - | 20 pg/mL | [15] |
| LC-MS/MS (5-DMISC Deriv.) | Urine | - | 100 pg/mL | [15] |
| HPLC-Fluorescence | Plasma | 0.2 µg/mL | 0.5 µg/mL | [4] |
| HPLC-Fluorescence | Urine | 2 ng/mL | - | [18] |
| HPLC-Fluorescence | Feces | 20 ng/g | - | [18] |
| GC-MS | Blood | - | 0.01 µg/mL | [19] |
Table 2: Recovery Rates for p-Cresol Quantification
| Analytical Method | Matrix | Spiked Concentration | Recovery (%) | Reference |
| LC-MS/MS (5-DMISC Deriv.) | Plasma, Urine, Brain | Various | 91 - 100 | [15] |
| GC-MS | Blood | 1, 5, 10 µg/mL | 104 - 115 | [19] |
| HPLC-Fluorescence | Plasma | - | ~80 | [1] |
Detailed Experimental Protocols
Protocol 1: Total p-Cresol Quantification in Human Plasma using HPLC-Fluorescence
This protocol is based on the method described by Al-Khafaji et al. (2022).[4]
-
Sample Hydrolysis: To 100 µL of plasma in a microtube, add 25 µL of 6M HCl. Heat the mixture at 80°C for 2 minutes to hydrolyze p-cresyl sulfate and p-cresyl glucuronide.
-
Protein Precipitation and Extraction: Cool the sample to room temperature. Add 900 µL of acetonitrile, and shake for 15 minutes.
-
Salting-Out Liquid-Liquid Extraction: Add 0.5 mL of saturated NaCl solution and shake for another 15 minutes.
-
Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Analysis: Collect the upper organic phase and inject it into the HPLC system.
-
HPLC Conditions:
-
Detection: Fluorescence detector set to λex/λem = 280/310 nm.
-
The specific column and mobile phase conditions should be optimized for your system.
-
Protocol 2: Total p-Cresol Quantification in Urine by GC-MS after Derivatization
This protocol is adapted from the NIOSH 8305 method.[5]
-
Sample Hydrolysis: Pipette 5.0 mL of urine into a 15-mL centrifuge tube. Add 1 mL of concentrated HCl. Stopper loosely and heat in a water bath at 95°C for 1.5 hours.
-
Internal Standard Addition: Remove from the water bath and add an appropriate internal standard (e.g., nitrobenzene). Adjust the volume to 10 mL with distilled water.
-
Extraction: Add a suitable organic solvent (e.g., diethyl ether), vortex, and centrifuge to separate the layers. Transfer the organic layer to a clean tube.
-
Derivatization (Silylation): Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a derivatization-compatible solvent and add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat to complete the reaction according to the reagent manufacturer's instructions.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Visualizations
Caption: General experimental workflow for p-cresol quantification.
Caption: Troubleshooting logic for p-cresol analysis.
Caption: Metabolic pathway of p-cresol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 4. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ufmg.br [ufmg.br]
- 11. journal.gnest.org [journal.gnest.org]
- 12. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
Technical Support Center: Continuous Flow Chemistry Optimization for p-Cresol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the continuous flow production of p-cresol (B1678582). It includes a detailed troubleshooting guide, frequently asked questions (FAQs), comparative data tables, and experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the continuous flow synthesis of p-cresol.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the yield of p-cresol lower than expected? | - Incomplete reaction due to insufficient residence time or temperature.- Suboptimal stoichiometry of reactants.- Degradation of the product or intermediates.- Inefficient mixing. | - Increase the residence time by lowering the flow rate or using a larger reactor.- Gradually increase the reaction temperature, monitoring for byproduct formation.- Verify the concentration and flow rates of all reactant streams.- Check for hotspots or temperature fluctuations in the reactor.- Ensure the mixing unit (e.g., T-mixer, static mixer) is functioning correctly. |
| What is causing the pressure in the reactor to fluctuate or increase unexpectedly? | - Clogging or blockage in the reactor tubing or back-pressure regulator.- Formation of solid byproducts or precipitation of materials.- Outgassing from the reaction mixture.- Inconsistent pump performance. | - Immediate Action: Safely stop the flow and depressurize the system.- Inspect the reactor tubing and back-pressure regulator for any visible blockages.[1]- Flush the system with a suitable solvent to dissolve any precipitates.- Consider using an ultrasound bath to break up solid byproducts during the reaction.[1]- If outgassing is an issue, ensure proper venting or use a gas-liquid separator.- Calibrate and check the performance of the pumps for consistent flow rates. |
| How can I improve the purity of the final p-cresol product? | - Presence of unreacted starting materials.- Formation of byproducts due to incorrect temperature or residence time.- Contamination from the system or reagents. | - Optimize residence time and temperature to maximize conversion of starting materials.- Analyze the product stream to identify the main impurities and adjust reaction conditions to minimize their formation.[2]- Ensure high purity of starting materials and solvents.- Implement an in-line purification step, such as liquid-liquid extraction or a scavenger resin column. |
| The reactor is getting clogged. What can I do to prevent this? | - Precipitation of the diazonium salt intermediate (in the diazotization route).- Formation of insoluble byproducts.- Low solubility of reagents or products at the operating temperature. | - For the diazotization route, ensure rapid and efficient mixing to prevent the accumulation of the diazonium salt.[2]- Increase the temperature to improve the solubility of all components, if the reaction chemistry allows.- Use a co-solvent to enhance the solubility of problematic species.- Run initial experiments at lower concentrations to reduce the likelihood of precipitation.[3]- Employ reactors designed for handling solids, such as a Continuous Stirred Tank Reactor (CSTR) or consider using ultrasound to prevent particle agglomeration.[1] |
| Why is the product quality inconsistent between runs? | - Fluctuations in flow rates, temperature, or pressure.- Inconsistent quality of starting materials.- Fouling or degradation of the reactor surface over time. | - Ensure all process parameters (flow rate, temperature, pressure) are stable and well-controlled throughout the synthesis.[4][5]- Use a back-pressure regulator to maintain constant pressure.[5]- Source high-purity, consistent batches of starting materials.- Implement a regular cleaning and maintenance schedule for the flow reactor system. |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using continuous flow chemistry for p-cresol synthesis?
The primary advantage is enhanced safety, especially when using hazardous intermediates like diazonium salts, which are common in one of the main synthetic routes.[6][7] Continuous flow reactors handle only small volumes of these reactive species at any given time, minimizing the risk of accumulation and potential for runaway reactions.[6][7] Other benefits include improved heat and mass transfer, better process control, and easier scalability.[4][8]
2. What are the common synthetic routes for p-cresol production in a continuous flow setup?
The most well-documented continuous flow synthesis of p-cresol involves the diazotization of p-toluidine (B81030) followed by hydrolysis.[6][7][9][10] Other potential routes that can be adapted to continuous flow include the methylation of phenol (B47542) and the cleavage of cymene hydroperoxide.[11][12][13][14][15]
3. How do I choose the right reactor type for my p-cresol synthesis?
The choice of reactor depends on the specific reaction conditions. For homogeneous reactions like the diazotization-hydrolysis of p-toluidine, a simple coiled tube reactor (Plug Flow Reactor - PFR) is often sufficient. If the reaction involves solids or slurries, a Continuous Stirred Tank Reactor (CSTR) or a packed-bed reactor might be more appropriate to prevent clogging.
4. What is residence time and how does it affect the reaction?
Residence time is the average amount of time the reactants spend inside the reactor. It is a critical parameter that directly influences reaction completion and selectivity.[16] A shorter residence time may lead to incomplete conversion, while a longer residence time could result in the formation of undesirable byproducts.[16] It is calculated by dividing the reactor volume by the total flow rate.[16]
5. How can I effectively monitor the progress of my continuous flow reaction?
In-line analytical techniques, such as FTIR, UV-Vis, or Raman spectroscopy, can provide real-time monitoring of the reaction progress. These methods allow for rapid process optimization and ensure the reaction has reached a steady state. For offline analysis, samples can be collected at the reactor outlet and analyzed using methods like GC-MS or HPLC.
Data Presentation: Comparative Overview of p-Cresol Synthesis Parameters
The following table summarizes key quantitative data for different continuous flow approaches to p-cresol synthesis. Note that some values are based on general principles of flow chemistry and may need to be optimized for specific setups.
| Parameter | Diazotization of p-Toluidine | Phenol Methylation (Zeolite Catalyst) | Cymene Hydroperoxide Cleavage |
| Typical Temperature Range | 0-25°C (Diazotization), 80-120°C (Hydrolysis) | 300-500°C | 60-100°C |
| Typical Residence Time | 10-60 seconds (Diazotization), 30-180 seconds (Hydrolysis) | Minutes to hours | 1-10 minutes |
| Reactant Concentrations | 0.5 - 2.0 M | Varies with catalyst and solvent | High concentration of hydroperoxide |
| Common Solvents | Aqueous acid (e.g., H₂SO₄, HCl) | None (gas phase) or high-boiling point organic solvent | Acetone (B3395972) |
| Catalyst | None required for diazotization/hydrolysis | Solid acid catalyst (e.g., ZSM-5, MCM-22) | Strong acid (e.g., H₂SO₄) |
| Achievable Yield | Up to 91%[6][7] | Up to 55% p-cresol selectivity[15] | High conversion |
| Key Byproducts | Azo compounds, phenols from side reactions | o-cresol, m-cresol, xylenols, anisole | Acetone, α-methylstyrene |
Experimental Protocols
Key Experiment: Continuous Flow Synthesis of p-Cresol via Diazotization-Hydrolysis of p-Toluidine
This protocol is based on established literature procedures.[6][7]
1. System Setup:
-
Pumps: Three high-pressure pumps capable of delivering precise and pulseless flow.
-
Reactors:
-
Reactor 1 (R1): PFA tubing (e.g., 1/16" OD, 1.0 mm ID) coiled and submerged in a cooling bath (0-5°C).
-
Reactor 2 (R2): PFA tubing coiled and submerged in a heating bath (90-100°C).
-
-
Mixers: Two T-mixers or static mixers.
-
Back-Pressure Regulator: Set to maintain a constant system pressure (e.g., 5-10 bar) to prevent outgassing.
2. Reagent Preparation:
-
Solution A: p-toluidine dissolved in aqueous sulfuric acid (e.g., 1 M p-toluidine in 2 M H₂SO₄).
-
Solution B: Sodium nitrite (B80452) in deionized water (e.g., 1.2 M NaNO₂).
-
Solution C: Urea in deionized water (e.g., 1.5 M urea) - optional, for quenching excess nitrous acid.
3. Procedure:
-
Prime the pumps and the entire flow system with the respective solvents to remove any air bubbles.
-
Set the temperature of the cooling bath for R1 to 2°C and the heating bath for R2 to 95°C.
-
Begin pumping Solution A and Solution B at the desired flow rates (e.g., to achieve a residence time of ~20 seconds in R1) into the first T-mixer.
-
The combined stream flows through R1 to facilitate the diazotization reaction.
-
The output from R1 is mixed with Solution C (if used) in the second T-mixer before entering R2.
-
The stream then flows through R2 for the hydrolysis of the diazonium salt to p-cresol.
-
The product stream exits the system through the back-pressure regulator and is collected for analysis and purification.
4. Optimization:
-
Vary the residence time in R1 and R2 by adjusting the flow rates or reactor volumes.
-
Optimize the temperature of both reactors to maximize yield and minimize byproduct formation.
-
Adjust the molar ratios of the reactants to find the optimal stoichiometry.
Visualizations
Caption: Experimental workflow for the continuous flow synthesis of p-cresol.
Caption: A logical workflow for troubleshooting low yield in p-cresol synthesis.
Caption: The chemical pathway for p-cresol synthesis via diazotization.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. labunlimited.com [labunlimited.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. equilibar.com [equilibar.com]
- 6. filter-dryer.com [filter-dryer.com]
- 7. iris.unive.it [iris.unive.it]
- 8. mt.com [mt.com]
- 9. New Technology | Quality Considerations Using Continuous Flow Chemistry In API Manufacturing - Senieer - What You Trust [senieer.com]
- 10. news-medical.net [news-medical.net]
- 11. US3720716A - Process for preparation of this compound and acetone from cymene hydroperoxide - Google Patents [patents.google.com]
- 12. US2728797A - Production of this compound - Google Patents [patents.google.com]
- 13. US9212116B2 - Method for producing this compound from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
mitigating matrix effects in the analysis of p-cresol in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of p-cresol (B1678582) in urine. The following sections address common issues related to matrix effects and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying p-cresol in urine?
A1: The main challenges in quantifying p-cresol in urine include significant matrix effects from the complex biological sample, the high polarity of its conjugated forms (p-cresol glucuronide and p-cresol sulfate), and the need to differentiate between free and conjugated forms.[1] The strong binding of p-cresol and its conjugates to proteins like albumin can also complicate extraction.[1]
Q2: How can I measure the total p-cresol concentration, including its conjugated forms?
A2: To measure total p-cresol, a hydrolysis step is necessary to convert p-cresol glucuronide and p-cresol sulfate (B86663) back to free p-cresol.[1][2] This can be achieved through either acid hydrolysis or enzymatic hydrolysis.[1][3]
Q3: What is the difference between acid and enzymatic hydrolysis for deconjugation?
A3: Acid hydrolysis, typically using a strong acid like hydrochloric acid and heat, is effective but can be harsh and may lead to the degradation of other sample components.[1][3] Enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase, is a milder and more specific method that often results in cleaner samples.[1] However, enzymatic methods can be more expensive and require optimization of pH and temperature.[1]
Q4: Which sample preparation technique is best for reducing matrix effects in p-cresol analysis?
A4: The choice of sample preparation technique depends on the specific requirements of your study. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] While PPT is the simplest, SPE generally provides the most effective cleanup and reduction of matrix effects, though it may require more extensive method development.[1]
Q5: How can I improve the sensitivity of my p-cresol assay?
A5: Chemical derivatization can significantly improve the sensitivity of p-cresol analysis. Derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMIS-Cl) or dansyl chloride can enhance the ionization efficiency and chromatographic retention of p-cresol, leading to lower detection limits.[3][4][5] For instance, derivatization with 5-DMIS-Cl has been shown to increase sensitivity up to 40-fold compared to traditional dansyl derivatization.[4]
Q6: Why is the use of a stable isotope-labeled internal standard important?
A6: A stable isotope-labeled internal standard, such as p-cresol-d7, is crucial for accurate quantification.[1][3] It mimics the behavior of the analyte during sample preparation and analysis, effectively correcting for matrix effects, variations in instrument response, and sample loss.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Matrix interference. - Inappropriate column chemistry. - Suboptimal mobile phase composition. | - Optimize sample preparation (e.g., use SPE for cleaner extracts). - Use a phenyl-hexyl or other column with alternative selectivity.[5] - Adjust mobile phase pH or organic solvent ratio. |
| Low Analyte Recovery | - Inefficient extraction. - Incomplete hydrolysis. - Analyte binding to labware. | - Optimize LLE solvent or SPE elution solvent.[1] - Ensure complete hydrolysis by optimizing incubation time, temperature, and enzyme/acid concentration.[5] - Use low-binding microcentrifuge tubes and pipette tips.[1] |
| High Matrix Effects (Ion Suppression/Enhancement) | - Co-elution of interfering compounds from the urine matrix. | - Improve chromatographic separation to resolve p-cresol from interferences. - Dilute the urine sample to reduce the concentration of matrix components.[6][7] - Employ a more rigorous sample cleanup method like SPE.[1] |
| Inconsistent Results | - Variability in sample preparation. - Instability of the analyte or derivative. | - Use a stable isotope-labeled internal standard to normalize for variability.[3] - Ensure consistent timing and conditions for all sample preparation steps. - Evaluate the stability of derivatized samples and analyze them promptly. |
| Inability to Detect Low Levels of p-Cresol | - Insufficient sensitivity of the analytical method. | - Incorporate a derivatization step to enhance signal intensity.[4][5] - Optimize mass spectrometry parameters for p-cresol detection. - Concentrate the sample extract before analysis. |
Experimental Protocols
Protocol 1: Total p-Cresol Analysis using Acid Hydrolysis and LC-MS/MS
This protocol describes the quantification of total p-cresol in urine using acid hydrolysis followed by liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
- Pipette 100 µL of urine sample, calibrator, or quality control (QC) into a borosilicate glass tube.[3]
- Add 50 µL of a working solution of stable isotope-labeled internal standard (e.g., p-cresol-d7).[1][3]
- Add 200 µL of concentrated hydrochloric acid to each tube.[3]
- Cap the tubes, vortex thoroughly, and incubate in a water bath or dry block heater at 95°C for 45 to 90 minutes to hydrolyze the p-cresol conjugates.[3]
- Allow the samples to cool to room temperature.
2. Neutralization and Derivatization (Optional, for enhanced sensitivity):
- Carefully add 200 µL of 10N NaOH solution, followed by 500 µL of 100 mM sodium bicarbonate solution (pH 10.5) to raise the pH.[3][5]
- Transfer 150 µL of the neutralized sample to a new tube.
- Add 150 µL of dansyl chloride solution (1 mg/mL in acetone) and heat at 60°C for 3 minutes.[3][5]
3. Extraction and Analysis:
- Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.[1]
- Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up urine samples using SPE to reduce matrix effects.
1. Sample Pre-treatment:
- To 200 µL of urine, add the internal standard.
- Acidify the sample with 200 µL of 0.1% formic acid in water.[1]
2. SPE Cartridge Conditioning:
- Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
3. Sample Loading:
- Load the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
5. Elution:
- Elute the analyte with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.[1]
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
Quantitative Data Summary
Table 1: Performance of Different Analytical Methods for p-Cresol in Urine
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| LC-MS/MS with 5-DMISC Derivatization | Derivatization | - | 100 pg/mL | 91-100 | <15 | [4] |
| UPLC-MS/MS with Dansyl Chloride Derivatization | Acid Hydrolysis, Derivatization | 0.06 µM | 0.21 µM | 99 | Intraday: 3.2, Interday: 4.4 | [5] |
| HPLC-MS | - | 20 ng/mL | 50 ng/mL | - | 0.08 | [8][9][10] |
| Fluorescence Spectroscopy | Acid Hydrolysis, Protein Precipitation, LLE | 0.2 µg/mL | 0.6 µg/mL | - | 1.2 | [11] |
Visualizations
Caption: General experimental workflow for p-cresol analysis in urine.
Caption: Troubleshooting logic for inaccurate p-cresol measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvised method for urinary p- cresol detection and measurement using high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration of Zeolite Adsorbents for Cresol Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to regenerating zeolite adsorbents used in the separation of cresol isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the longevity and efficiency of your zeolite adsorbents.
Troubleshooting Guides
This section addresses common issues encountered during the regeneration of zeolite adsorbents after this compound isomer separation.
Problem 1: Significant Loss of Adsorption Capacity After Regeneration
Possible Causes:
-
Thermal Degradation: Excessive temperatures during thermal regeneration can lead to a collapse of the zeolite's crystalline structure.[1]
-
Incomplete Removal of Adsorbates: Residual this compound isomers or coke deposits can block the micropores of the zeolite, reducing the available surface area for subsequent adsorption cycles.[2][3]
-
Hydrothermal Instability: The presence of steam at high temperatures can damage the zeolite framework.
-
Chemical Attack: Harsh chemical regenerants or inappropriate pH levels can alter the zeolite's structure and surface chemistry.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Regeneration Temperature: | Ensure the regeneration temperature does not exceed the thermal stability limit of the specific zeolite being used. For many zeolites, temperatures in the range of 300-600°C are common for removing organic compounds.[4] However, it is crucial to consult the manufacturer's specifications or relevant literature for your specific zeolite. |
| 2 | Analyze for Residuals: | Employ techniques like Thermogravimetric Analysis (TGA) to confirm the complete removal of adsorbed cresols. The absence of weight loss at the desorption temperature of cresols indicates complete regeneration. |
| 3 | Optimize Heating Rate: | Utilize a gradual heating and cooling protocol during thermal regeneration to prevent thermal shock and structural damage to the zeolite. |
| 4 | Evaluate Chemical Regenerant: | If using a chemical regenerant, ensure its compatibility with the zeolite. Test different solvents and concentrations to find the optimal balance between desorption efficiency and adsorbent integrity. For phenolic compounds, alcohols are often effective.[5] |
| 5 | Characterize Zeolite Structure: | Use X-ray Diffraction (XRD) to check for any changes in the zeolite's crystallinity after regeneration. A decrease in peak intensity or a shift in peak positions can indicate structural damage. |
Problem 2: Altered Selectivity for this compound Isomers After Regeneration
Possible Causes:
-
Modification of Acid Sites: Regeneration, particularly at high temperatures, can alter the number and strength of acid sites within the zeolite, which play a crucial role in selective adsorption.[6]
-
Residual Coke Deposition: The formation of "coke" from the polymerization of this compound molecules can selectively block certain pores or active sites, thereby changing the adsorbent's selectivity.[7]
-
Cation Exchange: If using a chemical regenerant containing ions, unintended ion exchange with the zeolite's framework cations can occur, impacting its selective properties.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Characterize Acidity: | Use techniques like Temperature Programmed Desorption of ammonia (B1221849) (NH3-TPD) to analyze the acid site distribution before and after regeneration. |
| 2 | Optimize Regeneration Conditions: | Experiment with milder regeneration conditions (e.g., lower temperatures for a longer duration) to minimize changes to the acid sites. |
| 3 | Analyze Coke Composition: | If coke formation is suspected, Temperature Programmed Oxidation (TPO) can be used to characterize the nature of the coke and determine the optimal temperature for its removal without damaging the zeolite. |
| 4 | Control Regenerant Composition: | When using chemical regeneration, select solvents that do not contain ions that can exchange with the zeolite's cations, or pre-saturate the regenerant with the desired cation. |
| 5 | Perform Isotherm Studies: | Conduct single-component and competitive adsorption isotherms for the this compound isomers before and after regeneration to quantify the change in selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for regenerating zeolite adsorbents used for this compound separation?
A1: The two main methods are thermal regeneration and chemical (solvent) regeneration.[8]
-
Thermal Regeneration: This involves heating the saturated zeolite to desorb the this compound isomers. Temperatures for removing organic compounds typically range from 300°C to 600°C.[4] This method is often preferred for its simplicity and because it does not introduce additional chemicals.
-
Chemical Regeneration: This method uses a solvent to wash the adsorbed cresols from the zeolite. Alcohols are commonly used as desorbents for this compound isomers from zeolites like type X and type Y.[9]
Q2: How can I determine the optimal regeneration temperature for my zeolite?
A2: The optimal temperature is a balance between ensuring complete desorption of the this compound isomers and avoiding thermal damage to the zeolite. Thermogravimetric Analysis (TGA) is a key technique to determine the desorption temperature of the cresols. The regeneration should be carried out at a temperature above the desorption peak observed in the TGA curve. However, it's crucial to stay below the zeolite's structural collapse temperature, which can be determined from the manufacturer's data or through techniques like XRD analysis of samples heated to various temperatures. For ZSM-5 used in biomass catalytic fast pyrolysis, regeneration at 650°C to 700°C for 20 minutes has been shown to be effective.[1]
Q3: What type of solvent is best for chemical regeneration of zeolites saturated with cresols?
A3: The choice of solvent depends on the specific zeolite and the this compound isomers. Generally, polar organic solvents are effective. Alcohols have been reported as effective desorbents for separating this compound isomers from zeolitic adsorbents.[9] Isopropyl alcohol has been used for the regeneration of Beta zeolite after polyphenol recovery.[5] It is important to select a solvent that can effectively dissolve the cresols but has a minimal impact on the zeolite structure and can be easily separated from the cresols after regeneration.
Q4: I've noticed a gradual decrease in my zeolite's performance over multiple regeneration cycles. Is this normal?
A4: A slight decrease in adsorption capacity over multiple cycles can be expected due to minor, irreversible changes in the zeolite structure or the slow accumulation of stubborn residues.[10] For example, one study on NaZSM-5 showed a 9.95% decrease in the adsorption amount for m-cresol (B1676322) and a 53.96% decrease for p-cresol (B1678582) after four regeneration cycles.[11] However, a rapid or significant decline in performance indicates a problem with the regeneration protocol. Refer to the troubleshooting guide to identify and address the potential causes.
Q5: What is "coke formation" and how does it affect my zeolite adsorbent?
A5: Coke refers to carbonaceous deposits that can form on and within the zeolite pores at high temperatures. These deposits are typically polymeric in nature and arise from the decomposition or polymerization of the adsorbed organic molecules, such as cresols.[12] Coke formation can block pores, cover active sites, and lead to a significant reduction in adsorption capacity and a change in selectivity.[3][7] The nature of the coke can vary, with "soft coke" being easier to remove at lower temperatures and "hard coke" requiring more aggressive oxidation conditions.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the regeneration of zeolite adsorbents for this compound isomer separation.
Protocol 1: Thermal Regeneration of NaZSM-5 Adsorbent
Objective: To remove adsorbed this compound isomers from a NaZSM-5 zeolite bed using thermal treatment.
Materials:
-
Saturated NaZSM-5 adsorbent
-
Tube furnace with temperature controller
-
Inert gas (e.g., Nitrogen, Argon) supply with flow meter
-
Condenser and collection flask
Procedure:
-
Pre-Purge: Place the saturated NaZSM-5 adsorbent in the tube furnace. Purge the system with an inert gas at a flow rate of 100 mL/min for 30 minutes at room temperature to remove any trapped air.
-
Heating Ramp: Heat the furnace to 120°C at a rate of 5°C/min and hold for 1 hour to desorb any physically adsorbed water.
-
Desorption Ramp: Increase the temperature to the target regeneration temperature (e.g., 450-550°C) at a controlled rate of 10°C/min under a continuous inert gas flow. The specific temperature may need to be optimized based on TGA data of the saturated adsorbent.
-
Isothermal Regeneration: Hold the temperature at the target regeneration temperature for 2-4 hours, or until the concentration of desorbed cresols in the outlet gas stream is negligible (can be monitored by an online GC or by periodically collecting and analyzing condensate).
-
Cooling: Cool the furnace down to room temperature under the inert gas flow.
-
Post-Treatment: Once at room temperature, the regenerated zeolite is ready for reuse or characterization.
Protocol 2: Solvent Regeneration of Zeolite Adsorbent in a Fixed-Bed Column
Objective: To regenerate a zeolite-packed column saturated with this compound isomers using a solvent wash.
Materials:
-
Fixed-bed column packed with saturated zeolite
-
HPLC pump or peristaltic pump
-
Regeneration solvent (e.g., ethanol, methanol, or isopropanol)
-
Fraction collector or collection vessels
-
Analytical instrument for monitoring this compound concentration (e.g., HPLC, GC)
Procedure:
-
Column Setup: Connect the outlet of the pump to the inlet of the saturated zeolite column. Connect the outlet of the column to a fraction collector.
-
Solvent Pumping: Pump the selected regeneration solvent through the column at a controlled flow rate (e.g., 1-5 mL/min). The optimal flow rate will depend on the column dimensions and zeolite particle size.
-
Eluate Collection: Collect the eluate in fractions.
-
Concentration Monitoring: Analyze the concentration of this compound isomers in the collected fractions using an appropriate analytical technique.
-
Regeneration Endpoint: Continue pumping the solvent until the concentration of this compound isomers in the eluate falls below a predetermined threshold (e.g., <1% of the initial saturated concentration).
-
Solvent Removal: After regeneration, purge the column with a stream of inert gas (e.g., nitrogen) at a slightly elevated temperature (e.g., 100-150°C) to remove the residual solvent.
-
Reactivation: The column is now regenerated and can be reused for adsorption.
Quantitative Data Summary
| Zeolite Type | Regeneration Method | Number of Cycles | Change in Adsorption Capacity (m-cresol) | Change in Adsorption Capacity (p-cresol) | Change in Selectivity (p-cresol/m-cresol) | Reference |
| NaZSM-5 (Si/Al = 80) | Not specified | 4 | -9.95% | -53.96% | Increased from 7.53 to 14.72 | [11] |
| MCM-22 | High-temperature combustion (540°C for 1h) | Not specified | Comparable or superior to fresh sample | Not applicable | Not applicable | Not specified in provided text |
| Natural Zeolite | Fenton oxidation and high-temperature combustion | Not specified | ~60% of fresh sample | Not applicable | Not applicable | Not specified in provided text |
Visualizations
Caption: Troubleshooting workflow for decreased zeolite adsorbent performance.
Caption: Experimental workflow for thermal regeneration of zeolite adsorbents.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zeolite regeneration methods thermal and chemical processes to restore adsorption capacity-China Helvo Chemical Co, Ltd [helvo.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. globecore.com [globecore.com]
- 9. US3969422A - Process for the separation of this compound isomers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conversion of m-cresol over HY and HZSM-5 zeolites [morressier.com]
- 13. addi.ehu.es [addi.ehu.es]
Cresol Laboratory Waste: A Technical Support Guide for Safe Handling and Disposal
This technical support center provides researchers, scientists, and drug development professionals with essential safety protocols, troubleshooting guides, and frequently asked questions (FAQs) for the proper handling and disposal of cresol laboratory waste. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Frequently Asked Questions (FAQs): this compound Hazards & Properties
Q1: What is this compound and what are its primary hazards in a laboratory setting?
A1: this compound is an organic compound that can be found as a colorless to yellowish liquid or crystalline solid with a phenolic, medicinal odor.[1] It refers to a group of three isomers (ortho-, meta-, and para-cresol) and is often encountered as a mixture.[2] In the laboratory, cresols are hazardous substances that pose significant health risks.[3] They are corrosive and can cause severe skin burns and serious eye damage upon contact.[1][4] Inhalation of this compound vapors can irritate the nose, throat, and lungs, and high exposure can be toxic, potentially leading to collapse and even death.[1][5] this compound is also toxic if swallowed or absorbed through the skin.[4][6] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, making proper environmental containment and disposal crucial.[6][7]
Q2: What are the exposure limits for this compound in the workplace?
A2: Various regulatory agencies have established permissible exposure limits (PELs) to protect laboratory personnel. It is crucial to monitor the work environment to ensure these limits are not exceeded. Chronic exposure can lead to a range of health issues, including nervous disorders, digestive problems, and damage to the liver and kidneys.[2][3]
| Parameter | Value | Regulatory Agency |
| Permissible Exposure Limit (PEL) | 5 ppm (22 mg/m³) | OSHA (Occupational Safety & Health Administration) |
| Immediately Dangerous to Life and Health (IDLH) | 250 ppm | NIOSH (National Institute for Occupational Safety and Health) |
Data compiled from multiple sources.[1][3]
Troubleshooting Guide: Handling & Storage
Q1: I need to work with this compound. What is the minimum required Personal Protective Equipment (PPE)?
A1: Due to its corrosive and toxic nature, a comprehensive suite of PPE is mandatory. At a minimum, you must wear chemical-resistant gloves (Butyl Rubber, Neoprene, and Viton® are recommended), chemical splash goggles with side-shields, and a lab coat.[1][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.[1] All work with this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6][8]
Q2: My this compound solution appears to have changed color. Is it still safe to use?
A2: this compound can darken with age when exposed to light and air.[9] This change in color may indicate degradation or contamination. It is recommended to use fresh solutions for experiments where purity is critical. If the integrity of the this compound is in doubt, it should be disposed of as hazardous waste following your institution's guidelines.
Q3: Where should I store my primary this compound container and the this compound waste container?
A3: Both primary this compound containers and designated waste containers should be stored in a cool, dry, and well-ventilated area, away from general laboratory traffic.[6][9] Storage areas should be equipped with secondary containment to catch any potential leaks.[6] It is critical to store this compound away from incompatible materials such as strong oxidizing agents (e.g., peroxides, nitrates), strong acids, strong bases, and certain metals.[1][4]
Troubleshooting Guide: Spills and Emergencies
Q1: I've just had a small this compound spill on my lab bench. What should I do?
A1: For small spills, immediate and proper cleanup is essential to mitigate exposure. First, alert your colleagues and evacuate non-essential personnel from the immediate area.[6] Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[6] Contain the spill using an inert absorbent material like vermiculite, dry sand, or clay-based absorbents.[1][6] Do not use combustible materials like paper towels to absorb the initial spill. Once absorbed, carefully scoop the material into a designated, sealed, and clearly labeled hazardous waste container.[6][10] Decontaminate the spill area thoroughly with soap and water, and dispose of all cleanup materials as hazardous waste.[9][11] Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[6]
Q2: A large bottle of this compound has broken in the lab. How should we respond?
A2: A large this compound spill is a serious emergency. Evacuate the laboratory immediately and notify all personnel in the vicinity.[6] If possible without risk, ensure ventilation is maximized by opening sashes in fume hoods.[6] Immediately call your institution's emergency number and report a major chemical spill to the EHS department.[11] Do not attempt to clean up a large spill unless you are part of a trained emergency response team with access to specialized PPE, including self-contained breathing apparatus (SCBA).[1][11]
Q3: What are the first aid procedures for this compound exposure?
A3:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of water for at least 15 minutes. An emergency shower should be used if available.[1][12] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.[4][13]
Frequently Asked Questions (FAQs): Waste Disposal
Q1: Can I pour diluted this compound waste down the drain?
A1: No. Under no circumstances should this compound or any solution containing it be poured down the drain or disposed of in regular trash.[6] this compound is toxic to aquatic ecosystems, and this method of disposal is a serious environmental and regulatory violation.[6]
Q2: How should I collect and label this compound waste for disposal?
A2: All this compound waste, including pure this compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated hazardous waste container.[6][14] The container must be made of a compatible material, be in good condition, and have a securely fitting lid.[6] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[6][8]
Q3: Who is responsible for the final disposal of my this compound waste?
A3: The final disposal of hazardous waste must be handled by licensed professionals.[6] Your primary point of contact is your institution's EHS department.[6][8] They will have established procedures and contracts with licensed hazardous material disposal companies to manage the waste in accordance with all federal, state, and local regulations.[6] The most common and recommended method for this compound disposal is high-temperature incineration in a specially equipped facility.[6][15]
Experimental Protocols
Protocol 1: Standard Procedure for this compound Waste Collection
-
Preparation: Designate a specific, compatible hazardous waste container before starting any experiment involving this compound.[6] Ensure the container is properly labeled.
-
Personal Protective Equipment: Don all required PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Waste Segregation: During your experiment, collect all materials that come into contact with this compound directly into the designated waste container. This includes:
-
Container Management: Keep the waste container securely closed when not actively adding waste.[12]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[8] The area should have secondary containment.[6]
-
Disposal Request: Once the container is full or the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[8]
Protocol 2: Small-Scale this compound Spill Cleanup (Under 100 mL)
-
Alert & Assess: Immediately alert personnel in the area. Assess the spill and ensure you have the necessary cleanup materials.[10]
-
Don PPE: Wear appropriate PPE, including at a minimum: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If vapors are strong, use a respirator with an organic vapor cartridge.[1][16]
-
Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent) to prevent it from spreading.[11]
-
Absorption: Apply the absorbent material over the entire spill, working from the outside in.[11]
-
Collection: Once the this compound is fully absorbed, use non-sparking scoops or tools to carefully collect the material.[17] Place the absorbed material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[10]
-
Decontamination: Clean the spill surface with soap and water.[9] All materials used for decontamination (sponges, paper towels) must also be placed in the hazardous waste container.[6]
-
Disposal & Reporting: Seal and label the waste container. Report the spill to your supervisor and EHS department as per institutional policy.[6]
Visualized Workflows
Caption: this compound Waste Disposal Decision Workflow.
Caption: Emergency Spill Response Workflow.
References
- 1. nj.gov [nj.gov]
- 2. accas.info [accas.info]
- 3. sasol.com [sasol.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 8. benchchem.com [benchchem.com]
- 9. research.uga.edu [research.uga.edu]
- 10. westlab.com [westlab.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. synerzine.com [synerzine.com]
- 14. benchchem.com [benchchem.com]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. lanxess.com [lanxess.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
Technical Support Center: Gas-Phase Alkylation of Phenol for Enhanced o-Cresol Yield
Welcome to the technical support center for the gas-phase alkylation of phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the yield of o-cresol (B1677501) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the gas-phase alkylation of phenol with methanol (B129727), and how do they affect o-cresol yield?
A1: In the gas-phase alkylation of phenol with methanol, the main competing reactions are C-alkylation and O-alkylation.[1][2]
-
C-alkylation leads to the formation of cresol isomers (o-cresol, p-cresol, and m-cresol) and further alkylated products like xylenols.[1][3] High selectivity for o-cresol is the desired outcome.
-
O-alkylation results in the formation of anisole (B1667542) (methoxybenzene).[1][2] Anisole can further react to form cresols, but its formation can reduce the direct conversion of phenol to the desired product.[4][5]
The selectivity between C-alkylation and O-alkylation is influenced by factors such as the catalyst's acid-base properties, reaction temperature, and pressure.[3][5]
Q2: How does the choice of catalyst influence the selectivity towards o-cresol?
A2: The catalyst plays a crucial role in directing the alkylation towards the ortho position.
-
Acidic Catalysts: Strong Brønsted acid sites on catalysts like some zeolites (e.g., HZSM-5, H-Beta) can favor O-alkylation to form anisole.[3][5] However, catalysts with a combination of strong Brønsted and Lewis acid sites can promote the formation of cresols.[5][6] The pore structure of zeolites can also influence isomer distribution through shape selectivity.[4]
-
Basic Catalysts: Catalysts with weak acidic or strong basic sites, such as magnesium oxide (MgO) or mixed metal oxides, tend to favor C-alkylation, leading to higher selectivity for cresols, particularly o-cresol.[1][5]
-
Dual Catalytic Systems: Some modern approaches utilize a cooperative dual catalytic system, for instance, combining a heterogeneous catalyst like Pd/C with a Lewis acid, to achieve high ortho-selectivity.[7]
Q3: What is the effect of reaction temperature on the yield of o-cresol?
A3: Reaction temperature is a critical parameter. Generally, higher temperatures favor C-alkylation over O-alkylation.[3] However, excessively high temperatures can lead to undesirable side reactions, such as dealkylation, isomerization, and coke formation, which can deactivate the catalyst and reduce the overall yield.[8] The optimal temperature range is typically between 300°C and 500°C, depending on the specific catalyst and other reaction conditions.[9]
Q4: How can catalyst deactivation be identified and mitigated?
A4: Catalyst deactivation is a common issue in gas-phase reactions and can be identified by a gradual decrease in phenol conversion and/or a change in product selectivity over time.[8] The primary cause of deactivation is often coke formation, where carbonaceous deposits block the active sites of the catalyst.[10][11][12]
Mitigation and Regeneration:
-
Process Conditions: Optimizing reaction conditions, such as temperature and reactant feed rates, can minimize coke formation.
-
Catalyst Regeneration: Deactivated catalysts can often be regenerated. A common method is to burn off the coke deposits by treating the catalyst with air or an oxygen-containing gas stream at elevated temperatures (e.g., 400-550°C).[13][14] In some cases, treatment with hydrogen at high temperatures can also be effective.[10][12]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Phenol Conversion | 1. Catalyst deactivation due to coking.[10][11] 2. Sub-optimal reaction temperature. 3. Incorrect catalyst loading or packing in the reactor. 4. Insufficient catalyst activity. | 1. Regenerate the catalyst by calcination in air or treatment with hydrogen.[12][13] 2. Optimize the reaction temperature based on literature for the specific catalyst. 3. Ensure the catalyst bed is properly packed and there is no channeling. 4. Verify the catalyst preparation method and consider using a more active catalyst. |
| Low Selectivity to o-Cresol (High p- or m-cresol) | 1. Inappropriate catalyst choice (e.g., strong acidic catalyst favoring p-cresol).[4] 2. Reaction temperature is not optimal for ortho-selectivity. | 1. Switch to a catalyst known for high ortho-selectivity, such as those with strong basic sites or specific mixed oxides.[1][5] 2. Perform a temperature screening study to find the optimal temperature for o-cresol formation. |
| High Anisole Formation (O-alkylation) | 1. Catalyst possesses strong Brønsted acidity.[5] 2. Reaction temperature is too low.[3] | 1. Use a catalyst with weaker acidity or one that is more basic in nature. 2. Increase the reaction temperature to favor C-alkylation.[3] |
| Rapid Catalyst Deactivation | 1. High reaction temperature leading to accelerated coking.[8] 2. Presence of impurities in the feed. | 1. Lower the reaction temperature, although this may affect conversion and selectivity. 2. Ensure high purity of phenol and methanol feeds. 3. Consider periodic regeneration cycles. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance data for different catalytic systems in the gas-phase alkylation of phenol with methanol.
Table 1: Performance of Different Catalysts
| Catalyst | Phenol Conversion (%) | o-Cresol Selectivity (%) | Reaction Temperature (°C) | Reference |
| Fe-Mg-O | 47.3 | >90 | 360 | [13] |
| H-MCM-22 | High | Low (favors p-cresol) | 200-400 | [1][4] |
| Co/Cr Spinel | 97.3 | High (total ortho-selectivity 94.8%) | 420 | [13] |
| Modified ZSM-5 | - | This compound selectivity up to 90% | 200-500 | [9] |
| MgAl 3.0-HT derived catalyst | - | Increased selectivity to 2-alkylphenols | 350 | [15] |
Table 2: Influence of Reaction Parameters on Product Distribution
| Parameter | Effect on o-Cresol Yield | General Trend |
| Temperature | Increases up to an optimum, then decreases. | Higher temperatures favor C-alkylation over O-alkylation but can lead to deactivation.[3] |
| Phenol:Methanol Ratio | Influences conversion and selectivity. | An excess of methanol can increase phenol conversion but may also lead to the formation of di- and poly-alkylated products. |
| Space Velocity (WHSV/LHSV) | Affects reactant conversion and product distribution. | Higher space velocity generally leads to lower conversion but can suppress secondary reactions.[13] |
| Pressure | Can influence the C:O alkylation ratio. | Higher pressures in the liquid phase have been shown to affect the p/o-cresol ratio.[1] |
Experimental Protocols
General Protocol for Gas-Phase Phenol Alkylation in a Fixed-Bed Reactor
-
Catalyst Preparation and Loading:
-
Prepare the desired catalyst (e.g., by co-precipitation, impregnation, or using a commercial zeolite).[13]
-
Sieve the catalyst to a uniform particle size to ensure consistent packing and flow dynamics.
-
Load a specific amount of the catalyst into a fixed-bed reactor, typically made of stainless steel or quartz.
-
-
System Setup and Leak Test:
-
Assemble the reactor system, including mass flow controllers for gases, a high-pressure liquid pump for the reactant feed, a preheater, the reactor furnace, a condenser, and a gas-liquid separator.
-
Perform a leak test of the entire system using an inert gas like nitrogen.
-
-
Catalyst Activation/Pre-treatment:
-
Heat the catalyst bed to a specific temperature (e.g., 400-550°C) under a flow of inert gas (e.g., nitrogen) or air to remove any adsorbed moisture and impurities, and to activate the catalyst.[14]
-
-
Reaction Execution:
-
Set the reactor furnace to the desired reaction temperature (e.g., 350-450°C).
-
Introduce the reactant feed, a mixture of phenol and methanol at a specific molar ratio, into the preheater using a liquid pump.
-
The vaporized reactants are then passed through the catalyst bed.
-
Maintain a constant flow of a carrier gas (e.g., nitrogen), if required.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled in a condenser to separate the liquid products from the gaseous byproducts.
-
Collect liquid samples at regular intervals.
-
Analyze the liquid products using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column to determine the conversion of phenol and the selectivity of the products (o-cresol, p-cresol, m-cresol, anisole, xylenols, etc.).
-
Visualizations
Caption: Experimental workflow for gas-phase phenol alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. US9212116B2 - Method for producing this compound from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103483157A - Synthesis method of ortho-cresol - Google Patents [patents.google.com]
- 15. Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Cresol Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cresol isomers (o-, m-, and p-cresol) is essential for applications ranging from industrial quality control to environmental monitoring and biomedical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between these methods depends on various factors, including the sample matrix, required sensitivity, and the specific isomers of interest. This guide provides an objective comparison of HPLC and GC-MS for this compound analysis, supported by experimental data and detailed methodologies, to assist in method selection and validation.
Data Presentation: A Comparative Summary
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.99[2] |
| Limit of Detection (LOD) | ~1.3 µmol/L (0.14 µg/mL) for p-cresol (B1678582) with fluorescence detection[3] | 0.68 µg/L for o-cresol |
| Limit of Quantification (LOQ) | 20 µg/kg for this compound isomers in sewage sludge (after derivatization)[4] | 0.15 mg/L for p-cresol[2] |
| Accuracy (% Recovery) | 98-102%[5] | 91-103%[4] |
| Precision (%RSD) | < 2.0% | ≤ 5.9% |
| Derivatization | Not always necessary, but can be used to improve separation on standard columns.[6] | Generally required to improve volatility and separate m- and p-isomers.[4][7] |
| Key Advantage | Analysis in native form, versatility for non-volatile compounds.[8] | High sensitivity and specificity, excellent separation of isomers after derivatization.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound isomers using HPLC and GC-MS.
HPLC Method for this compound Isomer Separation
High-Performance Liquid Chromatography is a robust technique for the separation and quantification of o-, m-, and p-cresol isomers.[9] The use of a phenyl stationary phase is often recommended as it offers enhanced selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.[9]
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[9]
-
Phenyl-based HPLC column (e.g., Shim-pack GIST Phenyl, 100 mm L × 3.0 mm I.D., 2 µm).[9]
-
Methanol (B129727), Acetonitrile, and Water (HPLC grade).[9]
-
o-Cresol, m-Cresol, and p-Cresol analytical standards.[9]
Standard Preparation:
-
Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each this compound isomer and dissolve in 100 mL of methanol in separate volumetric flasks.[9]
-
Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Shim-pack GIST Phenyl (2 µm, 100 x 3.0 mm)[9] |
| Mobile Phase | Water / Methanol = 80 / 20 (v/v)[9] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 5 µL[9] |
| Detection | UV at 254 nm[9] |
| Run Time | < 15 minutes[9] |
Data Analysis: Identify the this compound isomer peaks by comparing their retention times with those of the reference standards. Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.
GC-MS Method for this compound Isomer Analysis with Derivatization
GC-MS offers high sensitivity and specificity for the analysis of this compound isomers. However, due to the polarity of the hydroxyl group and the co-elution of m- and p-cresol, a derivatization step is necessary to improve volatility and chromatographic separation.[4][7] Silylation is a common and effective derivatization technique for this purpose.[7]
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., Agilent HP-5ms, 30 m × 0.25 mm × 0.25 µm).[7]
-
Helium carrier gas.[7]
-
Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7]
-
Pyridine (B92270) or Dichloromethane as a solvent.[4][7]
-
o-Cresol, m-Cresol, and p-Cresol analytical standards.
Sample Preparation and Derivatization:
-
Prepare standard solutions of this compound isomers in a suitable solvent.
-
In a GC vial, add 50 µL of the extract or standard solution.[4]
-
Add 100 µL of BSTFA and 30 µL of pyridine to the vial.[4]
-
Allow the mixture to react for 10 minutes at room temperature (25 °C).[4] The derivatized sample is then ready for immediate analysis by GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| Column | Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm)[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Program | Initial temperature of 80°C for 2 min, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min and hold for 5 min.[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Mass Spectrometer | Operated in full scan mode or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |
Data Analysis: The derivatized this compound isomers will be separated chromatographically. Identification is achieved by comparing the retention times and mass spectra to those of derivatized standards. Quantification is performed using a calibration curve generated from the derivatized standards.
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.
Caption: Logical comparison of HPLC and GC-MS for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. ufmg.br [ufmg.br]
- 5. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Cytotoxicity of Cresol Isomers on Renal Tubular Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol) on renal tubular cells. The information is intended for researchers, scientists, and drug development professionals investigating nephrotoxicity and the cellular mechanisms of kidney injury. While extensive data exists for p-cresol (B1678582), a known uremic toxin, direct comparative studies on renal tubular cells involving all three isomers are limited. This guide synthesizes available data to offer insights into their relative toxicities and underlying mechanisms.
Executive Summary
Cresols, methylphenols existing as three isomers (ortho, meta, and para), are environmental and industrial compounds. p-Cresol, in particular, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal dysfunction.[1][2][3] Studies indicate that p-cresol exerts its cytotoxic effects on renal tubular cells through the induction of necrosis and, to a lesser extent, apoptosis.[1][2][3] While direct comparative in vitro studies on renal tubular cells are scarce, toxicological data from other cell types, such as rat liver slices, suggest that p-cresol is the most potent cytotoxic agent among the three isomers .[4]
Data Presentation: Cytotoxicity of p-Cresol on Renal Tubular Cells
Quantitative data from in vitro studies on the cytotoxic effects of p-cresol on renal tubular cells (RTCs) are summarized below. No direct comparative data for o- and m-cresol (B1676322) on renal tubular cells was found in the reviewed literature.
Table 1: Effect of p-Cresol on Necrosis in Renal Tubular Cells [2]
| p-Cresol Concentration (mg/L) | Percentage of Necrotic Cells (Median, Range) | Significance (p-value vs. Control) |
| Control | 13.78% (7.09 - 18.47) | - |
| 2.5 | 17.77% (5.74 - 23.4) | Not Significant |
| 5 | 15.54% (9.17 - 29.07) | Not Significant |
| 10 | Significantly Higher than Control | < 0.05 |
| 20 | 71.22% (51.34 - 76.08) | < 0.05 |
| 40 | Strongly Induced Necrosis | < 0.05 |
Table 2: Effect of p-Cresol on Apoptosis in Renal Tubular Cells [1][2]
| p-Cresol Concentration (mg/L) | Observation |
| 2.5, 5, 10 | DNA laddering pattern suggestive of apoptosis observed.[1][2] |
| Up to 40 | No significant changes in apoptosis levels detected by annexin (B1180172) V and caspase-3 assays compared to untreated cells.[1] |
Signaling Pathways Implicated in Cresol-Induced Cytotoxicity
The primary mechanism of p-cresol and its sulfated conjugate, p-cresyl sulfate (B86663) (PCS), induced cytotoxicity in renal tubular cells involves the induction of oxidative stress.[5] This is mediated through the activation of NADPH oxidase, leading to an increase in reactive oxygen species (ROS).[5] The accumulation of ROS can, in turn, trigger inflammatory pathways and cell death.[5]
Another identified pathway involves p-cresol-mediated autophagic cell death in renal proximal tubular cells. This process is triggered by JNK-mediated accumulation of p62, which then activates a caspase 8-dependent cell death pathway.[6]
While specific signaling pathways for o- and m-cresol in renal tubular cells have not been extensively studied, it is plausible that they may share some common mechanisms with p-cresol, such as the induction of oxidative stress, given their structural similarities. However, the difference in their toxic potency suggests that the extent of activation of these pathways or the involvement of other mechanisms may vary.
Caption: Signaling pathways of p-cresol induced cytotoxicity in renal tubular cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Renal tubular cells (e.g., a commercially available human or rat proximal tubular cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of o-, m-, or p-cresol for a specified duration (e.g., 24 hours).[1][2]
Caption: General experimental workflow for assessing this compound cytotoxicity.
Necrosis and Apoptosis Assays
Flow Cytometry: To quantify necrosis and apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) followed by analysis using a flow cytometer. Annexin V positive/PI negative cells are considered apoptotic, while Annexin V positive/PI positive cells are considered necrotic or late apoptotic.[1]
DNA Laddering: A qualitative assessment of apoptosis can be performed by extracting DNA from treated cells and analyzing it by agarose (B213101) gel electrophoresis. The characteristic "ladder" pattern of DNA fragmentation is indicative of apoptosis.[1][2]
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.[1]
Conclusion and Future Directions
The available evidence strongly suggests that p-cresol is a significant nephrotoxin that induces necrosis and apoptosis in renal tubular cells, primarily through oxidative stress-related pathways. While data on o- and m-cresol is limited in the context of renal cell cytotoxicity, it is reasonable to hypothesize a similar, albeit potentially less potent, toxic effect.
To provide a more definitive comparative analysis, future research should focus on:
-
Direct comparative in vitro studies: Investigating the cytotoxic effects of o-, m-, and p-cresol on the same renal tubular cell line under identical experimental conditions.
-
Dose-response and time-course studies: Establishing the concentration and time-dependent effects of all three isomers on cell viability, necrosis, and apoptosis.
-
Mechanistic studies: Elucidating and comparing the specific signaling pathways activated by each this compound isomer in renal tubular cells.
Such studies will be invaluable for a comprehensive understanding of this compound-induced nephrotoxicity and for the development of potential therapeutic strategies to mitigate kidney damage in exposed populations and individuals with CKD.
References
- 1. Cytotoxic effects of p-cresol in renal epithelial tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Cresol mediates autophagic cell death in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Disinfectant Efficacy of Cresol and Phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the disinfectant properties of cresol and phenol (B47542). While both are phenolic compounds with established antimicrobial activity, their efficacy can vary based on their chemical structure and the specific microbial challenge. This document summarizes their mechanisms of action, presents a qualitative comparison of their efficacy, and details the standardized experimental protocols used for their evaluation.
Comparative Efficacy and Properties
Below is a qualitative summary of their comparative properties:
| Feature | This compound | Phenol |
| Relative Efficacy | Generally considered more effective than phenol. | The historical standard for comparing the efficacy of other disinfectants. |
| Mechanism of Action | Disruption and damage of bacterial cell membranes, leading to leakage of intracellular contents. Denaturation of essential cellular proteins. | Coagulation and denaturation of cellular proteins. Disruption of the cytoplasmic membrane, leading to cell lysis. |
| Spectrum of Activity | Broad-spectrum antimicrobial activity against vegetative bacteria, fungi, and lipid-enveloped viruses. | Broad-spectrum activity against bacteria and fungi. A 5% solution can kill anthrax spores in 48 hours. |
| Influence of Organic Matter | Efficacy is less affected by the presence of organic matter compared to some other disinfectants. The Chick-Martin test is specifically designed to evaluate performance in the presence of organic material. | Efficacy can be reduced in the presence of organic matter. |
| Toxicity | Toxic, but some derivatives are considered less toxic than pure phenol. | Highly corrosive and toxic, which has limited its use as a common antiseptic. |
Mechanism of Action
Both phenol and this compound exert their disinfectant effect primarily by disrupting the microbial cell. Their lipophilic nature allows them to partition into the lipid-rich cell membrane, increasing its permeability and causing the leakage of essential intracellular components like ions, metabolites, and even nucleic acids. At higher concentrations, they cause extensive cell membrane damage and act as general protoplasmic poisons by denaturing and coagulating cellular proteins, including essential enzymes. This multi-targeted action ultimately leads to cell death.
A Comparative Guide to a Novel HPLC-MS Method for Urinary p-Cresol Analysis
This guide provides a detailed comparison of a novel, improvised High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of p-cresol (B1678582) in urine samples against a conventional HPLC method with fluorescence detection. This document is intended for researchers, scientists, and drug development professionals seeking robust and sensitive analytical techniques for monitoring this key uremic toxin and biomarker of gut dysbiosis.
p-Cresol, a product of tyrosine metabolism by intestinal bacteria, has been identified as a significant uremic toxin. Its accumulation in the body is associated with the progression of chronic kidney disease (CKD) and other pathological conditions. Accurate and reliable quantification of p-cresol in urine is crucial for clinical research and diagnostic applications. While conventional methods like HPLC with fluorescence detection are widely used, novel methods based on mass spectrometry are emerging, offering potential advantages in sensitivity and specificity.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the novel HPLC-MS method and a conventional HPLC-fluorescence method based on published validation data.
| Parameter | Novel HPLC-MS Method | Conventional HPLC-Fluorescence Method |
| **Linearity (R²) ** | > 0.99 | 0.9996 |
| Linear Range | 0.5 - 15 µg/mL | 1 - 45 ng/mL |
| Limit of Detection (LOD) | 20 ng/mL | 0.075 ng/mL[1] |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.25 ng/mL[1] |
| Relative Standard Deviation (RSD) | 0.08% (for six replicates) | Not explicitly stated |
| Retention Time | ~3.4 min | Not explicitly stated |
Experimental Protocols
Novel Improvised HPLC-MS Method
This method, as described by Nandini et al. (2019), offers a rapid and sensitive approach for p-cresol quantification.[2]
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1.0 mL of urine in a glass vial, add 400 µL of a specific reagent (details proprietary to the study).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
HPLC-MS Analysis:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Acetonitrile/water/formic acid (10:90:0.05, v/v/v) in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass spectrometry was performed using a Triple Quadrupole Liquid Chromatography-Mass Spectrometer in negative Electrospray Ionization (ESI) mode.[2]
-
Quantification: The concentration of p-cresol is determined by comparing the peak area of the sample to a standard calibration curve.[2]
Conventional HPLC-Fluorescence Method
This widely used method provides reliable quantification of p-cresol and is exemplified by the work of Tekkeli et al. (2016).[1]
Sample Preparation:
-
Urine samples are typically diluted with the mobile phase and filtered before injection. Specific details on sample preparation were not provided in the reference document.
HPLC Analysis:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Methanol-water (65:35, v/v).
-
Flow Rate: 1.4 mL/min.
-
Detection: Fluorimetric detection with excitation at 284 nm and emission at 310 nm.[1]
-
Quantification: p-Cresol concentration is determined by comparing the peak area of the sample to a standard calibration curve.[1]
Visualizing the Methodologies
To further elucidate the operational flow of these analytical approaches, the following diagrams illustrate the experimental workflow and the logical steps in the validation process.
Caption: Experimental workflows for the novel and conventional methods.
Caption: Logical flow of the analytical method validation process.
References
Cresol vs. Xylenol: A Comparative Guide for High-Performance Synthetic Resin Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the synthesis of high-performance synthetic resins, directly influencing reaction kinetics, polymer solubility, and the final properties of the material. Among the various options, phenolic solvents such as cresol and xylenol are frequently employed, particularly for high-temperature polymers like polyamides and polyimides. This guide provides a detailed comparison of this compound and xylenol as solvents for the synthesis of these advanced materials, supported by available data and generalized experimental protocols.
Physicochemical Properties
This compound (methylphenol) and xylenol (dimethylphenol) are aromatic organic compounds that exist in various isomeric forms. Their physical properties, which can influence their behavior as solvents, are summarized in Table 1. The choice of a specific isomer can be critical, as properties like melting and boiling points vary significantly.
| Property | o-Cresol | m-Cresol | p-Cresol | 2,3-Xylenol | 2,4-Xylenol | 2,5-Xylenol | 2,6-Xylenol | 3,4-Xylenol | 3,5-Xylenol |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O | C₈H₁₀O | C₈H₁₀O | C₈H₁₀O | C₈H₁₀O | C₈H₁₀O | C₈H₁₀O |
| Molar Mass ( g/mol ) | 108.14 | 108.14 | 108.14 | 122.16 | 122.16 | 122.16 | 122.16 | 122.16 | 122.16 |
| Melting Point (°C) | 30.9 | 11.5 | 34.8 | 75 | 26 | 75 | 49 | 62-68 | 61 |
| Boiling Point (°C) | 191 | 202 | 201.9 | 218 | 211 | 212 | 205 | 227 | 222 |
| Density (g/cm³) | 1.047 | 1.034 | 1.034 | 1.02 | 1.044 | 1.011 | 1.01 | 1.02 | 1.01 |
| Solubility in Water | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble | Slightly soluble |
Table 1: Physicochemical Properties of this compound and Xylenol Isomers.
Performance as Solvents for Synthetic Resins
While direct comparative studies are limited, the available literature provides insights into the performance of this compound and xylenol in resin synthesis.
This compound
m-Cresol is a well-documented solvent for the synthesis and characterization of various high-performance polymers, particularly polyamides and polyimides.[1][2] Its utility stems from its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its excellent solvating power for rigid-rod polymers.
Advantages:
-
Excellent Solubility for Polyamides and Polyimides: m-Cresol is a go-to solvent for dissolving many otherwise intractable aromatic polyamides (aramids) and polyimides.[3][4] This property is crucial for achieving high molecular weight polymers during synthesis and for subsequent characterization techniques like gel permeation chromatography (GPC) and viscometry.[5][6]
-
High Reaction Temperatures: The high boiling point of this compound isomers facilitates the high temperatures often required for polycondensation reactions, driving them towards completion.
-
Facilitates One-Step Polyimide Synthesis: m-Cresol has been successfully used as a solvent for the one-step high-temperature solution polycondensation of dianhydrides and diamines to produce soluble polyimides.[2]
Disadvantages:
-
Toxicity and Handling: Cresols are toxic and corrosive, requiring careful handling and appropriate personal protective equipment (PPE).[7]
-
Viscosity: this compound can be viscous, which may necessitate elevated temperatures for processing and analysis.[5][8]
Xylenol
Information on xylenol as a primary solvent for the synthesis of high-performance resins is less extensive than for this compound. However, xylenols are recognized for their solvency and reactivity.[9] They are often components of mixed phenolic solvents, known as cresylic acids.
Potential Advantages:
-
Higher Boiling Points: Several xylenol isomers have higher boiling points than this compound isomers, which could be advantageous for reactions requiring even higher temperatures.
-
Enhanced Chemical Resistance of Resulting Resins: There is some evidence to suggest that resins synthesized with xylenol as a comonomer exhibit greater resistance to certain chemical environments. While this relates to its role as a reactant, it may hint at different solvent-polymer interactions that could influence final resin properties.
-
Good Solvating Power: Xylenols share the phenolic hydroxyl group with cresols, which is key to their ability to dissolve polar polymers through hydrogen bonding.
Potential Disadvantages:
-
Higher Melting Points of Some Isomers: Several xylenol isomers are solids at or near room temperature, which could complicate their use as solvents without heating.
-
Limited Direct Research: The lack of extensive research on xylenols as primary solvents for high-performance resin synthesis means that their performance characteristics are not as well-documented as those of cresols.
Experimental Data Summary
Quantitative, direct comparative data for the synthesis of the same high-performance resin in this compound versus xylenol is scarce in publicly available literature. However, we can compile representative data for polyamides synthesized in m-cresol.
| Polymer | Solvent | Inherent Viscosity (dL/g) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Polyamide | m-cresol | 0.43 - 1.03 | 37,000 - 93,000 | ~1.5 | [10] |
| Polyamide | m-cresol | Not Reported | 12,000 - 59,000 (Mn) | Not Reported | [10] |
Table 2: Representative Molecular Weight Data for Polyamides Synthesized in m-Cresol.
Experimental Protocols
The following are generalized protocols for the synthesis of aromatic polyamides and polyimides in a phenolic solvent. These can be adapted for use with either this compound or xylenol, with adjustments for the specific melting and boiling points of the chosen isomer.
Low-Temperature Solution Polycondensation of Aromatic Polyamides
This method is suitable for producing high molecular weight aramids.
Caption: Workflow for Aromatic Polyamide Synthesis.
Methodology:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged reaction vessel, dissolve the aromatic diamine and a solubilizing salt such as lithium chloride (LiCl) in the chosen anhydrous phenolic solvent (e.g., m-cresol). In a separate vessel, dissolve an equimolar amount of the aromatic diacid chloride in the same anhydrous solvent.
-
Polycondensation: Cool the diamine solution to 0-5 °C. Slowly add the diacid chloride solution to the cooled diamine solution with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase significantly.
-
Isolation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove residual solvent, LiCl, and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
One-Step High-Temperature Solution Polycondensation of Polyimides
This method is suitable for producing soluble polyimides.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
A Comparative Analysis of Catalysts for Phenol Methylation to Cresol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Cresol Synthesis
The selective methylation of phenol (B47542) to produce this compound isomers (ortho-, meta-, and para-cresol) is a critical transformation in the synthesis of numerous fine chemicals, pharmaceuticals, and antioxidants. The choice of catalyst profoundly influences reaction efficiency, dictating product distribution and overall yield. This guide provides a comparative analysis of various catalytic systems for phenol methylation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Catalytic Systems
The catalytic methylation of phenol is primarily influenced by the acidic and basic properties of the catalyst, its structure, and the reaction conditions. A variety of materials, including zeolites, metal oxides, and mixed oxide systems, have been investigated for this reaction. The performance of several key catalysts is summarized in the table below.
| Catalyst | Reaction Temp. (°C) | Phenol Conversion (%) | o-cresol (B1677501) Selectivity (%) | p-cresol Selectivity (%) | m-cresol Selectivity (%) | Anisole (B1667542) Selectivity (%) | Xylenols Selectivity (%) | Reference |
| Zeolites | ||||||||
| HBEA | 473K (200°C) | High | Major | Minor | Secondary | Primary Product | Minor | [1][2] |
| HZSM-5 | 473K (200°C) | Moderate (~35%) | Major | Minor | Secondary | Minor | Hindered | [1][2] |
| HMCM-22 | 473K (200°C) | Moderate (~35%) | Minor | Predominant | Secondary | Minor | - | [1][3] |
| HY | 473K (200°C) | High | Major | Minor | Secondary | Minor | Minor | [1][2] |
| Metal Oxides | ||||||||
| MgO | 420-460 | - | High | - | - | Traces | High (2,6-xylenol) | [4][5] |
| TiO₂ | - | < 40% | > 60% | - | - | - | - | [3][6] |
| Fe-Cr mixed oxide | 350 | > 92% | High (o-cresol is an intermediate) | Not Found | - | - | High (2,6-DMP) | [7] |
| Ni₀.₂₅Mn₀.₇₅Fe₂O₄ (NMF-4) | 598K (325°C) | 79.8 | 50.17 | - | - | - | High (2,6-xylenol) | [8] |
| MnFe₂O₄ (MF-5) | 598K (325°C) | 82.5 | 43.73 | - | - | - | High (2,6-xylenol) | [8] |
| Other | ||||||||
| SiO₂-Al₂O₃ | 473K (200°C) | Low | Major | Minor | Secondary | Minor | - | [1][2] |
| HPA/SiO₂ | 473K (200°C) | 20 | Minor | Minor | Secondary | 65 | Minor | [1] |
Reaction Pathways and Experimental Workflow
The methylation of phenol proceeds through a complex network of parallel and consecutive reactions. Understanding these pathways is crucial for optimizing catalyst selectivity.
Caption: Reaction network for phenol methylation on solid acid catalysts.[1][2]
A systematic approach is necessary for the comparative evaluation of catalysts. The following workflow outlines the key steps from catalyst selection to performance analysis.
Caption: A logical workflow for the comparative analysis of catalysts.
Detailed Experimental Protocols
Accurate comparison of catalyst performance requires standardized experimental procedures. Below are representative protocols for catalyst preparation and activity testing.
Catalyst Preparation
1. Zeolite Catalysts (e.g., H-MCM-22): The synthesis of zeolite catalysts typically involves hydrothermal crystallization of a silica-alumina gel in the presence of a structure-directing agent. The resulting material is then calcined to remove the template and ion-exchanged to introduce acidic protons.
2. Mixed Oxide Catalysts (e.g., Cr₂O₃ doped Fe₂O₃-V₂O₅): These catalysts are often prepared by co-precipitation or impregnation methods. For instance, a solution containing the metal precursors (e.g., nitrates or chlorides) is precipitated by adding a base. The resulting solid is then washed, dried, and calcined at high temperatures to form the mixed oxide.
3. Ni-Mn-Fe Spinel Catalysts (e.g., Ni₁-xMnₓFe₂O₄): Spinel ferrite (B1171679) catalysts can be synthesized using a co-precipitation method. Aqueous solutions of the metal nitrates are mixed in the desired stoichiometric ratio. A precipitating agent, such as sodium hydroxide, is added to obtain a precipitate, which is then filtered, washed, dried, and calcined at an elevated temperature (e.g., 773 K) for several hours.[8]
Catalytic Activity Testing
The vapor-phase methylation of phenol is commonly conducted in a fixed-bed microreactor.
-
Reactor Setup: A tubular fixed-bed reactor is typically used, with the catalyst packed between two plugs of glass wool. The upper section of the reactor often serves as a preheater.[8]
-
Catalyst Activation: Before the reaction, the catalyst is activated in situ by heating under a flow of an inert gas (e.g., nitrogen) or air at a specific temperature for a set duration. For example, Ni-Mn-Fe spinel catalysts are activated at 773 K for 4 hours under an air flow.[8]
-
Reaction Conditions:
-
Feed: A mixture of phenol and methanol, with a specific molar ratio (e.g., 1:6), is fed into the reactor.[8]
-
Temperature: The reaction is carried out at a controlled temperature, typically ranging from 200°C to 500°C.[1][3][8]
-
Weight Hourly Space Velocity (WHSV): The WHSV, defined as the mass flow rate of the reactants per unit mass of the catalyst, is a critical parameter. A typical WHSV is around 0.5 h⁻¹.[8]
-
-
Product Analysis: The reaction products are condensed and collected. The composition of the liquid product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SE-30).[8]
Discussion and Conclusion
The choice of catalyst for phenol methylation is a trade-off between activity, selectivity, and stability.
-
Zeolites like HBEA and HY exhibit high initial phenol conversion due to the presence of strong Brønsted and Lewis acid sites.[1] However, they are also prone to deactivation due to coke formation.[1] Shape-selective zeolites like HMCM-22 can favor the formation of p-cresol.[1][3]
-
Metal oxides are also effective catalysts. MgO-based catalysts are highly selective towards o-cresol and 2,6-xylenol.[4] Iron-chromium mixed oxides have shown high conversion of phenol with high selectivity to 2,6-dimethylphenol (B121312).[7] Spinel ferrites, such as MnFe₂O₄, have demonstrated high phenol conversion with a preference for ortho-alkylation.[8]
-
The acidity of the catalyst plays a crucial role. Catalysts with strong Brønsted acidity, like HPA/SiO₂, tend to favor O-alkylation, leading to higher anisole selectivity.[1] In contrast, the presence of both Lewis and Brønsted acid sites promotes C-alkylation to form cresols.[1][2]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–this compound circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
A Comparative Guide to the Accuracy and Precision of p-Cresol Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of p-cresol (B1678582), a key uremic toxin and biomarker, is critical for research in chronic kidney disease (CKD), gut microbiome metabolism, and drug development. This guide provides a comprehensive comparison of the most prevalent analytical methods for p-cresol quantification, focusing on their performance, experimental protocols, and underlying principles. The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate assay for p-cresol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods, with data compiled from various validation studies.
| Parameter | HPLC-Fluorescence | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.5 - 30 µg/mL[1] | 0.5 - 50 µg/mL[2] | Wide range, dependent on derivatization | 0.05 - 80 µg/mL[2] |
| Accuracy (% Recovery) | ~95.4%[3] | ~95%[2] | >95%[4] | 90.1 - 111.1%[2] |
| Precision (%RSD) | Intra-assay: 3.2%, Inter-assay: 6.9%[3] | <10%[2] | <15% | <15%[2] |
| Limit of Detection (LOD) | 1.3 µmol/L (~0.14 µg/mL)[3] | ~0.1 µg/mL[2] | 0.016 µg/mL[4] | 20 pg/mL[2][5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | ~0.5 µg/mL[2] | 50 ng/mL | 50 ng/mL[2][6] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of p-cresol and its isomers.[7]
a. Sample Preparation (Human Plasma/Serum)
-
To 200 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[2]
b. HPLC Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 20:80 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection:
-
Quantification: Based on a calibration curve prepared using p-cresol standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for p-cresol analysis, often requiring derivatization.
a. Sample Preparation and Derivatization
-
Acid hydrolysis is typically performed to release conjugated p-cresol. Heat a urine or serum sample with concentrated mineral acid.[4]
-
Extract p-cresol from the aqueous hydrolysate into an organic solvent like methylene (B1212753) chloride.[4]
-
Concentrate the extract.
-
Derivatize the sample to improve volatility and chromatographic properties.
b. GC-MS Instrumentation and Conditions
-
GC Column: A capillary column suitable for separating phenolic compounds.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for p-cresol quantification due to its superior sensitivity and specificity.[8]
a. Sample Preparation
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., p-cresol-d7).[9]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.[9]
b. LC-MS/MS Instrumentation and Conditions
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for p-cresol and the internal standard. For p-cresol, this could be m/z 107.1 → 89.1.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for HPLC-based p-cresol quantification.
Caption: Workflow for GC-MS-based p-cresol quantification.
Caption: Workflow for LC-MS/MS-based p-cresol quantification.
Caption: Metabolic pathway of p-cresol formation and detoxification.
References
- 1. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials [mdpi.com]
- 9. benchchem.com [benchchem.com]
performance of cresol as a preservative compared to parabens in formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate preservative system is a critical determinant of the safety, stability, and efficacy of pharmaceutical and cosmetic formulations. Among the most established preservatives are cresols and parabens, each possessing a distinct profile of antimicrobial activity, chemical stability, and formulation compatibility. This guide provides an objective comparison of the performance of cresol and parabens, supported by experimental data, to aid in the selection of the most suitable preservative for a given formulation.
Quantitative Performance Data
The antimicrobial efficacy of a preservative is fundamentally assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for m-cresol (B1676322), a common this compound isomer used in formulations, and various parabens against a range of bacteria and fungi. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Parabens against Selected Bacteria
| Microorganism | m-Cresol (µg/mL) | Methylparaben (µg/mL) | Propylparaben (B1679720) (µg/mL) | Butylparaben (µg/mL) |
| Staphylococcus aureus | - | >16,000[1] | 250 - >4000[1] | 500[1] |
| Escherichia coli | - | 500 - >16,000[1] | 125 - >4000[1] | 500[1] |
| Pseudomonas aeruginosa | - | >16,000[1] | >4000[1] | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Parabens against Selected Fungi
| Microorganism | Methylparaben (µg/mL) | Propylparaben (µg/mL) |
| Candida albicans | 500 | - |
| Aspergillus brasiliensis | 1000 | - |
Key Performance Characteristics
This compound:
Cresols, particularly m-cresol, are phenolic compounds widely used as preservatives in parenteral products, including insulin (B600854) and vaccine formulations.[2] They exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[3] The mechanism of action for this compound involves the destruction of bacterial cell membranes, leading to the leakage of intracellular components and cell death.[4][5] Cresols are effective over a wide pH range but can be volatile, which may lead to a decrease in concentration over the product's shelf-life.[3]
Parabens:
Parabens are esters of p-hydroxybenzoic acid and are extensively used in a variety of formulations, including oral, topical, and parenteral products.[6] Their antimicrobial efficacy generally increases with the length of the alkyl chain (butylparaben > propylparaben > ethylparaben (B1671687) > methylparaben), although their water solubility decreases commensurately.[3][7] Parabens are more effective against fungi and gram-positive bacteria than gram-negative bacteria.[7] To achieve a broader spectrum of activity, parabens are often used in combination, such as methylparaben and propylparaben.[8] The primary mechanism of action for parabens is the disruption of membrane transport processes, though they may also inhibit the synthesis of DNA and RNA and certain key enzymes.[9] They are effective over a pH range of 4-8.[3]
Experimental Protocols
The evaluation of preservative efficacy is standardized through challenge tests outlined in various pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). These tests involve intentionally inoculating a product with a specified concentration of representative microorganisms and monitoring the microbial population over a defined period.
Preservative Efficacy Test (PET) Workflow
A generalized workflow for a preservative efficacy challenge test is as follows:
-
Preparation of Inoculum: Standardized suspensions of challenge microorganisms are prepared. Common test organisms include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.
-
Inoculation: The formulation is inoculated with a specific concentration of each microorganism in separate containers. The typical inoculum concentration is between 1 x 105 and 1 x 106 colony-forming units (CFU) per mL of the product.
-
Incubation: The inoculated product is stored at a controlled temperature, typically between 20°C and 25°C, for a period of 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are withdrawn from the inoculated containers, and the number of viable microorganisms is determined using standard plating techniques.
-
Evaluation of Results: The change in the microbial population is calculated at each time point. The acceptance criteria vary depending on the pharmacopeia and the product category (e.g., parenteral, oral, topical) but generally require a significant reduction in the bacterial count and no increase in the yeast and mold counts.
Preservative Efficacy Test (PET) Workflow
Mechanisms of Antimicrobial Action
The distinct chemical structures of this compound and parabens result in different mechanisms of antimicrobial action at the cellular level.
This compound's Mechanism of Action
This compound's primary mode of action is the disruption of the microbial cell membrane. As a phenolic compound, it partitions into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids. This loss of cellular integrity ultimately results in cell death.
This compound's Antimicrobial Mechanism
Paraben's Mechanism of Action
The antimicrobial action of parabens is multifaceted. Their primary mechanism is believed to be the disruption of membrane transport processes by interfering with the electrochemical potential across the cell membrane (proton motive force). This disruption inhibits the uptake of nutrients and the expulsion of waste products. Additionally, parabens have been shown to inhibit the synthesis of DNA and RNA, as well as the activity of certain enzymes essential for microbial metabolism.
Parabens' Antimicrobial Mechanism
Stability and Formulation Considerations
The stability of a preservative is crucial for ensuring its efficacy throughout the product's shelf life.
This compound: Cresols are generally stable but can be lost from formulations due to their volatility.[3] This is a particularly important consideration for products in containers with permeable closures. Their interaction with formulation components, such as polysorbates, can also impact their preservative efficacy.
Parabens: Parabens are chemically stable over a wide pH range (4-8).[3] However, their stability can be affected by the pH of the formulation, with hydrolysis occurring under alkaline conditions.[10][11] The solubility of parabens in aqueous solutions is limited and decreases with increasing alkyl chain length.[7] This can be a challenge in purely aqueous formulations, but their oil-water partition coefficient makes them suitable for emulsion-based products.
Conclusion
Both this compound and parabens are effective and widely used preservatives with long histories of use in pharmaceutical and cosmetic products. The choice between them, or the decision to use them in combination, depends on the specific requirements of the formulation.
-
This compound is a potent, broad-spectrum preservative particularly well-suited for parenteral formulations where its volatility can be managed through appropriate packaging.
-
Parabens offer a versatile option for a wide range of formulations, with their efficacy against fungi being a notable advantage. The use of paraben combinations can provide a broader spectrum of antimicrobial activity.
Ultimately, the selection of a preservative system should be based on rigorous preservative efficacy testing of the final formulation to ensure optimal performance and product safety.
References
- 1. benchchem.com [benchchem.com]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts | MDPI [mdpi.com]
- 8. elchemy.com [elchemy.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cresol Isomers in the Synthesis of Commercial Agrochemicals and Biocides
An objective comparison of the synthetic routes and applications of pesticides and other bioactive compounds derived from ortho-, meta-, and para-cresol, supported by available experimental data.
Cresol isomers—ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol)—are fundamental building blocks in the chemical industry, serving as precursors to a diverse array of commercially significant products. Their distinct chemical structures, arising from the different positions of the methyl group on the phenol (B47542) ring, dictate their reactivity and suitability for various synthetic pathways. This guide provides a comparative study of these isomers in the synthesis of pesticides and other bioactive molecules, offering insights for researchers, scientists, and professionals in drug and agrochemical development.
Isomer-Specific Applications in Pesticide Synthesis
The substitution pattern of this compound isomers significantly influences the types of pesticides and bioactive compounds that can be efficiently synthesized.
-
Ortho-Cresol (o-Cresol): This isomer is a key precursor for several widely used phenoxy herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid) and DNOC (4,6-dinitro-o-cresol).[1] The presence of the methyl group at the ortho position influences the regioselectivity of subsequent reactions.
-
Meta-Cresol (m-Cresol): A versatile intermediate, m-cresol (B1676322) is crucial for the production of organophosphate insecticides like fenitrothion (B1672510) and fenthion.[1][2] It also serves as a foundational molecule for the synthesis of some pyrethroid insecticides, a major class of modern insecticides.[1]
-
Para-Cresol (p-Cresol): While used in the synthesis of some herbicides and insecticides, p-cresol (B1678582) is most notably a precursor to the widely used antioxidant butylated hydroxytoluene (BHT).[3][4] Its application in the synthesis of high-volume pesticides is less prominent compared to its ortho and meta counterparts.
Comparative Synthesis and Yields
The efficiency of converting this compound isomers into their respective pesticide derivatives varies depending on the specific reaction pathways and conditions. The following table summarizes the synthesis of representative compounds from each isomer, including reaction types and reported yields where available.
| This compound Isomer | Derived Compound | Compound Type | Key Synthesis Steps | Reported Yield | Reference |
| o-Cresol | MCPA | Herbicide | Etherification with chloroacetic acid, followed by chlorination. | 70-95.5% | [5][6] |
| DNOC | Herbicide, Insecticide, Fungicide | Disulfonation followed by nitration with nitric acid. | 66.3-74.4% | [7][8] | |
| m-Cresol | Fenitrothion | Insecticide | Nitration followed by reaction with dimethyl phosphorochloridothioate. | Data not readily available | [9] |
| Etofenprox (B1671711) | Insecticide | Multi-step synthesis involving etherification. | 45.2-54% | [10] | |
| p-Cresol | BHT | Antioxidant | Friedel-Crafts alkylation with isobutylene (B52900). | up to 98.7% | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of these compounds. Below are representative experimental protocols for the synthesis of a key pesticide from each this compound isomer and a general protocol for assessing pesticide efficacy.
Synthesis Protocols
1. Synthesis of MCPA from o-Cresol
This two-step process involves an initial etherification followed by chlorination.
-
Step 1: Etherification to form 2-methylphenoxyacetic acid.
-
o-Cresol is reacted with a concentrated solution of sodium hydroxide (B78521) in a reaction vessel to form sodium o-cresoxide.
-
A solution of sodium chloroacetate (B1199739) is then added dropwise to the vessel.
-
The reaction mixture is heated to 125-140°C and maintained for 8-10 hours.[5]
-
The resulting product is 2-methyl-sodium phenoxyacetate (B1228835).[5]
-
-
Step 2: Chlorination to form MCPA.
-
The 2-methyl-sodium phenoxyacetate is dissolved in an aqueous solution.
-
In the presence of a catalyst, such as dimethylaminopyridine and N,N-dimethylformamide, chlorine gas is introduced at a controlled temperature (e.g., 20-25°C).[6]
-
After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the MCPA product.[6]
-
The solid MCPA is then collected by filtration and washed.
-
2. Synthesis of Fenitrothion from m-Cresol
The synthesis of fenitrothion involves the reaction of 3-methyl-4-nitrophenol (B363926) with dimethyl phosphorochloridothioate.[9]
-
3-methyl-4-nitrophenol is dissolved in an appropriate organic solvent (e.g., toluene) in a reaction vessel.
-
A base, such as triethylamine, is added to the mixture.
-
Dimethyl phosphorochloridothioate is then added slowly to the reaction mixture.
-
The reaction is stirred at a controlled temperature until completion.
-
The resulting mixture is then washed and the solvent evaporated to yield fenitrothion.
3. Synthesis of BHT from p-Cresol
BHT is synthesized via the Friedel-Crafts alkylation of p-cresol with isobutylene.
-
p-Cresol and a catalytic amount of an acid catalyst (e.g., sulfuric acid or an aromatic sulfonic acid) are charged into a pressure reactor.[11]
-
The reactor is sealed, and gaseous isobutylene is introduced under pressure (0.05 to 0.5 MPa).[11]
-
The reaction is conducted at a temperature between 20 to 120°C.[11]
-
Upon completion, the crude product is washed to remove the catalyst.
-
The final BHT product is then purified.
General Protocol for Pesticide Efficacy Testing
The following outlines a general workflow for evaluating the efficacy of a newly synthesized pesticide. Specific parameters will vary based on the target pest and whether the compound is an insecticide, herbicide, or fungicide.
-
Preparation of Test Solutions: The synthesized pesticide is dissolved in an appropriate solvent and diluted to create a range of test concentrations.
-
Experimental Setup:
-
Herbicides: Target weed species are grown in pots under controlled greenhouse conditions. At a specific growth stage, the plants are treated with the herbicide solutions.[13]
-
Insecticides: A population of the target insect is reared in a laboratory setting. The insecticide can be applied directly to the insects, to their food source, or to the surfaces of their enclosure.[7]
-
Fungicides: A culture of the target fungus is grown on a suitable medium. The fungicide is incorporated into the growth medium at various concentrations.[1]
-
-
Treatment Application: The test solutions are applied uniformly to the target organisms or their environment. A control group is treated with the solvent only.
-
Incubation and Observation: The treated organisms are maintained under controlled environmental conditions (temperature, humidity, light). Observations are made at regular intervals to assess the effects of the pesticide, such as plant mortality, insect mortality, or inhibition of fungal growth.
-
Data Collection and Analysis: Quantitative data, such as the percentage of mortality or the degree of growth inhibition, are recorded. Statistical analysis is performed to determine the effective dose (e.g., LD50 or EC50) of the pesticide.
Visualization of Synthetic Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the synthetic workflows for the representative pesticides and their mechanisms of action.
References
- 1. P-CHLOROthis compound - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105906481A - P-cresol preparation method and equipment - Google Patents [patents.google.com]
- 4. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 5. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 6. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 7. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]
- 8. RU2508286C1 - Method of producing 4,6-dinitro-o-cresol - Google Patents [patents.google.com]
- 9. Fenitrothion (Ref: OMS 43) [sitem.herts.ac.uk]
- 10. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]
- 11. CN1072638C - Process for pressing preparation of 2,6-di-tert-butyl-p-cresol - Google Patents [patents.google.com]
- 12. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 13. P-Chlorothis compound - Wikiwand [wikiwand.com]
Urinary o-Cresol as a Biomarker for Toluene Exposure: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to industrial solvents like toluene (B28343) is critical for occupational safety and toxicological studies. Urinary o-cresol (B1677501), a metabolite of toluene, has been widely investigated as a potential biomarker for monitoring toluene exposure. This guide provides a comprehensive comparison of urinary o-cresol with other key biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate exposure assessment strategy.
Toluene is an aromatic hydrocarbon extensively used in industrial applications, which can lead to significant occupational and environmental exposure. The International Agency for Research on Cancer (IARC) has classified toluene as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited or inadequate evidence in experimental animals.[1][2][3] Monitoring exposure is therefore crucial. After absorption, toluene is metabolized in the body, and its metabolites are excreted in the urine. The measurement of these metabolites serves as a biological indicator of exposure.
Comparative Analysis of Toluene Biomarkers
Several biomarkers have been evaluated for their efficacy in monitoring toluene exposure. The most common include urinary o-cresol, urinary toluene itself, and hippuric acid. The ideal biomarker should be sensitive, specific, have a strong correlation with exposure levels, and be minimally affected by confounding factors.
A study comparing urinary o-cresol (o-C) and unmetabolized urinary toluene (TOL-U) in rotogravure printing workers exposed to toluene found that TOL-U may be a superior biomarker.[4][5][6] While both biomarkers correlated with airborne toluene (TOL-A), TOL-U showed a stronger correlation (r = 0.844) compared to o-cresol (r = 0.704).[4][5][6] Furthermore, smoking habits were found to significantly increase the excretion of o-cresol, whereas urinary toluene was not affected.[4][5][6] Urinary toluene also demonstrated higher specificity and sensitivity, with lower background levels.[4][5][6]
However, at very low exposure levels (around 2 ppm), the validity of o-cresol as a biomarker may be limited.[7] In such scenarios, toluene in blood (Tol-B) and urinary toluene (Tol-U) have shown higher correlation coefficients with airborne toluene.[7] Other metabolites such as benzylmercapturic acid (BMA) and hippuric acid (HA) have been found to be less reliable at low exposure levels.[7]
The table below summarizes the quantitative data from a comparative study of urinary o-cresol and urinary toluene.
| Parameter | Exposed Group (Printers) | Control Group |
| Airborne Toluene (TOL-A) (mg/m³) (Median) | 48 (range: 6.0-162.0) | 0.021 (range: <0.003-0.137) |
| Urinary o-Cresol (o-C) (mg/g creatinine) (Median) | 0.185 (range: 0.032-0.948) | 0.027 (range: <0.006-0.330) |
| Urinary Toluene (TOL-U) (µg/L) (Median) | 7.6 (range: 1.8-23.9) | 0.140 (range: 0.094-0.593) |
| Correlation with TOL-A (Pearson's r) | o-C: 0.704; TOL-U: 0.844 | N/A |
Data from a study on rotogravure printing workers.[4][5][6]
Metabolic Pathway of Toluene
The primary metabolic pathway for toluene involves its oxidation to benzyl (B1604629) alcohol, which is then further metabolized and excreted. A minor pathway involves the formation of cresols.
Experimental Protocols
The determination of urinary o-cresol and other toluene metabolites typically involves chromatographic methods. Below are summarized methodologies for the analysis of urinary o-cresol and urinary toluene.
Determination of Urinary o-Cresol
A common method for the quantitative determination of urinary o-cresol is gas chromatography.
-
Sample Preparation (Acid Hydrolysis): To measure total o-cresol (free and conjugated), urine samples undergo acid hydrolysis. A 5-mL aliquot of urine is mixed with 1 mL of concentrated hydrochloric acid.[8][9] The mixture is then heated in a water bath at 95-100°C for 1.5 to 2 hours to deconjugate the o-cresol metabolites.[8][9]
-
Extraction: After cooling, an internal standard (e.g., 3,4-dimethylphenol) is added.[10] The hydrolyzed o-cresol is then extracted from the aqueous phase using an organic solvent such as methylene (B1212753) chloride or methyl tert-butyl ether (MTBE).[9][10]
-
Analysis by Gas Chromatography (GC): The organic extract is concentrated and injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[4][10] A capillary column, such as a DB-5, is used for separation.[10]
-
Quantification: The concentration of o-cresol is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of o-cresol.[8]
Determination of Urinary Toluene
The analysis of unmetabolized toluene in urine is often performed using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC/MS).[4][5][6]
-
Sample Preparation: A urine sample is placed in a headspace vial.
-
Solid-Phase Microextraction (SPME): An SPME fiber is exposed to the headspace above the urine sample to adsorb the volatile toluene.
-
Analysis by GC/MS: The SPME fiber is then thermally desorbed in the injection port of a GC/MS system for analysis.
-
Quantification: Quantification is achieved using an internal standard and a calibration curve.
The following diagram illustrates a general workflow for the comparative analysis of toluene biomarkers.
Conclusion
While urinary o-cresol is a feasible biomarker for assessing occupational exposure to toluene, its utility has limitations.[11] It is susceptible to interference from smoking and may have lower sensitivity and specificity compared to unmetabolized urinary toluene, especially at high exposure levels.[4][5][6] At very low exposure concentrations, both urinary o-cresol and hippuric acid show weaker correlations with airborne toluene levels compared to urinary and blood toluene.[7] Therefore, for a more accurate and reliable assessment of toluene exposure, particularly in non-smoking individuals and across a range of exposure levels, the analysis of unmetabolized toluene in urine is recommended as a superior alternative.[4][5][6] The choice of biomarker should ultimately be guided by the specific exposure scenario, the required sensitivity, and potential confounding factors.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Toluene (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 3. gov.uk [gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between urinary o-cresol and toluene as biomarkers of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Limited validity of o-cresol and benzylmercapturic acid in urine as biomarkers of occupational exposure to toluene at low levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. cdc.gov [cdc.gov]
- 10. Gas chromatographic determination of urinary o-cresol for the monitoring of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Evaluation of urinary ortho-cresol as biological monitoring indicator of occupational exposure to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different sorbent materials for cresol air sampling efficiency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sorbent Performance in Cresol Air Sampling
The accurate quantification of this compound isomers (o-, m-, and p-cresol) in the air is critical in various research and industrial settings due to their prevalence and potential health implications. The choice of sorbent material for air sampling is a crucial factor that directly impacts the efficiency and reliability of these measurements. This guide provides a detailed comparison of different sorbent materials—XAD-7, Tenax® TA, Chromosorb® 106, and Activated Carbon—for their effectiveness in sampling airborne cresols. The comparison is based on key performance metrics, including breakthrough volume, desorption efficiency, and recovery rates, supported by available experimental data.
Quantitative Performance Data
The following table summarizes the key performance indicators for each sorbent material based on available literature. It is important to note that direct comparative studies for all sorbents under identical conditions for this compound sampling are limited.
| Sorbent Material | Analyte | Breakthrough Volume (L/g) | Desorption Efficiency (%) | Recovery (%) |
| XAD-7 Resin | Cresols | 216 L (for a 100-mg section)[1] | 97.9[1] | >90[2] |
| Tenax® TA | o-Cresol | ~4100 (at 20°C) | Data not available for this compound | Data not available for this compound |
| p-Cresol | ~4000 (at 20°C) | |||
| Chromosorb® 106 | Toluene | Data not available for this compound | 99.7 | Data not available for this compound |
| Activated Carbon | Cresols | Data not available for this compound air sampling | Data not available for this compound air sampling | Data not available for this compound air sampling |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are the experimental protocols for this compound air sampling using the discussed sorbent materials, as derived from established methods and studies.
XAD-7 Resin (Based on OSHA Method 32)
-
Sorbent Tube Preparation: Glass tubes (7 cm long, 6 mm OD, 4 mm ID) are packed with a 100 mg front section and a 50 mg backup section of 20/50 mesh XAD-7 resin. Glass wool plugs are used to separate and retain the sorbent.
-
Sampling Procedure:
-
A calibrated personal sampling pump is used to draw air through the sorbent tube at a flow rate of 0.1 L/min.
-
A total air volume of 24 L is recommended.
-
After sampling, the tubes are sealed with plastic caps.
-
-
Sample Preparation and Analysis:
-
The front and back sections of the sorbent are transferred to separate vials.
-
2.0 mL of methanol (B129727) is added to each vial as the desorption solvent.
-
The vials are agitated for 30 minutes.
-
The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography with a Flame Ionization Detector (GC-FID).[1]
-
Tenax® TA
-
Sorbent Tube Preparation: Stainless steel or glass tubes are typically packed with a specific amount of Tenax® TA (e.g., 200 mg). The tubes are conditioned by heating under a flow of inert gas before use.
-
Sampling Procedure:
-
A calibrated sampling pump is used to draw air through the tube at a defined flow rate (e.g., 50-200 mL/min).
-
The total sample volume should not exceed the breakthrough volume, which is temperature-dependent.
-
-
Sample Preparation and Analysis:
-
Samples are typically analyzed by thermal desorption (TD) coupled with GC-MS.
-
The tube is heated in the thermal desorber, and the desorbed analytes are transferred to the GC column for separation and analysis.
-
Chromosorb® 106
-
Sorbent Tube Preparation: Glass or stainless steel tubes are packed with Chromosorb® 106 (e.g., 100 mg front section, 50 mg back section). The tubes are conditioned prior to use.
-
Sampling Procedure:
-
Air is drawn through the tube using a calibrated pump at a specified flow rate.
-
-
Sample Preparation and Analysis:
-
Analysis is typically performed by solvent extraction followed by GC.
-
Carbon disulfide has been used as a desorption solvent for other aromatic compounds.[3]
-
Alternatively, thermal desorption can be used, with a recommended maximum temperature of 250°C and a desorption temperature of 220°C.
-
Activated Carbon
-
Sorbent Tube Preparation: Glass tubes are filled with activated charcoal, typically in two sections (e.g., 100 mg front, 50 mg back).
-
Sampling Procedure:
-
A low-flow sampling pump is used to draw a known volume of air through the tube.
-
-
Sample Preparation and Analysis:
-
The charcoal from each section is transferred to separate vials.
-
A desorption solvent, commonly carbon disulfide for non-polar compounds, is added to each vial.
-
The mixture is agitated to allow for desorption.
-
The eluent is then analyzed by GC.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for this compound air sampling and analysis using sorbent tubes.
Caption: Generalized workflow for this compound air sampling and analysis.
Objective Comparison of Sorbent Materials
The selection of an appropriate sorbent for this compound air sampling depends on several factors, including the expected concentration of cresols, the presence of other volatile organic compounds (VOCs), environmental conditions (e.g., humidity), and the analytical instrumentation available.
XAD-7 Resin emerges as a well-documented and robust option for this compound sampling, with the backing of a validated OSHA method. Its high breakthrough volume and excellent desorption efficiency with a common solvent like methanol make it a reliable choice for occupational and environmental monitoring.[1] The availability of a detailed protocol enhances its appeal for applications requiring high accuracy and reproducibility.
Tenax® TA is a widely used sorbent for a broad range of VOCs and demonstrates a very high theoretical breakthrough volume for this compound isomers at ambient temperature. This makes it suitable for sampling low concentrations of cresols or for long-term sampling. Its primary analysis method is thermal desorption, which offers high sensitivity. However, the lack of a standardized, detailed protocol specifically for this compound sampling and the absence of published desorption efficiency data for cresols are notable limitations.
Chromosorb® 106 is another porous polymer sorbent that has been used for sampling various VOCs. While it shows excellent desorption efficiency for toluene, a structurally similar compound, there is a significant lack of specific performance data for cresols. This makes it difficult to directly compare its efficiency with XAD-7 or Tenax® TA for this specific application. Further validation studies would be required to confidently employ Chromosorb® 106 for quantitative this compound air sampling.
Activated Carbon is a traditional and cost-effective sorbent with a high capacity for a wide range of VOCs. However, its application in this compound air sampling is not well-documented in the reviewed literature. The primary challenge with activated carbon is often the desorption of polar compounds like cresols, and the efficiency can be influenced by the choice of desorption solvent. While carbon disulfide is commonly used, its toxicity is a concern. The absence of specific breakthrough volume and desorption efficiency data for cresols in air sampling makes it a less predictable choice compared to the polymeric resins for this particular application.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of cresol is a critical component of laboratory safety, environmental protection, and regulatory compliance. As a hazardous substance that is toxic and corrosive, this compound and its derivatives require strict adherence to established disposal protocols.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in research and professional settings.
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. This compound is toxic if ingested or in contact with skin and can cause severe skin burns and eye damage.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[6][7]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[6][8]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Step-by-Step this compound Disposal Protocol
The required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste management company.[1][6] On-site chemical treatment or neutralization should not be attempted without a validated protocol and explicit approval from EHS.[6]
Step 1: Waste Segregation and Collection Proper segregation is the foundational step in safe chemical waste management.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container for all this compound-containing waste.[1]
-
Waste Types: This includes unused or expired this compound, solutions containing this compound, and all contaminated lab materials such as pipette tips, wipes, gloves, and empty containers.[1][6]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[6]
Step 2: Container Labeling Accurate labeling is a regulatory requirement and essential for safety.
-
The waste container must be clearly labeled with the words "Hazardous Waste." [6]
-
Identify the contents, including the full chemical name ("this compound" or the specific isomer) and its CAS number.[6]
-
List all constituents in the container, including solvents and their approximate percentages.
Step 3: Temporary Storage Store waste containers safely and securely prior to pickup.
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[8]
-
Designated Area: Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.[6]
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.
-
Incompatible Materials: The storage area must be away from drains and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][9]
Step 4: Arranging for Disposal Professional disposal is mandatory.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][6]
-
Provide Information: Be prepared to provide the EHS staff with a complete and accurate description of the waste's contents.[6]
-
Licensed Disposal Company: Your EHS department will ensure the waste is offered to a licensed hazardous material disposal company for final treatment, which typically involves high-temperature incineration.[1][2]
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via standard methods.
-
Do NOT pour this compound waste down the drain.[1] this compound is toxic to aquatic life.[3]
-
Do NOT dispose of this compound waste in the regular trash.[1]
-
Do NOT allow this compound to evaporate in the fume hood as a means of disposal.
Quantitative Data: Regulatory and Disposal Parameters
This compound is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA). The following tables summarize its regulatory codes and approved disposal methods.
| This compound Isomer / Mixture | EPA Hazardous Waste Code |
| o-Cresol | D023 |
| m-Cresol | D024 |
| p-Cresol | D025 |
| This compound (mixed isomers, cresylic acid) | D026, U052 |
| Spent solvent mixtures with ≥10% this compound | F004 |
| Source:[10][11][12] |
| Disposal Method | Operational Parameters |
| Rotary Kiln Incineration | Temperature: 820–1,600 °C, Residence Time: Seconds |
| Fluidized Bed Incineration | Temperature: 450–980 °C, Residence Time: Seconds |
| Biological Wastewater Treatment | 96% reduction of chemical oxygen demand |
| Source:[13] |
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Methodology for Small Spill Cleanup
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large or ventilation is poor, evacuate the lab.[1][9]
-
Wear Full PPE: Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.
-
Containment: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or commercial sorbents.[2][3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and any contaminated PPE through the hazardous waste stream as described above.
This compound Disposal Workflow
Caption: this compound Disposal Workflow. This diagram illustrates the necessary steps for the safe handling, storage, and ultimate disposal of this compound waste from a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. sasol.com [sasol.com]
- 3. vigon.com [vigon.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. wku.edu [wku.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Guide to Personal Protective Equipment for Handling Cresol
This guide provides crucial safety and logistical information for the handling and disposal of cresol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and mitigate exposure risks. This compound, in all its isomers (ortho-, meta-, and para-), is a toxic and corrosive compound that demands stringent safety protocols.[1][2]
Primary Hazard Overview
This compound is highly corrosive and can cause severe skin burns and eye damage upon contact.[1][3] It is toxic if swallowed or absorbed through the skin.[3] Inhalation of this compound vapors can irritate the respiratory system, and high exposure can lead to severe health effects, including central nervous system depression, lung, liver, and kidney damage.[4][5] Therefore, the primary goal is to minimize all routes of exposure through a combination of engineering controls, safe work practices, and appropriate personal protective equipment (PPE).
First Line of Defense: Engineering and Administrative Controls
Before relying on PPE, which is considered the last line of defense, robust engineering and administrative controls must be implemented.[4][6]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Where possible, use automated or closed systems for transferring this compound to minimize the generation of vapors.[4] Emergency eyewash stations and safety showers must be immediately accessible in any area where this compound is handled.[4][8]
-
Administrative Controls : Access to areas where this compound is used should be restricted. All personnel must receive comprehensive training on the hazards of this compound and the specific procedures for safe handling, storage, and emergency response before beginning work.[4][9]
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment of the specific procedures being performed will determine the exact level of PPE required.[6] The following recommendations represent a baseline for handling this compound.
Quantitative Data for PPE Selection and Exposure Limits
The following table summarizes key exposure limits and material recommendations for PPE when handling this compound.
| Parameter | Value/Recommendation | Source(s) |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 5 ppm (22 mg/m³) | [4][6][10] |
| NIOSH REL (10-hr TWA) | 2.3 ppm | [4] |
| ACGIH TLV (8-hr TWA) | 5 ppm | [4] |
| NIOSH IDLH | 250 ppm | [4] |
| Hand Protection | ||
| Recommended Glove Materials | Butyl Rubber, Neoprene, Viton®, Nitrile Rubber, PE/EVAL | [4][11][12][13] |
| Protective Clothing | ||
| Recommended Materials | DuPont Responder®, DuPont Tychem® BR/LV, SL and TK | [4] |
| Respiratory Protection (NIOSH Recommendations) | ||
| Up to 23 ppm | Air-purifying half-mask respirator with organic vapor cartridge(s) and N95, R95, or P95 filters. | [5] |
| Up to 57.5 ppm | Powered, air-purifying respirator with an organic vapor cartridge and a high-efficiency particulate filter. | [5] |
| Up to 115 ppm | Air-purifying full-facepiece respirator with organic vapor cartridge(s) and N100, R100, or P100 filters. | [5] |
| Emergency/Unknown Concentration | Full-facepiece positive-pressure, air-supplied respirator (SCBA). | [4][14] |
Note: TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value, IDLH = Immediately Dangerous to Life or Health.
Operational Plan: PPE Protocols
Donning (Putting On) PPE
A systematic approach to donning PPE is critical to ensure complete protection.
-
Hand Hygiene : Start by washing your hands thoroughly.
-
Protective Clothing : Put on a chemical-resistant apron, lab coat, or coveralls.[11]
-
Respirator : If required, perform a seal check and don the respirator. Respirator use must comply with a written respiratory protection program, including training and fit testing, as described in OSHA standard 29 CFR 1910.134.[4][15]
-
Eye and Face Protection : Wear chemical safety goggles.[7] If there is a significant splash hazard, also wear a face shield over the goggles.[4] Contact lenses should not be worn when working with this compound.[4]
-
Gloves : Don chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat or suit.[16] Always inspect gloves for any signs of degradation or punctures before use.[11]
Doffing (Removing) PPE
Removing PPE correctly is crucial to prevent cross-contamination. The principle is to remove the most contaminated items first.
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in a designated hazardous waste container.[17]
-
Protective Clothing : Remove the apron or coveralls by peeling them away from your body, avoiding contact with the exterior.
-
Face and Eye Protection : Remove the face shield (if used) and then the goggles from the back to the front.
-
Respirator : Remove the respirator without touching the front of the device.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Disposal Plan for Contaminated PPE and Materials
All materials that come into contact with this compound must be treated as hazardous waste.[4] Adherence to institutional and regulatory guidelines is mandatory.
-
Waste Segregation :
-
Solid Waste : All disposable PPE (gloves, aprons, etc.), absorbent materials from spills, and contaminated labware must be collected in a designated, clearly labeled, and sealed hazardous waste container.[11][17]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[17] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management : Waste containers must be kept closed except when adding waste. They should be stored in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Final Disposal : All this compound-related waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[4][11] Never dispose of this compound or contaminated materials down the drain or in the regular trash.[17]
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact : Quickly remove all contaminated clothing.[4] Immediately flush the affected area with copious amounts of water for at least 15-30 minutes.[4][15] Seek immediate medical attention.[4] After flushing, a solution of polyethylene (B3416737) glycol and ethanol (B145695) may be applied if available and part of your institution's protocol.[6][10]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air immediately.[18] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[19]
-
Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Seek immediate medical attention.[20]
-
Spills : Evacuate all non-essential personnel from the area.[4] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or earth and place it in a sealed container for hazardous waste disposal.[14] Ventilate the area and wash the spill site after cleanup is complete.[4]
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. CRESOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Cresol [cdc.gov]
- 6. accas.info [accas.info]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. lanxess.com [lanxess.com]
- 10. sasol.com [sasol.com]
- 11. benchchem.com [benchchem.com]
- 12. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. technopharmchem.com [technopharmchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. benchchem.com [benchchem.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
